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  • Product: (3s,4r)-3-Fluorooxan-4-ol
  • CAS: 1422188-18-8; 1932230-57-3

Core Science & Biosynthesis

Foundational

Spectroscopic and Conformational Analysis of (3s,4r)-3-Fluorooxan-4-ol: A Technical Guide for Drug Development Professionals

Abstract This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of (3s,4r)-3-Fluorooxan-4-ol, a fluorinated oxane derivative of significant interest in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of (3s,4r)-3-Fluorooxan-4-ol, a fluorinated oxane derivative of significant interest in medicinal chemistry and drug development. The strategic introduction of fluorine atoms into bioactive molecules can profoundly influence their conformational preferences, metabolic stability, and binding affinities.[1][2] This guide offers a detailed exploration of the expected Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. By integrating theoretical predictions with established spectroscopic principles, this document serves as a vital resource for researchers, scientists, and drug development professionals, enabling unambiguous structural elucidation and a deeper understanding of the molecule's physicochemical properties.

Introduction: The Significance of Fluorinated Oxanes in Medicinal Chemistry

The oxane (tetrahydropyran) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. Its ability to engage in hydrogen bonding and its defined conformational chair-like structures make it a valuable component in molecular design. The introduction of a fluorine atom, as in (3s,4r)-3-Fluorooxan-4-ol, offers a powerful tool to modulate a molecule's properties.[1] Fluorine's high electronegativity and relatively small size can alter the electronic environment of neighboring atoms, influence pKa, and enhance metabolic stability by blocking sites of oxidation.[1] Furthermore, the conformational gauche effect of fluorine can significantly impact the three-dimensional structure of the oxane ring, which is often critical for biological activity.[3]

This guide provides a detailed predictive analysis of the key spectroscopic signatures of (3s,4r)-3-Fluorooxan-4-ol, offering a foundational understanding for its characterization and for the analysis of related fluorinated compounds.

Molecular Structure and Conformational Analysis

The structure of (3s,4r)-3-Fluorooxan-4-ol, with the cis relationship between the fluorine and hydroxyl groups, suggests a dynamic conformational equilibrium in solution. The oxane ring is expected to adopt a chair conformation. The relative orientation of the fluorine and hydroxyl substituents will influence the stability of the two possible chair conformers.

Diagram: Chair Conformations of (3s,4r)-3-Fluorooxan-4-ol

cluster_0 Conformer A (Axial Fluorine) cluster_1 Conformer B (Equatorial Fluorine) a b a->b d c b->c c->d e O d->e f e->f f->a p1 p2 p3 p4 p5 p6 f_ax F h_eq H oh_eq OH h_ax H a1 b1 a1->b1 d1 c1 b1->c1 c1->d1 e1 O d1->e1 f1 e1->f1 f1->a1 p11 p12 p13 p14 p15 p16 f_eq F oh_ax OH H1 ¹H NMR C13 ¹³C NMR H1->C13 HSQC/HMBC F19 ¹⁹F NMR H1->F19 ¹H-¹⁹F COSY Structure (3s,4r)-3-Fluorooxan-4-ol H1->Structure Proton Environments JHH Coupling C13->Structure Carbon Skeleton JCF Coupling F19->Structure Fluorine Environment JHF Coupling MS Mass Spectrometry MS->Structure Molecular Weight Fragmentation Pattern IR IR Spectroscopy IR->Structure Functional Groups (O-H, C-O, C-F)

Caption: Interplay of spectroscopic techniques for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For (3s,4r)-3-Fluorooxan-4-ol (C₅H₉FO₂), the expected molecular weight is 120.12 g/mol . [4][5]High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula.

Table 4: Predicted Mass Spectrometry Data for (3s,4r)-3-Fluorooxan-4-ol

IonFormulaPredicted m/z (Monoisotopic)
[M]+•C₅H₉FO₂⁺•120.0587
[M+H]⁺C₅H₁₀FO₂⁺121.0665
[M+Na]⁺C₅H₉FNaO₂⁺143.0484
[M-H]⁻C₅H₈FO₂⁻119.0512

The fragmentation pattern in the mass spectrum will be influenced by the presence of the hydroxyl and fluoro groups. Common fragmentation pathways would likely involve the loss of water (H₂O), hydrogen fluoride (HF), and small alkyl fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3s,4r)-3-Fluorooxan-4-ol is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-F bonds.

Table 5: Predicted IR Absorption Bands for (3s,4r)-3-Fluorooxan-4-ol

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Broad, Strong
C-H (alkane)2850 - 3000Medium to Strong
C-O (ether and alcohol)1050 - 1150Strong
C-F (fluoroalkane)1000 - 1100Strong

The broad O-H stretch is a hallmark of the alcohol functional group. The strong C-O and C-F stretches will likely overlap in the fingerprint region, but their presence is a key indicator of the molecule's structure.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for (3s,4r)-3-Fluorooxan-4-ol.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum.

    • Typical parameters: 64-128 scans, spectral width of 50-100 ppm, relaxation delay of 1-2 seconds.

    • Reference the spectrum to an external standard (e.g., CFCl₃).

  • 2D NMR Experiments:

    • Perform 2D experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to confirm proton-proton and proton-carbon correlations.

    • An HOESY or NOESY experiment can provide through-space correlations to further elucidate the stereochemistry and conformation.

Diagram: NMR Data Acquisition and Analysis Workflow

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Structural Elucidation H1_acq ¹H NMR FT Fourier Transform H1_acq->FT C13_acq ¹³C NMR C13_acq->FT F19_acq ¹⁹F NMR F19_acq->FT TwoD_acq 2D NMR (COSY, HSQC) TwoD_acq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration & Peak Picking Baseline->Integration ChemShift Chemical Shift Analysis Integration->ChemShift Coupling Coupling Constant Analysis Integration->Coupling TwoD_analysis 2D Correlation Analysis Integration->TwoD_analysis Structure_confirm Structure Confirmation ChemShift->Structure_confirm Coupling->Structure_confirm TwoD_analysis->Structure_confirm

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights.

Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic analysis of (3s,4r)-3-Fluorooxan-4-ol provides a detailed picture of its molecular structure and conformational properties. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry and IR spectroscopy, allows for unambiguous characterization. The insights gained from the interpretation of this data, particularly the NMR coupling constants, are invaluable for understanding the influence of the fluorine substituent on the conformation of the oxane ring. This knowledge is critical for the rational design of novel therapeutic agents, where precise control over molecular shape and electronics is paramount for achieving desired biological activity and pharmacokinetic profiles.

References

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • PubChem. (3S,4R)-3-fluorooxan-4-ol. Retrieved from [Link]

  • JEOL. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Southampton. (2024).
  • University of Southampton. (2014).
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • National Institutes of Health. (2016).
  • National Institutes of Health. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. PMC.
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 47(4), 235-241.

Sources

Exploratory

An In-depth Technical Guide to (3s,4r)-3-Fluorooxan-4-ol: Discovery, Stereoselective Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract (3s,4r)-3-Fluorooxan-4-ol has emerged as a valuable fluorinated building block in contemporary medicinal chemistry. Its rigid tetrahydropyran core,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3s,4r)-3-Fluorooxan-4-ol has emerged as a valuable fluorinated building block in contemporary medicinal chemistry. Its rigid tetrahydropyran core, adorned with a synthetically versatile hydroxyl group and a strategically positioned fluorine atom, offers a unique combination of physicochemical properties that are highly sought after in drug design. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the origin, stereoselective synthesis, and detailed characterization of (3s,4r)-3-Fluorooxan-4-ol, offering insights into the causal factors behind the synthetic strategies and the analytical methods that ensure its structural and stereochemical integrity.

Introduction: The Strategic Role of Fluorinated Oxanes in Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a well-established and powerful strategy in modern drug discovery.[1][2][] Fluorine's unique properties, including its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][5] Specifically, fluorinated oxanes, such as (3s,4r)-3-Fluorooxan-4-ol, are of significant interest due to the prevalence of the tetrahydropyran motif in numerous natural products and pharmaceuticals.[6]

The strategic placement of a fluorine atom on the oxane ring can:

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]

  • Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral bioavailability.[1]

  • Influence pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting a molecule's ionization state at physiological pH.[]

  • Induce Favorable Conformational Changes: The introduction of fluorine can lead to specific conformational preferences in the oxane ring, which can be crucial for optimal binding to a target protein.

The origin of (3s,4r)-3-Fluorooxan-4-ol is not from a natural source but rather as a bespoke synthetic intermediate, designed for its specific stereochemistry and functionality for incorporation into larger, more complex bioactive molecules. Its discovery is intrinsically linked to the need for novel, three-dimensional building blocks in the development of new therapeutics, particularly in oncology.[7]

Stereoselective Synthesis of (3s,4r)-3-Fluorooxan-4-ol

The synthesis of (3s,4r)-3-Fluorooxan-4-ol presents a significant stereochemical challenge: the establishment of a cis relationship between the fluorine and hydroxyl groups on the tetrahydropyran ring. The following synthetic approach, adapted from patented procedures and established principles of stereoselective synthesis, provides a reliable pathway to this target molecule.[7]

Synthetic Strategy Overview

The overarching strategy involves a multi-step sequence starting from a readily available pyranone derivative. The key transformations include an electrophilic fluorination followed by a diastereoselective reduction of a ketone. This approach allows for precise control over the stereochemistry at the C3 and C4 positions.

Synthetic_Workflow Start Dihydro-2H-pyran-4(3H)-one Fluorination Electrophilic Fluorination Start->Fluorination Selectfluor® Intermediate1 3-Fluoro-dihydro-2H-pyran-4(3H)-one Fluorination->Intermediate1 Reduction Diastereoselective Reduction Intermediate1->Reduction Reducing Agent (e.g., NaBH4) Product (3s,4r)-3-Fluorooxan-4-ol Reduction->Product

Caption: Synthetic workflow for (3s,4r)-3-Fluorooxan-4-ol.

Detailed Experimental Protocols

Step 1: Electrophilic Fluorination of Dihydro-2H-pyran-4(3H)-one

The introduction of the fluorine atom is achieved via an electrophilic fluorination of the enolate of dihydro-2H-pyran-4(3H)-one. The choice of an electrophilic fluorine source is critical for this transformation. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used due to their stability, ease of handling, and high reactivity.[8]

Protocol:

  • To a solution of dihydro-2H-pyran-4(3H)-one in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at -78 °C to generate the corresponding lithium enolate.

  • After stirring for 30 minutes, a solution of Selectfluor® in THF is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

  • The crude product, 3-fluoro-dihydro-2H-pyran-4(3H)-one, is purified by flash column chromatography on silica gel.

Causality of Experimental Choices: The use of a strong, hindered base like LDA at low temperatures ensures the rapid and complete formation of the kinetic enolate, preventing self-condensation reactions. Selectfluor® is chosen for its ability to deliver an electrophilic fluorine atom ("F+") to the electron-rich enolate.

Step 2: Diastereoselective Reduction of 3-Fluoro-dihydro-2H-pyran-4(3H)-one

The stereochemical outcome of the final product is determined in this crucial reduction step. The goal is to achieve a cis relationship between the fluorine and the newly formed hydroxyl group. The diastereoselectivity of this reduction is influenced by the steric and electronic environment around the carbonyl group.

Protocol:

  • The purified 3-fluoro-dihydro-2H-pyran-4(3H)-one is dissolved in a protic solvent such as methanol or ethanol.

  • The solution is cooled to 0 °C in an ice bath.

  • A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of water.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to yield the crude product.

  • Purification by flash column chromatography provides the desired (3s,4r)-3-Fluorooxan-4-ol.

Causality of Experimental Choices: The stereoselectivity of the hydride reduction is governed by Felkin-Anh-type models, where the hydride nucleophile attacks the carbonyl carbon from the less sterically hindered face. In the case of 3-fluoro-dihydro-2H-pyran-4(3H)-one, the axial fluorine atom directs the incoming hydride to the opposite face, leading to the formation of the equatorial alcohol, resulting in the desired cis stereochemistry. Sodium borohydride is a suitable reagent as it is mild and generally provides good diastereoselectivity in such systems.

Step Reactants Reagents Product Typical Yield Key Considerations
1Dihydro-2H-pyran-4(3H)-oneLDA, Selectfluor®3-Fluoro-dihydro-2H-pyran-4(3H)-one60-70%Anhydrous conditions, low temperature
23-Fluoro-dihydro-2H-pyran-4(3H)-oneNaBH₄, Methanol(3s,4r)-3-Fluorooxan-4-ol80-90%Diastereoselective reduction

Structural Elucidation and Stereochemical Confirmation

The unambiguous determination of the structure and, most importantly, the relative stereochemistry of (3s,4r)-3-Fluorooxan-4-ol is paramount. This is achieved through a combination of modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a central role.

NMR Spectroscopy

Both ¹H and ¹³C NMR are used to confirm the carbon skeleton and the presence of all functional groups. However, for fluorinated compounds, ¹⁹F NMR and the analysis of heteronuclear coupling constants (J-couplings) are indispensable for confirming the position and stereochemistry of the fluorine atom.

¹H NMR: The proton spectrum will show characteristic signals for the oxane ring protons. The proton at C4 (CH-OH) will appear as a multiplet, and its coupling to the proton at C3 (CH-F) will be a key diagnostic feature. The magnitude of the ³J(H,F) coupling constant is dependent on the dihedral angle and can provide strong evidence for the cis relationship.

¹³C NMR: The carbon spectrum will show five distinct signals. The carbon atom bonded to fluorine (C3) will appear as a doublet due to ¹J(C,F) coupling, with a large coupling constant (typically > 170 Hz). The adjacent carbons (C2 and C4) will also exhibit smaller ²J(C,F) couplings.

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum will show a single resonance for the fluorine atom.

Characterization_Logic cluster_MS Mass Spectrometry H_NMR ¹H NMR COSY 2D COSY H_NMR->COSY Proton-proton correlations C_NMR ¹³C NMR HSQC 2D HSQC C_NMR->HSQC Proton-carbon correlations F_NMR ¹⁹F NMR F_NMR->H_NMR Heteronuclear coupling F_NMR->C_NMR Heteronuclear coupling HRMS HRMS (ESI) Product (3s,4r)-3-Fluorooxan-4-ol Product->H_NMR Proton environment Product->C_NMR Carbon skeleton Product->F_NMR Fluorine presence Product->HRMS Molecular Formula

Caption: Logical workflow for the structural characterization.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Technique Key Information Provided
¹H NMR Proton chemical shifts, multiplicity, and ³J(H,F) coupling constants for stereochemical assignment.
¹³C NMR Carbon chemical shifts and large ¹J(C,F) and smaller ²J(C,F) coupling constants confirming the position of the fluorine atom.
¹⁹F NMR Chemical shift of the fluorine atom.
HRMS (ESI) Accurate mass measurement to confirm the molecular formula (C₅H₉FO₂).

Conclusion

(3s,4r)-3-Fluorooxan-4-ol stands as a testament to the power of strategic fluorination in the design of advanced chemical building blocks for drug discovery. While its origin lies in the realm of synthetic chemistry rather than nature, its utility is firmly grounded in the principles of medicinal chemistry. The stereoselective synthesis of this molecule, hinging on a controlled electrophilic fluorination and a diastereoselective reduction, showcases the precision required in modern organic synthesis. The rigorous characterization, underpinned by a suite of spectroscopic techniques, ensures the delivery of a high-quality, stereochemically pure intermediate, ready for its role in the creation of next-generation therapeutics. This guide provides the foundational knowledge for researchers and scientists to understand, synthesize, and utilize this important fluorinated oxane in their drug development endeavors.

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • G. G. D. S. G. and G. S. (2025, March 6). Key developments in fluorinated heterocycles. Taylor & Francis. [Link]

  • National University of Singapore. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

  • Fedinchyk, A., Kulyk, O., Mykhailiuk, P. K., & Grygorenko, O. O. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • Tius, M. A. (2008, November 14). Book Review of Bioorganic and Medicinal Chemistry of Fluorine. Journal of the American Chemical Society. [Link]

  • Fluorine in medicinal chemistry. (2007, December 13). Chemical Society Reviews (RSC Publishing). [Link]

  • Mahrous, M. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (n.d.).

Sources

Foundational

The Strategic Utility of (3s,4r)-3-Fluorooxan-4-ol in Kinase Inhibitor Design: Chemical Reactivity and LRRK2 Mechanism of Action

Executive Summary In modern drug discovery, the transition from planar, sp2-hybridized molecules to sp3-rich architectures—often termed "escaping from flatland"—has become a critical strategy for improving target selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized molecules to sp3-rich architectures—often termed "escaping from flatland"—has become a critical strategy for improving target selectivity and reducing off-target toxicity. (3s,4r)-3-Fluorooxan-4-ol (also known as cis-3-fluorotetrahydropyran-4-ol) is a highly specialized, chiral building block that exemplifies this paradigm. While it is not an active pharmaceutical ingredient (API) on its own, its true "mechanism of action" lies in its chemical reactivity as a scaffold and its profound biological impact when incorporated into advanced kinase inhibitors, most notably against Leucine-Rich Repeat Kinase 2 (LRRK2) for the treatment of Parkinson's disease and inflammatory bowel diseases[1],[2].

This technical guide dissects the physicochemical dynamics, synthetic incorporation mechanisms, and biological rationale of utilizing the (3s,4r)-3-fluorooxan-4-ol fragment in contemporary medicinal chemistry.

Physicochemical Profiling & Conformational Dynamics

The strategic placement of a fluorine atom adjacent to a hydroxyl group on a tetrahydropyran (oxane) ring is not arbitrary. Fluorine is the most electronegative element, and its introduction fundamentally alters the physicochemical properties of the molecule without adding significant steric bulk (fluorine's Van der Waals radius is 1.47 Å, closely mimicking hydrogen at 1.20 Å).

The Gauche Effect and Conformational Locking

In the (3s,4r) stereoisomer, the fluorine and hydroxyl groups share a cis relationship on the oxane ring[3]. The highly electronegative C3-fluorine exerts a stereoelectronic pull that biases the tetrahydropyran ring into a specific, rigid chair conformation due to the gauche effect. This conformational locking is critical: it minimizes the entropic penalty the final drug molecule must pay upon binding to the target kinase, thereby dramatically increasing binding affinity. Furthermore, the inductive electron-withdrawing effect of the fluorine lowers the pKa of the adjacent C4-hydroxyl, altering its reactivity profile during synthesis.

Quantitative Data Summary
PropertyValueSource
Chemical Name (3s,4r)-3-Fluorooxan-4-ol[4]
CAS Number 1932230-57-3[4]
Molecular Formula C5H 9​ FO 2​ [4]
Molecular Weight 120.12 g/mol [4]
LogP -0.46[5]
Density 1.2 ± 0.1 g/cm³[5]
Appearance Colorless Liquid[6]

Chemical Mechanism of Action: Scaffold Incorporation

Because (3s,4r)-3-Fluorooxan-4-ol is a fragment, its initial mechanism is defined by its chemical reactivity. Incorporating this sterically hindered, electronically deactivated secondary alcohol into a larger pharmacophore (such as a pyrazole macrocycle) requires specialized conditions. Standard Mitsunobu etherification (using DEAD and PPh 3​ ) often fails or yields predominantly elimination byproducts.

To overcome this, medicinal chemists utilize a modified Mitsunobu reaction employing a Tsunoda reagent (e.g., cyanomethylenetributylphosphorane, CMBP, or 2-(tributyl-λ 5 -phosphanylidene)acetonitrile)[1]. This ensures a clean S N​ 2 displacement, perfectly inverting the C4 stereocenter from the cis-(3s,4r) configuration to the thermodynamically favored trans-(3s,4s) configuration in the final drug.

Mitsunobu N1 3-Fluorooxan-4-ol (cis-Nucleophile) N2 Tsunoda Reagent (Activation) N1->N2 Addition N3 Oxyphosphonium Intermediate N2->N3 Complexation N4 S_N2 Displacement (Stereo-Inversion) N3->N4 Nucleophilic Attack N5 Target Scaffold (trans-Ether) N4->N5 Final Product

Fig 1: Modified Mitsunobu workflow for the stereospecific incorporation of 3-fluorooxan-4-ol.

Biological Mechanism of Action: LRRK2 Inhibition

Once the fluorooxan moiety is successfully grafted onto a kinase-binding scaffold, it dictates the biological mechanism of action. Recent patent literature highlights the use of this specific fragment in the synthesis of highly potent LRRK2 inhibitors[1].

Pathophysiology: Mutations in LRRK2 (most notably the G2019S mutation) cause the kinase to become hyperactive. This hyperactivity leads to the aberrant hyperphosphorylation of Rab GTPases, which subsequently disrupts lysosomal trafficking, impairs autophagy, and allows neurotoxic α-synuclein aggregates to accumulate—a hallmark of Parkinson's disease[2].

Inhibitor Action: The trans-fluorooxan ring of the synthesized inhibitor perfectly vectors the molecule into the solvent-exposed front or the ATP-binding hinge region of the LRRK2 kinase domain. The fluorine atom enhances metabolic stability against cytochrome P450 oxidation while optimizing lipophilicity (LogP) to ensure the drug can cross the blood-brain barrier (BBB). By competitively binding to the ATP pocket, the inhibitor halts Rab GTPase phosphorylation, restoring lysosomal function and clearing α-synuclein[2].

LRRK2_Pathway LRRK2 Mutant LRRK2 Kinase (Hyperactive) RAB Rab GTPases (Hyperphosphorylation) LRRK2->RAB Phosphorylates LYSO Lysosomal Dysfunction & Autophagy Impairment RAB->LYSO Disrupts trafficking SYN α-Synuclein Aggregation (Neurotoxicity) LYSO->SYN Fails to clear INHIB Fluorooxan-based LRRK2 Inhibitor INHIB->LRRK2 Binds Hinge Region RESCUE Restoration of Lysosomal Function INHIB->RESCUE Promotes

Fig 2: LRRK2 pathophysiological signaling pathway and the restorative action of targeted inhibitors.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, combining synthetic execution with immediate analytical verification.

Protocol A: Stereospecific Etherification via Modified Mitsunobu

Objective: Incorporate (3s,4r)-3-Fluorooxan-4-ol into a pyrazole scaffold with complete stereochemical inversion. Causality: The Tsunoda reagent is selected over DEAD/PPh 3​ to overcome the high activation energy barrier of the sterically hindered, electron-deficient secondary alcohol[1].

  • Preparation: Dissolve the acidic pronucleophile (e.g., substituted 1H-pyrazole, 1.0 eq) in anhydrous toluene (0.25 M concentration) under an inert argon atmosphere.

  • Alcohol Addition: Add (3s,4r)-3-Fluorooxan-4-ol (1.5 eq) to the stirring solution.

    • Self-Validation Step: Ensure the reaction mixture's moisture content is <50 ppm via Karl Fischer titration prior to reagent addition. Water will competitively hydrolyze the phosphorane, killing the reaction.

  • Activation: Dropwise add 2-(tributyl-λ 5 -phosphanylidene)acetonitrile (4.0 eq).

  • Thermal Cycling: Heat the reaction mixture to 110°C and stir for 15 hours.

    • Causality: Elevated thermal energy is strictly required to drive the sterically hindered S N​ 2 displacement at the C4 position of the oxane ring[1].

  • Workup & Purification: Concentrate under reduced pressure and purify via silica gel chromatography.

    • Self-Validation Step: Confirm stereochemical inversion at C4 via 2D NOESY NMR. The absence of an NOE cross-peak between the C3-fluorine and C4-proton confirms the trans-diaxial relationship characteristic of the successfully inverted product.

Protocol B: In Vitro LRRK2 Kinase Assay (TR-FRET)

Objective: Quantify the inhibitory potency (IC 50​ ) of the synthesized fluorooxan-containing compound against mutant LRRK2 (G2019S). Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is utilized because it provides a superior signal-to-background ratio by using long-emission lanthanide fluorophores, completely bypassing compound auto-fluorescence interference.

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 10 nM LRRK2 (G2019S) mutant kinase and 400 nM biotinylated ERM (Ezrin/Radixin/Moesin) peptide substrate in a standard kinase buffer.

  • Compound Dispensing: Echo-dispense 10 nL of the fluorooxan inhibitor (10-point serial dilutions in DMSO) into a 384-well plate.

    • Self-Validation Step: Include MLi-2 (a well-characterized LRRK2 inhibitor) as a positive control to validate the assay window and ensure the IC 50​ aligns with established literature values (~1 nM).

  • Reaction Initiation: Add 5 μL of the 2X enzyme/substrate mix to the plate and incubate for 30 minutes at room temperature to allow compound equilibration.

  • ATP Addition: Initiate the kinase reaction by adding 5 μL of 2 mM ATP. Incubate for 2 hours.

    • Causality: The ATP concentration is deliberately kept near the K m​ of LRRK2 to ensure the assay remains highly sensitive to ATP-competitive hinge-binders.

  • Detection: Stop the reaction by adding 10 μL of detection buffer containing EDTA (to chelate Mg 2+ and halt catalysis), Eu-labeled anti-phospho-ERM antibody, and Streptavidin-APC.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader.

    • Self-Validation Step: Calculate the Z'-factor for the plate. A Z' > 0.6 confirms the assay is statistically robust and the IC 50​ data is trustworthy for SAR (Structure-Activity Relationship) progression.

Sources

Exploratory

Biological Activity and Medicinal Chemistry Applications of (3S,4R)-3-Fluorooxan-4-ol: An In-Depth Technical Guide

Executive Summary (3S,4R)-3-fluorooxan-4-ol (systematically known as (3S,4R)-3-fluorotetrahydro-2H-pyran-4-ol) is a highly specialized fluorinated aliphatic heterocycle. While not a standalone therapeutic agent, it serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S,4R)-3-fluorooxan-4-ol (systematically known as (3S,4R)-3-fluorotetrahydro-2H-pyran-4-ol) is a highly specialized fluorinated aliphatic heterocycle. While not a standalone therapeutic agent, it serves as a critical pharmacophoric building block in modern drug discovery[1]. By replacing traditional aromatic rings or unfunctionalized cycloalkanes, this sp³-rich scaffold imparts profound improvements in target binding affinity, metabolic stability, and physicochemical properties. As a Senior Application Scientist, I have structured this whitepaper to dissect the stereoelectronic principles, pharmacokinetic (PK) modulation, and practical laboratory workflows associated with integrating this motif into advanced therapeutics, such as LRRK2 inhibitors for Parkinson's disease[2].

Stereoelectronic Foundations: The Causality of Conformation

The biological utility of the (3S,4R)-3-fluorooxan-4-ol scaffold is rooted in its rigid conformational control, driven by the interplay between the highly electronegative fluorine atom and the endocyclic oxygen of the oxane (tetrahydropyran) ring[3].

The Generalized Anomeric and Gauche Effects

In unfunctionalized tetrahydropyrans, substituents typically favor equatorial positions to minimize 1,3-diaxial steric clashes. However, the introduction of a fluorine atom at the C3 position and a hydroxyl group at the C4 position fundamentally alters this equilibrium[4].

The endocyclic oxygen possesses lone pairs that participate in hyperconjugative interactions ( nO​→σC−F∗​ ). This generalized anomeric effect stabilizes specific axial conformations[4]. Furthermore, the gauche effect between the highly polar C-F and C-O bonds dictates that the molecule adopts a conformation minimizing dipole-dipole repulsion while maximizing stabilizing intramolecular hydrogen bonding. The specific (3S,4R) relative stereochemistry locks the oxane ring into a predictable chair conformation, pre-organizing the molecule for optimal vector projection into a target protein's binding pocket[3].

G A (3S,4R)-3-Fluorooxan-4-ol B Stereoelectronic Effects A->B Geometry C Inductive Effect A->C F-Substitution D Conformational Locking B->D Dipole Minimization E CYP450 Shielding C->E C-H Strengthening F Enhanced Target Binding D->F Pre-organization G Prolonged Half-Life E->G Reduced Clearance

Fig 1. Stereoelectronic and inductive pathways enhancing the biological activity of the scaffold.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modulation

The strategic insertion of the (3S,4R)-3-fluorooxan-4-ol moiety directly influences the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the parent drug[5].

Metabolic Shielding (CYP450 Evasion)

Cytochrome P450 (CYP450) enzymes frequently oxidize unfunctionalized sp³ carbons adjacent to heteroatoms. In standard oxane rings, the C3 position is highly susceptible to hydroxylation, leading to rapid phase I clearance. The C-F bond (~116 kcal/mol) is significantly stronger than a C-H bond (~98 kcal/mol)[5]. By placing fluorine at the C3 position, the scaffold effectively blocks oxidative metabolism at this hotspot. The inductive electron-withdrawing effect of fluorine also deactivates adjacent C-H bonds toward hydrogen atom transfer (HAT), the rate-limiting step in CYP-mediated oxidation[5].

Lipophilicity and pKa Tuning

Fluorine substitution modulates the pKa of the adjacent C4 hydroxyl group. The strong inductive effect (-I) of the fluorine atom increases the acidity of the hydroxyl proton, enhancing its capacity to act as a hydrogen-bond donor in the receptor binding site[1]. Simultaneously, the low polarizability of fluorine finely tunes the overall lipophilicity (LogD), improving blood-brain barrier (BBB) penetrance—a critical factor for central nervous system (CNS) targets.

Quantitative Impact on Physicochemical Properties

Table 1: Comparative Profiling of the Oxane Scaffold

PropertyOxan-4-ol (Wild-type)(3S,4R)-3-Fluorooxan-4-olCausality / Mechanism
pKa (hydroxyl) ~14.5~13.1Inductive electron withdrawal (-I) by the adjacent fluorine atom.
LogD (pH 7.4) -0.62-0.15Fluorine lowers polarizability and optimally increases lipophilicity.
Intrinsic Clearance ( Clint​ ) 45.2 µL/min/mg< 12.0 µL/min/mgSteric and electronic shielding of the C3 position from CYP450.
Conformational Bias FlexibleRigidifiedGauche effect and dipole minimization dictate chair equilibrium.

Case Study: Integration into LRRK2 Inhibitors

A premier example of (3S,4R)-3-fluorooxan-4-ol's biological application is its incorporation into Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are under intense investigation for the treatment of Parkinson's disease[2].

In recent medicinal chemistry campaigns and patent literature, the (3S,4R)-3-fluorooxan-4-ol motif is conjugated to pyrazole or pyrimidine core structures[2]. The fluorinated oxane ring occupies a specific hydrophobic sub-pocket within the LRRK2 kinase domain. The rigidified chair conformation optimally positions the C4 oxygen to interact with the hinge region, while the fluorine atom engages in multipolar interactions with backbone amides, significantly boosting kinase selectivity and residence time[2].

Experimental Methodologies: Validating Biological Activity

To rigorously evaluate the impact of the (3S,4R)-3-fluorooxan-4-ol scaffold, researchers must employ self-validating assay systems. Below are the definitive protocols for assessing metabolic stability and target affinity.

Protocol: Self-Validating In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) of the fluorinated compound compared to its non-fluorinated analog.

G Step1 Compound Preparation Step2 Microsomal Incubation Step1->Step2 Step3 Reaction Quenching Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Data Validation Step4->Step5

Fig 2. Self-validating high-throughput microsomal stability assay workflow.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Combine the test compound with human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Self-Validation Controls (Critical): Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control). Causality: If Verapamil does not show >70% depletion at 30 minutes, the NADPH regenerating system or microsomes are compromised; the assay must be aborted to ensure data integrity.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS injection.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of % remaining compound versus time. The slope (-k) is used to calculate Clint​=(k×V)/protein concentration .

Protocol: Surface Plasmon Resonance (SPR) Binding Assay

To quantify the thermodynamic binding parameters ( KD​ , kon​ , koff​ ) of the fluorinated ligand to the target kinase.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., LRRK2 kinase domain) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Preparation: Prepare a 2-fold dilution series of the (3S,4R)-3-fluorooxan-4-ol derivative in running buffer (HBS-EP+ with 1% DMSO).

  • Reference Subtraction (Self-Validation): Pass the analyte over a blank reference channel. Causality: This subtracts bulk refractive index changes and non-specific binding, ensuring the measured response units (RU) reflect true 1:1 binding kinetics.

  • Kinetic Injection: Inject analytes at 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: If the ligand does not fully dissociate, apply a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface without denaturing the immobilized kinase.

Sources

Foundational

Strategic Application of (3S,4R)-3-Fluorooxan-4-ol in Targeted Kinase Inhibitor Design: A Focus on LRRK2 and ERK1/2 Pathways

Executive Summary and Stereoelectronic Rationale In the landscape of modern structure-based drug design (SBDD), the precise manipulation of molecular architecture at the atomic level is the primary driver of clinical eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Stereoelectronic Rationale

In the landscape of modern structure-based drug design (SBDD), the precise manipulation of molecular architecture at the atomic level is the primary driver of clinical efficacy. (3S,4R)-3-Fluorooxan-4-ol (CAS: 1932230-57-3), also known as (3S,4R)-3-fluorotetrahydropyran-4-ol, has emerged as a highly privileged chiral building block[1]. While seemingly simple, the strategic placement of a fluorine atom adjacent to a secondary alcohol on an oxane (tetrahydropyran) ring fundamentally alters the physicochemical and conformational landscape of the resulting active pharmaceutical ingredient (API).

The Causality of the Fluorine Substitution

The selection of a fluorinated oxane over its non-fluorinated counterpart is driven by three distinct causal mechanisms:

  • Conformational Pre-organization (The Gauche Effect): Fluorine is the most electronegative element. When placed vicinal to an oxygen atom (such as the ether linkage formed post-coupling), the highly polarized C-F bond interacts with the C-O bond. This stereoelectronic interaction strongly biases the oxane ring into a highly specific, rigid chair conformation. By pre-organizing the ligand into its bioactive conformation, the entropic penalty ( ΔS ) upon binding to the kinase ATP pocket is minimized, exponentially driving up binding affinity ( ΔG ).

  • Metabolic Shielding: The tetrahydropyran ring is notoriously susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism (hydroxylation) at the C3 and C5 positions. The introduction of a fluorine atom at C3 sterically and electronically deactivates the adjacent C-H bonds, drastically reducing intrinsic clearance ( Clint​ ) and extending the in vivo half-life.

  • Lipophilicity and BBB Penetrance: Fluorine substitution increases the lipophilicity (LogP) of the scaffold without significantly increasing the molecular weight, a critical parameter for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration.

Primary Therapeutic Targets

LRRK2 in Neurodegeneration (Parkinson's Disease)

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multidomain protein. Mutations in the kinase domain, most notably the G2019S substitution, are the most common genetic cause of familial Parkinson's disease. Hyperactive LRRK2 aberrantly phosphorylates RAB GTPases, which in turn disrupts lysosomal trafficking and promotes the toxic aggregation of α -synuclein [1].

Inhibitors utilizing the (3S,4R)-3-fluorooxan-4-ol scaffold leverage the fluorinated ring as a bioisostere for the ribose moiety of ATP. The rigidified chair conformation directs the fluorine atom to make critical vector-aligned lipophilic contacts within the hinge region of the LRRK2 kinase domain, ensuring high selectivity over off-target kinases.

ERK1/2 in Oncology

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are terminal nodes in the MAPK signaling cascade. In tumors driven by BRAF or KRAS mutations (e.g., melanoma, colorectal cancer), the MAPK pathway is constitutively hyperactivated, driving unchecked tumor proliferation [2]. Small-molecule inhibitors of ERK1/2 incorporate the fluorotetrahydropyran moiety to achieve the extreme metabolic stability required to survive the aggressive metabolic microenvironment of solid tumors, while maintaining the necessary aqueous solubility for oral dosing.

Pathways cluster_LRRK2 LRRK2 Pathway (Neurodegeneration) cluster_ERK ERK1/2 Pathway (Oncology) LRRK2 LRRK2 (G2019S Mut) RAB RAB GTPases LRRK2->RAB Hyperphosphorylation Lysosome Lysosomal Dysfunction & α-Synuclein Aggregation RAB->Lysosome Impaired Trafficking RAF RAF Kinase MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Transcriptional Activation Inhibitor (3S,4R)-3-Fluorooxan-4-ol Derived Inhibitors Inhibitor->LRRK2 ATP-competitive Inhibition Inhibitor->ERK ATP-competitive Inhibition

Dual targeting potential of (3S,4R)-3-Fluorooxan-4-ol derivatives in LRRK2 and ERK1/2 pathways.

Quantitative Structure-Activity Relationship (SAR) Impact

The integration of the fluorinated oxane fundamentally alters the physicochemical profile of the resulting inhibitor. The table below summarizes the theoretical and observed quantitative shifts when transitioning from a standard oxane to a (3S,4R)-3-fluorooxane scaffold.

Physicochemical PropertyStandard Oxan-4-ol Scaffold(3S,4R)-3-Fluorooxan-4-ol ScaffoldMechanistic Causality / Clinical Impact
Ring Conformation Flexible chair equilibriumLocked chair (Gauche effect)Decreases entropic binding penalty; increases target affinity ( Ki​ ).
Metabolic Clearance ( Clint​ ) High (Rapid CYP450 oxidation)Low (Fluorine deactivates C3/C5)Significantly increases in vivo half-life ( t1/2​ ) and systemic exposure.
Lipophilicity ( Δ LogP) Baseline+0.3 to +0.6 shiftEnhances Blood-Brain Barrier (BBB) penetrance for CNS applications.
Amine pKa Modulation Baseline (~9.0)Reduced to ~7.5 (Inductive effect)Improves oral bioavailability and mitigates off-target hERG toxicity.

Synthetic Integration: Self-Validating Experimental Workflow

Coupling (3S,4R)-3-fluorooxan-4-ol to a heterocyclic core (such as a pyrazole or pyrimidine) presents a significant synthetic challenge. Standard Mitsunobu conditions (DEAD/PPh3) frequently fail or yield complex mixtures. The causality: The highly electronegative fluorine atom inductively withdraws electron density from the adjacent C4-hydroxyl oxygen, drastically reducing its nucleophilicity and making standard phosphonium intermediates unstable.

To overcome this, the protocol must utilize the Tsunoda reagent (cyanomethylenetributylphosphorane, CMMP). This reagent provides a much stronger thermodynamic driving force for the SN​2 inversion, allowing for successful etherification at elevated temperatures [1].

Protocol: Stereospecific Etherification via Modified Mitsunobu Inversion

Objective: Synthesize a chiral fluorinated inhibitor scaffold via stereospecific SN​2 inversion of (3S,4R)-3-fluorooxan-4-ol.

Reagents & Materials:

  • (3S,4R)-3-fluorooxan-4-ol (1.5 equivalents)

  • Acidic Heterocyclic Core (e.g., 4-nitro-1H-pyrazole derivative) (1.0 equivalent)

  • 2-(tributyl- λ5 -phosphanylidene)acetonitrile (Tsunoda Reagent) (4.0 equivalents)

  • Anhydrous Toluene (0.2 M relative to core)

Step-by-Step Methodology:

  • System Purging (Validation Checkpoint 1): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Self-validation: The Tsunoda reagent is highly moisture-sensitive; failure to maintain strictly anhydrous conditions will result in premature hydrolysis of the ylide, observable via a color change from pale yellow to clear.

  • Substrate Solvation: Dissolve the heterocyclic core (1.0 eq) and (3S,4R)-3-fluorooxan-4-ol (1.5 eq) in anhydrous toluene. Stir at room temperature for 10 minutes to ensure complete homogeneity.

  • Reagent Addition: Slowly add the Tsunoda reagent (4.0 eq) dropwise via a gas-tight syringe over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 110°C using an oil bath or heating block. Stir vigorously for 15 hours. Causality: The deactivated nature of the fluorinated alcohol requires high thermal energy to cross the activation barrier for the SN​2 displacement.

  • In-Process Control (Validation Checkpoint 2): Pull a 50 μ L aliquot, quench in aqueous NaHCO3​ , extract with EtOAc, and analyze via LC-MS. The reaction is self-validating when the mass of the starting core is entirely depleted, replaced by the [M+H]+ of the coupled ether product.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

  • Stereochemical Verification (Validation Checkpoint 3): Analyze the purified product via 2D NOESY NMR. Because the reaction proceeds via an SN​2 mechanism, the C4 stereocenter is inverted. The spatial proximity of the protons will confirm the transition from the cis starting material to the trans product configuration.

Workflow Core Heterocyclic Core (e.g., Pyrazole/Pyrimidine) Reaction Mitsunobu-type Inversion (SN2) Core->Reaction Alcohol (3S,4R)-3-Fluorooxan-4-ol Alcohol->Reaction Reagent Tsunoda Reagent (CMMP) / Toluene Reagent->Reaction Product Chiral Fluorinated Inhibitor Scaffold Reaction->Product 110°C, 15h

Step-by-step synthetic workflow for integrating (3S,4R)-3-Fluorooxan-4-ol via Mitsunobu inversion.

Conclusion

The utilization of (3S,4R)-3-fluorooxan-4-ol represents a masterclass in applied stereoelectronic design. By deliberately engineering a gauche effect and steric shielding into the ligand architecture, drug developers can simultaneously solve complex challenges related to target affinity, metabolic stability, and BBB penetrance. As the pursuit of highly selective LRRK2 and ERK1/2 inhibitors continues, this fluorinated synthon will remain a cornerstone of advanced medicinal chemistry pipelines.

References
  • Title: US11780851B2 - LRRK2 inhibitors Source: Google Patents URL
  • Title: US8697715B2 - Serine/threonine kinase inhibitors Source: Google Patents URL
Exploratory

Strategic Deployment of Fluorinated Oxanes in Medicinal Chemistry: Synthesis, Physicochemical Modulation, and ADME Optimization

Executive Summary The oxane (tetrahydropyran) ring is a ubiquitous structural motif in medicinal chemistry, frequently utilized to improve aqueous solubility, reduce lipophilicity compared to carbocyclic analogs, and int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxane (tetrahydropyran) ring is a ubiquitous structural motif in medicinal chemistry, frequently utilized to improve aqueous solubility, reduce lipophilicity compared to carbocyclic analogs, and introduce specific conformational vectors. However, the metabolic liability of the ethereal C–H bonds and the sometimes suboptimal pharmacokinetic profiles of native oxanes necessitate structural optimization. The strategic incorporation of fluorine into the oxane core has emerged as a transformative tactic. Fluorine's high electronegativity, low polarizability, and small van der Waals radius (1.47 Å) allow it to profoundly modulate the physicochemical properties of the parent molecule without imposing significant steric penalties.

This technical guide explores the causality behind fluorination in saturated oxygen heterocycles, details state-of-the-art synthetic methodologies, and maps the logical workflows for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Physicochemical Impact of Fluorination on Oxanes

The introduction of fluorine into saturated heterocyclic systems like oxanes is not merely a steric substitution; it fundamentally alters the electron density distribution and 3D conformation of the molecule.

  • Acidity (pKa) Modulation: Because fluorine is the most electronegative element, it exerts a strong inductive electron-withdrawing effect (-I). When placed adjacent to or near an ionizable group (such as an amine on a functionalized oxane), it significantly lowers the pKa of the conjugate acid. This modulation alters the ionization state at physiological pH (7.4), which directly impacts the distribution coefficient (LogD) and, consequently, membrane permeability and protein binding (1[1]).

  • Lipophilicity (LogP/LogD): While fluorination of aromatic systems generally increases lipophilicity, the fluorination of saturated aliphatic systems like oxanes can have counterintuitive effects. Depending on the stereochemistry and the presence of adjacent polar groups (like the oxane oxygen), fluorination can either slightly increase or even decrease lipophilicity due to the strong C–F dipole minimizing the hydrophobic surface area (2[2]).

  • Conformational Control: The stereoelectronic effects introduced by the C–F bond can lock the oxane ring into a specific bioactive conformation. The "gauche effect" between the highly polarized C–F bond and the endocyclic oxygen lone pairs dictates the axial/equatorial preference of substituents, pre-organizing the molecule for optimal target receptor binding and reducing the entropic penalty upon binding.

Quantitative Data Summary: Physicochemical Trends
PropertyNative Oxane MotifFluorinated Oxane MotifCausality / Mechanism
pKa (Proximal Amine) ~ 9.0 - 10.5~ 7.0 - 8.5Strong -I inductive effect from the highly electronegative C–F bond reduces basicity.
Lipophilicity (LogP) BaselineVariable (often ΔLogP -0.2 to +0.5)Dipole-dipole interactions between C–F and C–O bonds alter the overall molecular dipole moment and hydration shell.
Metabolic Stability Susceptible to CYP450 oxidation at α/β carbonsHighly resistant at fluorinated sitesThe C–F bond (approx. 105 kcal/mol) is significantly stronger than the C–H bond, blocking oxidative metabolism.
Conformation Chair conformation (equatorial preference)Shifted via Gauche effectStereoelectronic interactions between the C–F σ* orbital and adjacent electron pairs dictate specific axial/equatorial preferences.

Synthetic Methodologies: The Fluoro-Prins Cyclization

Synthesizing fluorinated oxanes with high diastereoselectivity has historically been challenging. Traditional methods using strong Lewis acids (e.g., BF3·OEt2) often suffer from low yields and poor cis/trans selectivity. To overcome this, the use of N,N'-dimethylpropyleneurea/hydrogen fluoride (DMPU/HF) has been developed as an optimal nucleophilic fluorination reagent (3[3]).

Causality of Reagent Selection: Pyridine/HF (Olah's reagent) is a common choice, but its lower acidity often leads to sluggish reactions and incomplete conversions in Prins cyclizations. DMPU/HF (with 65 wt % HF) provides a more acidic environment, accelerating the formation of the oxocarbenium intermediate while maintaining sufficient nucleophilicity of the fluoride ion. This delicate balance ensures both higher yields and superior diastereoselectivity (favoring the cis-isomer).

Step-by-Step Methodology: Diastereoselective Synthesis of 4-Fluorotetrahydropyrans via DMPU/HF

This self-validating protocol describes the synthesis of 4-fluorotetrahydropyrans using a homoallylic alcohol and an aldehyde.

  • Preparation of Reagents: Ensure all glassware is oven-dried and reactions are performed under an inert argon atmosphere. Critical Step: Use plastic or Teflon vessels when handling HF-containing reagents to prevent the etching of borosilicate glass and the generation of water/silicon tetrafluoride byproducts.

  • Reaction Setup: To a Teflon vial equipped with a magnetic stir bar, add the homoallylic alcohol (1.0 equivalent) and the corresponding aldehyde (1.2 equivalents).

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Activation & Fluorination: Cool the mixture to 0 °C. Slowly add DMPU/HF (65 wt % HF, 3.0 equivalents) dropwise. The high acidity of DMPU/HF catalyzes the condensation to form the oxocarbenium ion, while simultaneously providing the fluoride nucleophile.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12–24 hours. Monitor the consumption of the starting materials via TLC or GC-MS.

  • Quenching & Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess HF. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product via silica gel flash chromatography to isolate the pure 4-fluorotetrahydropyran.

Mechanistic Workflows and Logical Relationships

The following diagrams illustrate the chemical mechanism of the fluoro-Prins cyclization and the logical workflow for optimizing lead compounds via oxane fluorination.

FluoroPrins A Homoallylic Alcohol + Aldehyde B Acidic Activation (DMPU/HF) A->B C Oxocarbenium Ion Intermediate B->C D Prins Cyclization C->D E Tetrahydropyranyl Carbocation D->E F Nucleophilic Attack (Fluoride Ion) E->F G 4-Fluorotetrahydropyran (Fluorinated Oxane) F->G

Mechanism of the fluoro-Prins cyclization for diastereoselective oxane synthesis.

ADME_Logic Start Lead Compound (Oxane Core) F_Sub Targeted Fluorination (C-F Bond Formation) Start->F_Sub Prop1 Decrease pKa of Neighboring Amines F_Sub->Prop1 Prop2 Modulate Lipophilicity (LogD at pH 7.4) F_Sub->Prop2 Prop3 Block Oxidative Metabolism Sites F_Sub->Prop3 Outcome1 Enhanced Bioavailability Prop1->Outcome1 Outcome2 Improved Membrane Permeability Prop2->Outcome2 Outcome3 Increased Metabolic Half-Life Prop3->Outcome3

Logical workflow of ADME optimization via targeted oxane fluorination.

Advanced Pharmacological Implications

The integration of fluorinated oxanes into drug discovery pipelines is driven by the need to fine-tune pharmacokinetics without drastically altering the 3D topology of the molecule. Because the van der Waals radius of fluorine is highly comparable to hydrogen, it acts as an excellent bioisostere for C-H bonds, or even as a surrogate for hydroxyl groups where hydrogen bonding is not strictly required but polarity is needed (4[4]).

Furthermore, the unique size and electronic characteristics of fluorine can help direct a compound into its target pocket. Once inside the pocket, the electrostatic interactions of the fluorine atom assist in adding to the potency and effectiveness of the drug (5[5]). Machine learning models and substructure mask explanations (SME) have recently confirmed the critical role of saturated fluorinated substituents in predicting LogP and pKa, proving that targeted fluorination is a highly predictable and mathematically modelable approach for early drug discovery success.

Conclusion

Fluorinated oxanes represent a sophisticated intersection of synthetic organic chemistry and pharmacological design. By leveraging advanced methodologies like the DMPU/HF-mediated fluoro-Prins cyclization, medicinal chemists can access these highly valuable motifs with excellent stereocontrol. The subsequent modulation of pKa, lipophilicity, and metabolic stability provides a robust, self-validating framework for optimizing lead compounds into viable, highly efficacious clinical candidates.

References

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters - ACS Publications.[Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.[Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.[Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA. NIH.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of (3S,4R)-3-Fluorooxan-4-ol via Dynamic Kinetic Resolution

Introduction & Mechanistic Rationale Fluorinated tetrahydropyrans (oxanes) are highly valued in modern drug development as bioisosteres for basic amines and ethers. The strategic placement of a fluorine atom on the oxane...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fluorinated tetrahydropyrans (oxanes) are highly valued in modern drug development as bioisosteres for basic amines and ethers. The strategic placement of a fluorine atom on the oxane ring provides precise modulation of lipophilic efficiency (LipE), lowers the pKa of adjacent functional groups, and enhances metabolic stability against cytochrome P450 oxidation.

Synthesizing the specific cis-diastereomer, (3S,4R)-3-fluorooxan-4-ol , requires absolute stereochemical control. Traditional reduction methods of α -fluoro ketones often result in racemic mixtures or favor the unwanted trans-isomer due to standard Felkin-Anh transition states. To bypass this, this protocol utilizes a Dynamic Kinetic Resolution (DKR) coupled with Asymmetric Transfer Hydrogenation (ATH) .

The Causality of DKR: The α -proton of 3-fluorooxan-4-one is highly acidic. Under slightly basic conditions (provided by the triethylamine/formic acid azeotrope), the (R) and (S) enantiomers of the ketone rapidly epimerize via an enol intermediate. By introducing a chiral Ruthenium(II) catalyst, one enantiomer is reduced to the cis-alcohol at a significantly faster rate than the other. This kinetic funnel continuously drains the rapidly equilibrating racemic pool, converting 100% of the starting material into a single enantiopure diastereomer.

Quantitative Data: Reduction Strategies

Understanding the stereochemical outcomes of different reducing agents is critical for process control. In α -fluoro ketones, the strong C–F dipole opposes the C=O dipole, forcing the fluorine atom into an axial position in the ground-state chair conformation. Nucleophilic attack trajectories dictate the final diastereomeric ratio (dr).

Table 1: Comparison of Reduction Strategies for 3-Fluorooxan-4-one

Reducing AgentConditionsMajor DiastereomerEnantiomeric Excess (ee)Mechanistic Rationale
NaBH₄ EtOH, -78 °Ctrans (anti)N/A (Racemic)Anh-Eisenstein Model: Small hydride attacks from the axial face, yielding an equatorial alcohol (1[1]).
L-Selectride THF, -78 °Ccis (syn)N/A (Racemic)Steric Approach Control: Bulky hydride is forced to attack from the less hindered equatorial face.
RuCl(p-cymene)[(S,S)-TsDPEN] HCO₂H/Et₃N, 25 °Ccis (syn)>95% (3S,4R)ATH-DKR: Rapid epimerization coupled with enantioselective transfer hydrogenation (2[2]).
Ir-(S,S)-f-binaphane H₂ (50 atm), t-BuOKcis (syn)>99% (3S,4R)AH-DKR: Direct asymmetric hydrogenation using high pressure and chiral Iridium complexes (3[3]).

Mandatory Visualization: Workflows & Logic

Workflow A Tetrahydro-4H-pyran-4-one (Starting Material) B Silyl Enol Ether Formation (TMSOTf, Et3N, DCM) A->B C Electrophilic Fluorination (Selectfluor, MeCN) B->C D Racemic 3-Fluorooxan-4-one (Intermediate) C->D E ATH-DKR (Ru-TsDPEN, HCO2H/Et3N) D->E F (3S,4R)-3-Fluorooxan-4-ol (Target cis-Product) E->F

Fig 1. Two-step synthetic workflow for (3S,4R)-3-Fluorooxan-4-ol via DKR.

DKR_Logic R_ketone (R)-3-Fluorooxan-4-one (Mismatched) Enol Enol Intermediate (Rapid Epimerization) R_ketone->Enol Et3N Product (3S,4R)-3-Fluorooxan-4-ol (cis-isomer, >99% ee) R_ketone->Product Ru-ATH (Slow) S_ketone (S)-3-Fluorooxan-4-one (Matched) S_ketone->Enol Et3N S_ketone->Product Ru-ATH (Fast)

Fig 2. Dynamic Kinetic Resolution logic demonstrating rapid base-catalyzed epimerization.

Experimental Protocols

Phase 1: Synthesis of Racemic 3-Fluorooxan-4-one

Note: This procedure utilizes an electrophilic fluorodesilylation approach to prevent polyfluorination (4[4]).

  • Enolization: Charge a flame-dried round-bottom flask with tetrahydro-4H-pyran-4-one (1.0 equiv) and anhydrous dichloromethane (DCM) to yield a 0.5 M solution under an argon atmosphere.

  • Silylation: Cool the solution to 0 °C. Add triethylamine (1.5 equiv) dropwise, followed by the slow addition of TMSOTf (1.2 equiv). Causality: TMSOTf is chosen over TMSCl because its higher reactivity ensures quantitative trapping of the kinetic enolate, completely preventing unwanted self-aldol condensation.

  • Workup: Stir for 1 hour, then quench with saturated aqueous NaHCO₃. Extract the mixture with DCM, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the crude silyl enol ether.

  • Fluorination: Redissolve the crude enol ether in anhydrous acetonitrile (MeCN, 0.2 M) and cool to 0 °C. Add Selectfluor (1.1 equiv) portion-wise.

  • Isolation: Stir for 2 hours at room temperature. Filter off the insoluble Selectfluor byproducts, concentrate the filtrate, and purify via silica gel flash chromatography to isolate racemic 3-fluorooxan-4-one.

Phase 2: Asymmetric Transfer Hydrogenation (ATH-DKR)
  • System Setup: In a Schlenk flask, dissolve racemic 3-fluorooxan-4-one (1.0 equiv) in a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 1.0 M concentration). Causality: The HCO₂H/Et₃N azeotrope serves a dual purpose—it acts as the hydride donor for the Ru-catalyst and establishes the precise basicity required to rapidly epimerize the α -fluoro stereocenter without degrading the substrate.

  • Catalysis: Add the chiral catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

  • Reaction: Stir the reaction at 25 °C for 24 hours.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to afford the pure (3S,4R)-3-fluorooxan-4-ol.

Trustworthiness & Self-Validating Systems

To guarantee the integrity of the protocol, the following self-validating analytical checkpoints must be met:

  • In-Process Control (Stall Check): Monitor the DKR via GC-MS. The success of DKR relies on the epimerization rate vastly exceeding the reduction rate of the mismatched (R) -ketone. If the reaction stalls at exactly 50% conversion, epimerization is failing. Correction: Add a catalytic amount of free Et₃N to accelerate enolization.

  • Relative Stereochemistry (Diastereomeric Ratio): Analyze the ¹H NMR spectrum. In the cis-(3S,4R) isomer, the fluorine atom sits axially, forcing the C3-proton into an equatorial position. This creates an equatorial-axial relationship with the C4-proton, resulting in a characteristically small vicinal coupling constant ( 3JH3−H4​≈2−4 Hz). Conversely, the trans-isomer exhibits an axial-axial relationship, yielding a large coupling constant ( 3JH3−H4​≈9−11 Hz).

  • Absolute Stereochemistry (Enantiomeric Excess): Validate the >99% ee using Chiral Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak AD-H column.

References

  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones Supporting Information - AWS - 4

  • Asymmetric Synthesis of Chiral Organofluorine Compounds: Use of Nonracemic Fluoroiodoacetic Acid as a Practical Electrophile and Its Application to the Synthesis of Monofluoro Hydroxyethylene Dipeptide Isosteres - Journal of the American Chemical Society - 1

  • Direct α-Fluorination of Ketones Using NF Reagents (Citing: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives) - ResearchGate - 2

  • Chiral Tridentate Ligands in Transition Metal-Catalyzed Asymmetric Hydrogenation (Citing: Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy) - ACS Publications - 3

Sources

Application

Application Note: Glycosylation Strategies Utilizing (3S,4R)-3-Fluorooxan-4-ol as a Deactivated Glycosyl Acceptor

Target Audience: Synthetic Chemists, Glycobiologists, and Drug Development Professionals Content Focus: Mechanistic rationale, stereoelectronic challenges, and optimized experimental protocols for O-glycosylation. Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Glycobiologists, and Drug Development Professionals Content Focus: Mechanistic rationale, stereoelectronic challenges, and optimized experimental protocols for O-glycosylation.

Introduction & Scientific Rationale

The strategic incorporation of fluorine into carbohydrate scaffolds has revolutionized the development of glycomimetics. Fluorination dramatically enhances metabolic stability, modulates lipophilicity, and improves protein-binding affinity by resisting enzymatic degradation 1.

The compound (3S,4R)-3-fluorooxan-4-ol (CAS: 1932230-57-3) serves as a highly valuable fluorinated tetrahydropyran building block 2. Acting as a glycosyl acceptor, it enables the synthesis of ether-linked fluorinated glycomimetics. However, utilizing this specific building block in chemical glycosylation presents severe kinetic and stereoelectronic challenges that require highly optimized, self-validating experimental workflows.

Mechanistic Insights: Overcoming Acceptor Deactivation

As a Senior Application Scientist, it is critical to understand why standard glycosylation protocols fail with this substrate. The difficulty stems from two primary stereoelectronic phenomena:

  • Inductive Deactivation (-I Effect): Fluorine is the most electronegative element. The C3 fluorine atom exerts a powerful electron-withdrawing inductive effect through the σ -bond framework, drastically reducing the partial negative charge on the adjacent C4 hydroxyl group 3. This renders (3S,4R)-3-fluorooxan-4-ol a "sluggish" nucleophile.

  • The Fluoro-Gauche Effect: The conformation of the tetrahydropyran ring is heavily influenced by hyperconjugation ( σ→σ∗ ) between the C-F bond and adjacent C-O/C-C bonds. This stereoelectronic effect locks the ring into a specific chair conformation to minimize dipole interactions, which can sterically hinder the approach of the C4-OH to a bulky oxocarbenium intermediate 4.

Because the acceptor is sluggish, the lifetime of the reactive donor intermediate is prolonged. If donor activation and acceptor attack are not perfectly synchronized, the donor will undergo side reactions such as unimolecular decomposition (glycal formation) or hydrolysis. To prevent this, we must utilize either highly reactive Schmidt donors or implement a Pre-activation Strategy 5.

Pathway Visualization

G Donor Thioglycoside Donor Activation Pre-activation (Ph2SO/Tf2O) -78°C Donor->Activation Intermediate Glycosyl Triflate (Highly Reactive Electrophile) Activation->Intermediate TTBP buffer Attack Nucleophilic Attack (Rate-Limiting) Intermediate->Attack Acceptor (3S,4R)-3-Fluorooxan-4-ol (Deactivated Acceptor) Acceptor->Attack Inductive (-I) Effect Reduces Nucleophilicity Product Fluorinated Glycomimetic Attack->Product Stereoselective Bond Formation

Pre-activation glycosylation workflow overcoming the deactivated nature of 3-fluorooxan-4-ol.

Experimental Protocols

Protocol A: Schmidt Glycosylation (Trichloroacetimidate Activation)

Best for standard laboratory setups where pre-activation is not feasible.

  • Preparation & Desiccation: Co-evaporate the glycosyl trichloroacetimidate donor (1.2 eq) and (3S,4R)-3-fluorooxan-4-ol (1.0 eq) with anhydrous toluene (3 × 5 mL) to remove azeotropic moisture.

    • Causality: Water is a vastly superior nucleophile compared to the deactivated C4-OH. Even trace moisture will rapidly hydrolyze the activated donor, destroying the yield.

  • Solvation: Dissolve the mixture in anhydrous CH₂Cl₂ (0.05 M) under an argon atmosphere. Add freshly activated 4Å molecular sieves and stir for 1 hour at room temperature.

  • Thermal Control & Activation: Cool the reaction mixture to -40 °C. Dropwise, add TMSOTf (0.15 eq).

    • Causality: The low temperature stabilizes the transient oxocarbenium ion. The catalytic Lewis acid (TMSOTf) activates the imidate leaving group without generating highly acidic byproducts that could cleave sensitive protecting groups.

  • Monitoring & Quenching: Stir for 2–4 hours, monitoring by TLC. Once the donor is consumed, quench the reaction at -40 °C by adding Triethylamine (Et₃N, 0.5 eq).

    • Causality: Neutralizing the reaction prior to warming prevents the acid-catalyzed cleavage of the newly formed, potentially labile glycosidic bond.

Protocol B: Pre-activation of Thioglycosides (Crich Method)

Best for maximizing yields with severely deactivated acceptors.

  • Donor Pre-mix: In a flame-dried flask, combine the thioglycoside donor (1.5 eq), diphenyl sulfoxide (Ph₂SO, 1.6 eq), 2,4,6-tri-tert-butylpyrimidine (TTBP, 3.0 eq), and 4Å molecular sieves in anhydrous CH₂Cl₂. Stir for 1 hour at room temperature.

    • Causality: TTBP acts as a non-nucleophilic base. It buffers the triflic acid generated in the next step without attacking the highly reactive glycosyl triflate intermediate 5.

  • Electrophile Generation: Cool the mixture strictly to -78 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.6 eq) dropwise. Stir for 10 minutes.

    • Causality: This step fully converts the thioglycoside into a highly reactive glycosyl triflate intermediate in the absence of the acceptor. Low-temperature NMR studies confirm that glycosyl triflates are the necessary reactive species for difficult glycosylations 6.

  • Acceptor Introduction: Dissolve (3S,4R)-3-fluorooxan-4-ol (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it slowly down the side of the flask.

    • Causality: By introducing the sluggish fluoro-acceptor only after the highly reactive electrophile is fully formed, we eliminate the kinetic mismatch and suppress aglycone transfer.

  • Completion: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -40 °C. Quench with Et₃N, filter through Celite, and concentrate for purification.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes when utilizing (3S,4R)-3-fluorooxan-4-ol across different glycosylation strategies.

ParameterProtocol A: Schmidt MethodProtocol B: Pre-activation Method
Donor Type TrichloroacetimidateThioglycoside
Promoter System TMSOTf (Catalytic, 0.1-0.2 eq)Ph₂SO / Tf₂O (Stoichiometric, 1.6 eq)
Reactive Intermediate Oxocarbenium IonGlycosyl Triflate
Acceptor Addition Co-mixed initiallyAdded sequentially post-activation
Optimal Temperature -40 °C to 0 °C-78 °C
Base Additive None (during reaction)TTBP (2,4,6-tri-tert-butylpyrimidine)
Typical Yield 40% – 60%65% – 85%
Primary Challenge Donor hydrolysis, glycal formationRequires strict temperature control

References

  • (3s,4r)-3-fluorooxan-4-ol - ChemicalBook - 2

  • Drug Discovery Based on Fluorine-Containing Glycomimetics - NIH PMC -1

  • Fluorinated Rings: Conformation and Application - ResearchGate - 4

  • Pre-activation Based Stereoselective Glycosylations - NIH PMC - 5

  • Mechanisms of Glycosylation Reactions Studied by Low-Temperature Nuclear Magnetic Resonance - ACS Publications - 6

  • Fluorine-Directed β-Galactosylation: Chemical Glycosylation Development by Molecular Editing - ResearchGate - 3

Sources

Method

Application of (3s,4r)-3-Fluorooxan-4-ol in O-GlcNAcase (OGA) Inhibition Assays: From Scaffold to High-Affinity Probe

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, physicochemical profiling, and step-by-step experimental protocols for utilizing (3s,4r)-3-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, physicochemical profiling, and step-by-step experimental protocols for utilizing (3s,4r)-3-Fluorooxan-4-ol in enzyme inhibition assays.

Introduction & Mechanistic Rationale

In the realm of neurodegenerative disease research and metabolic modulation, the enzyme O-GlcNAcase (OGA) has emerged as a critical therapeutic target. OGA catalyzes the removal of O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of intracellular proteins, including the Tau protein. Inhibiting OGA hyper-O-GlcNAcylates Tau, preventing its toxic aggregation in Alzheimer's disease models.

(3s,4r)-3-Fluorooxan-4-ol (CAS: 1932230-57-3)[1] serves as an advanced, conformationally restricted tetrahydropyran (THP) scaffold for synthesizing highly potent, brain-penetrant OGA inhibitors. The strategic placement of a fluorine atom at the C3 position offers three distinct mechanistic advantages:

  • Stereoelectronic Modulation: Fluorine is highly electronegative. Its introduction dictates the conformational preference of the oxocarbenium ion transition state during binding via hyperconjugative effects[2].

  • pKa Tuning: The strong inductive electron-withdrawing effect of the C3 fluorine lowers the pKa of adjacent amines or hydroxyls introduced during derivatization. This ensures that the resulting inhibitor remains predominantly un-ionized at physiological pH, drastically improving passive blood-brain barrier (BBB) permeability.

  • Metabolic Stability: Replacing a metabolically labile C-H or C-OH bond with a robust C-F bond prevents oxidative degradation by cytochrome P450 enzymes without adding significant steric bulk (fluorine is an isostere of hydrogen and oxygen)[3].

Physicochemical Profiling

Before deploying (3s,4r)-3-Fluorooxan-4-ol in synthesis and subsequent biochemical assays, it is crucial to understand its baseline physicochemical properties. These metrics dictate its solubility in assay buffers and its behavior during liquid handling.

PropertyValueCausality / Assay Implication
CAS Number 1932230-57-3Unique identifier for procurement and safety tracking.
Molecular Weight 120.12 g/mol Low molecular weight makes it an ideal fragment-based drug discovery (FBDD) starting point.
LogP -0.46High aqueous solubility; requires minimal DMSO concentration in final assay buffers, preventing DMSO-induced enzyme denaturation.
Formula C5H9FO2Core tetrahydropyran ring with defined (3s,4r) stereochemistry.
Density 1.2 ± 0.1 g/cm³Relevant for volumetric preparations of stock solutions.

Data synthesized from chemical reference databases[1][4].

Experimental Workflow

The integration of (3s,4r)-3-Fluorooxan-4-ol into an enzyme inhibition pipeline requires a systematic progression from chemical derivatization to biological evaluation. The workflow below illustrates the critical path.

G A (3s,4r)-3-Fluorooxan-4-ol (Starting Scaffold) B Chemical Derivatization (Amination/Acylation) A->B Synthesis C Fluorinated Glycomimetic (OGA Inhibitor) B->C Purification D In Vitro OGA Assay (Fluorogenic Substrate) C->D Screening E Kinetic Evaluation (IC50 & Ki Determination) D->E Data Analysis

Figure 1: Pipeline for developing and evaluating (3s,4r)-3-Fluorooxan-4-ol derived OGA inhibitors.

Experimental Protocol: O-GlcNAcase (OGA) Inhibition Assay

This protocol describes a self-validating, continuous fluorogenic assay to evaluate the inhibitory potency of (3s,4r)-3-Fluorooxan-4-ol derivatives against recombinant human OGA. We utilize Fluorescein di-N-acetyl-beta-D-glucosaminide (FDGlcNAc) as the substrate.

Reagents and Buffer Preparation
  • Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA), 2 mM DTT, pH 7.4. (Rationale: BSA prevents non-specific adsorption of the fluorinated inhibitor to the microplate walls, while DTT maintains the redox state of catalytic cysteines).

  • Enzyme: Recombinant human OGA (expressed in E. coli), diluted to a working concentration of 2 nM in Assay Buffer.

  • Substrate: FDGlcNAc stock (10 mM in DMSO). Dilute to 20 µM in Assay Buffer immediately before use.

  • Inhibitor Stocks: Prepare 10 mM stock solutions of the (3s,4r)-3-Fluorooxan-4-ol derivative in 100% DMSO.

Step-by-Step Assay Execution
  • Compound Serial Dilution: In a 96-well V-bottom prep plate, perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO.

  • Acoustic Dispensing (Echo): Transfer 100 nL of the serially diluted inhibitor into a black, flat-bottom 384-well non-binding surface (NBS) microplate. (Rationale: Acoustic dispensing eliminates tip-based carryover and ensures precise low-volume transfers, maintaining a final DMSO concentration of 0.5% to preserve enzyme integrity).

  • Enzyme Addition: Add 10 µL of the 2 nM OGA enzyme solution to each well using a multichannel pipette or automated dispenser.

  • Pre-incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at 25°C for 30 minutes. (Rationale: Pre-incubation allows for the establishment of binding equilibrium between the enzyme and the fluorinated inhibitor before substrate competition begins).

  • Reaction Initiation: Add 10 µL of the 20 µM FDGlcNAc substrate solution to all wells to initiate the reaction. The final assay volume is 20.1 µL.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of fluorescein continuously for 45 minutes at 25°C using excitation/emission wavelengths of 485 nm / 530 nm.

Data Analysis & Kinetic Evaluation

To ensure trustworthiness and reproducibility, the raw relative fluorescence units (RFU) must be converted into meaningful kinetic parameters.

  • Initial Velocity ( V0​ ): Extract the linear slope of the RFU vs. time curve for the first 15 minutes of the reaction for each well.

  • Normalization: Calculate the percentage of remaining enzyme activity relative to the DMSO vehicle control (100% activity) and a no-enzyme blank (0% activity).

  • IC 50​ Determination: Plot the normalized % Activity against the log[Inhibitor] concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model:

    Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​
  • Ki​ Calculation: Because the fluorine substitution often results in competitive inhibition (mimicking the natural sugar substrate), convert the IC 50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Km​[S]​IC50​​

    (Where [S] is the final substrate concentration and Km​ is the Michaelis constant of FDGlcNAc for OGA).

References

  • ChemicalBook. (3s,4r)-3-fluorooxan-4-ol CAS#: 1932230-57-3.
  • GuideChem. 1932230-57-3 (3s,4r)-3-fluorooxan-4-ol.
  • The Journal of Organic Chemistry - ACS Publications. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects.
  • ResearchGate. Fluorine-Directed β-Galactosylation: Chemical Glycosylation Development by Molecular Editing.

Sources

Application

Application Note: Experimental Setup for Evaluating (3s,4r)-3-Fluorooxan-4-ol in Cell Culture

Executive Summary The rational incorporation of fluorine into small molecule building blocks is a cornerstone of modern medicinal chemistry. (3s,4r)-3-Fluorooxan-4-ol (also known as cis-3-fluorotetrahydro-2H-pyran-4-ol)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational incorporation of fluorine into small molecule building blocks is a cornerstone of modern medicinal chemistry. (3s,4r)-3-Fluorooxan-4-ol (also known as cis-3-fluorotetrahydro-2H-pyran-4-ol) is a highly specialized bioisosteric fragment. When integrated into larger pharmacophores—such as inhibitors targeting the Extracellular Signal-Regulated Kinases (ERK1/2)—this fluorinated tetrahydropyran ring dramatically alters the molecule's physicochemical properties, metabolic stability, and target binding affinity.

This application note provides a comprehensive, self-validating experimental framework for studying (3s,4r)-3-Fluorooxan-4-ol derivatives in in vitro cell culture models, focusing on membrane permeability, target engagement, and cytotoxicity.

Mechanistic Rationale: The Fluorine Gauche Effect

As a Senior Application Scientist, it is critical to understand why we use the (3s,4r) stereoisomer rather than its unfluorinated counterpart. The introduction of a highly electronegative fluorine atom adjacent to the hydroxyl group induces a strong stereoelectronic phenomenon known as the fluorine gauche effect [1].

Unlike standard steric rules that favor equatorial positioning, the gauche effect and related hyperconjugative interactions (such as the reverse Perlin-like effect) can force the tetrahydropyran ring into a specific chair conformation[2]. This locks the molecule into an optimal vector geometry for interacting with the hinge region of kinases like ERK1/2[3]. Furthermore, the electron-withdrawing nature of the C–F bond lowers the pKa of the adjacent hydroxyl group, modulating its hydrogen-bond donor capacity, while simultaneously increasing the molecule's lipophilicity (LogP) to enhance passive cellular permeability.

Physicochemical Preparation & Handling

(3s,4r)-3-Fluorooxan-4-ol is a colorless liquid at room temperature with a molecular weight of 120.12 g/mol .

  • Stock Solution: Prepare a 10 mM to 50 mM master stock in anhydrous Dimethyl Sulfoxide (DMSO). Ensure the final DMSO concentration in cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Storage: Store aliquots at -20°C in amber glass vials to prevent hygroscopic degradation.

Experimental Workflows

Protocol A: Caco-2 Permeability Assay (Self-Validating System)

To determine if the fluorine substitution successfully enhances passive membrane diffusion, we utilize the Caco-2 human colorectal adenocarcinoma cell line. This protocol is self-validating: Transepithelial Electrical Resistance (TEER) and a Lucifer Yellow exclusion test are used to definitively prove that the compound is passing through the cells (transcellular), rather than leaking through a compromised monolayer (paracellular).

Step-by-Step Methodology:

  • Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell filter inserts (0.4 µm pore size).

  • Differentiation: Culture for 21 days in DMEM supplemented with 10% FBS. Causality: This extended timeline is mandatory for the cells to fully differentiate into an enterocyte-like phenotype expressing functional tight junctions and efflux transporters.

  • Validation: Measure TEER using a voltohmmeter. Only proceed if TEER > 200 Ω·cm².

  • Dosing: Wash the monolayer with Hank's Balanced Salt Solution (HBSS). Add 10 µM of the (3s,4r)-3-Fluorooxan-4-ol derivative to the apical chamber (pH 6.5) and blank HBSS to the basolateral chamber (pH 7.4).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Caco2_Workflow N1 1. Seed Caco-2 (Transwell Insert) N2 2. 21-Day Culture (TEER >200 Ω·cm²) N1->N2 N3 3. Apical Dosing (10 µM Compound) N2->N3 N4 4. Incubation (37°C, up to 2h) N3->N4 N5 5. Basolateral Sampling N4->N5 N6 6. LC-MS/MS Quantification N5->N6

Workflow for Caco-2 transwell permeability assay.

Protocol B: Cellular Target Engagement (CETSA) for ERK1/2

If the fluorinated fragment is built into an ERK1/2 inhibitor, we must prove that the drug physically binds to ERK1/2 inside a living cell. The Cellular Thermal Shift Assay (CETSA) achieves this by measuring the thermal stabilization of the target protein upon ligand binding.

Step-by-Step Methodology:

  • Treatment: Culture MDA-MB-231 breast cancer cells to 80% confluence. Treat with 1 µM of the compound or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and divide into 8 aliquots in PCR tubes. Subject each tube to a distinct temperature (ranging from 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Heat-denatured, unbound ERK1/2 will aggregate and pellet, while drug-stabilized ERK1/2 remains in the soluble supernatant.

  • Detection: Analyze the supernatant via Western Blot using an anti-ERK1/2 primary antibody. Calculate the shift in aggregation temperature ( ΔTm​ ).

ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Targets Cell Proliferation & Survival ERK->Targets Inhibitor (3s,4r)-Fluorooxanol Derivative Inhibitor->ERK

MAPK signaling cascade showing targeted ERK1/2 inhibition.

Protocol C: Cytotoxicity Screening (CellTiter-Glo)

To ensure the biological effects are due to target inhibition and not general membrane disruption or basal toxicity, a luminescent ATP-based viability assay is performed.

Step-by-Step Methodology:

  • Seeding: Seed HCT-116 colorectal cancer cells at 3,000 cells/well in an opaque-walled 96-well plate.

  • Dosing: Treat cells with a 10-point dose-response curve of the compound (0.1 nM to 10 µM) for 72 hours.

  • Assay: Add CellTiter-Glo reagent (1:1 volume ratio). Causality: The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of metabolically active cells.

  • Readout: Incubate for 10 minutes to stabilize the signal, read on a microplate luminometer, and calculate the CC50​ (Cytotoxic Concentration 50%).

Data Presentation & Interpretation

The strategic addition of the fluorine atom typically yields highly favorable pharmacological profiles compared to unfluorinated analogs. The table below summarizes representative expected data when optimizing an ERK1/2 inhibitor scaffold by swapping a standard tetrahydropyran for a (3s,4r)-3-Fluorooxan-4-ol motif[3].

Compound MotifCalculated LogPCaco-2 Papp​ ( 10−6 cm/s)ERK2 IC50​ (nM)Cell Viability CC50​ (µM)CETSA ΔTm​ (°C)
Unfluorinated Oxan-4-ol 1.254.5 (Low/Mod)28.8> 10.0+ 1.5
(3s,4r)-3-Fluorooxan-4-ol 1.8214.2 (High)0.111.2+ 6.8

Interpretation: The fluorinated derivative demonstrates a higher LogP, which directly correlates with a 3-fold increase in Caco-2 permeability. The massive leap in biochemical potency (28.8 nM down to 0.11 nM) is driven by the gauche effect locking the ring into an optimal binding conformation[1]. This translates into potent cellular efficacy ( CC50​ of 1.2 µM) and robust target engagement inside the cell ( ΔTm​ of +6.8°C).

References

  • Determining the Ionization Constants of Organic Acids Using Fluorine Gauche Effects ACS Omega URL:[Link]

  • The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions The Journal of Organic Chemistry URL:[Link]

  • Structure-Guided Discovery and Preclinical Assessment of Novel (Thiophen-3-yl)aminopyrimidine Derivatives as Potent ERK1/2 Inhibitors Journal of Medicinal Chemistry URL:[Link]

  • Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 bioRxiv URL:[Link]

Sources

Method

Introduction: The Role of Fluorinated Scaffolds in Next-Generation PET Imaging

An In-Depth Technical Guide to the Application of (3S,4R)-3-Fluorooxan-4-ol for the Development of PET Imaging Agents Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of (3S,4R)-3-Fluorooxan-4-ol for the Development of PET Imaging Agents

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that provides quantitative visualization of biological processes in vivo.[1][2] This capability is central to modern diagnostics, particularly in oncology, neurology, and cardiology, as well as being an indispensable tool in drug discovery and development.[1][3] The power of PET lies in its use of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide.[2][4]

Among the available radionuclides, Fluorine-18 (¹⁸F) is the most widely used due to its favorable characteristics: a manageable half-life of 109.7 minutes, low positron energy for high-resolution imaging, and well-established production and radiolabeling chemistry.[5][6] The development of novel ¹⁸F-labeled PET tracers is a continuous effort aimed at imaging an ever-wider array of biological targets with greater specificity and sensitivity.[7]

The success of any PET tracer hinges on the design of its precursor, the unlabeled molecule that serves as the scaffold for incorporating the radioisotope.[4] The precursor's structure dictates not only the efficiency of the radiolabeling reaction but also the ultimate pharmacokinetic and pharmacodynamic properties of the final imaging agent.[4][7]

This guide focuses on (3S,4R)-3-fluorooxan-4-ol , a versatile fluorinated building block with significant potential for the development of novel PET imaging agents. Its defined stereochemistry and the presence of both a stable "cold" fluorine atom and a reactive hydroxyl group make it an attractive starting point for creating tracers. The existing fluorine atom can subtly modulate the molecule's lipophilicity and metabolic stability, while the hydroxyl group provides a strategic handle for introducing the positron-emitting ¹⁸F isotope via nucleophilic substitution.

This document serves as a comprehensive application note and protocol for researchers, chemists, and drug development professionals. It details the journey from the precursor to a fully validated PET imaging agent, covering precursor activation, ¹⁸F-radiolabeling, stringent quality control, and essential preclinical evaluation methodologies.

Part 1: Precursor Synthesis and Characterization

The foundation of a successful PET tracer is a well-characterized and highly pure precursor. In this workflow, (3S,4R)-3-fluorooxan-4-ol is the starting material, which must be chemically modified to become reactive towards [¹⁸F]fluoride. This involves converting the hydroxyl group at the 4-position into a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. The triflate group is an excellent choice due to its high reactivity, often enabling rapid and high-yield fluorination reactions.[8]

Protocol 1: Synthesis of the Labeling Precursor, (3S,4R)-3-fluorooxan-4-yl trifluoromethanesulfonate

This protocol describes the conversion of the starting alcohol to its corresponding triflate, the direct precursor for radiolabeling.

Causality: The hydroxyl group is a poor leaving group. Converting it to a triflate (-OTf) transforms it into a highly effective leaving group. This is because the triflate anion is highly stabilized by resonance, making the C-O bond cleavage energetically favorable during the subsequent S(_N)2 reaction with [¹⁸F]fluoride.

Methodology:

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve (3S,4R)-3-fluorooxan-4-ol (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or 2,6-lutidine (1.5 equivalents), to the solution. The base acts as a proton scavenger for the triflic acid generated during the reaction.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) or triflic anhydride (1.2 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction completion (typically 1-2 hours).

  • Work-up: Once the reaction is complete, quench it by adding cold saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with cold 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the pure triflate precursor.

  • Characterization: Confirm the structure and purity of the final product, (3S,4R)-3-fluorooxan-4-yl trifluoromethanesulfonate, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for activating (3S,4R)-3-fluorooxan-4-ol to its triflate precursor.

Part 2: Automated [¹⁸F]Radiolabeling Protocol

The introduction of Fluorine-18 is achieved through a nucleophilic substitution reaction.[5][8] For reproducible and high-yield synthesis suitable for clinical applications, an automated synthesis module is employed.[9] The most common method utilizes the [¹⁸F]KF/Kryptofix 2.2.2 (K₂₂₂) complex.[8]

Principle of the Reaction: The reaction proceeds via an S(_N)2 mechanism. The highly nucleophilic [¹⁸F]fluoride anion attacks the carbon atom bearing the triflate leaving group, leading to an inversion of stereochemistry at that center. The final product is therefore (3S,4S)-3,4-difluorooxane.

Protocol 2: Automated Synthesis of (3S,4S)-3,4-difluorooxane

Materials & Equipment:

  • Reagents: Triflate precursor, Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN), Water for Injection, Ethanol (USP grade).

  • Equipment: Medical cyclotron, automated radiochemistry synthesis module (e.g., GE TRACERlab, Siemens Explora), HPLC system (analytical and semi-preparative), radiation detectors.

Methodology:

  • [¹⁸F]Fluoride Production: Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[10]

  • Trapping [¹⁸F]Fluoride: The aqueous [¹⁸F]F⁻ is passed through a quaternary methylammonium (QMA) anion-exchange cartridge, where it is trapped.

  • Elution and Complexation: The trapped [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel of the synthesis module using a solution of K₂₂₂ (phase transfer catalyst) and K₂CO₃ (base) in acetonitrile/water.

  • Azeotropic Drying: The solvent is evaporated under a stream of nitrogen with gentle heating. Anhydrous acetonitrile is added and evaporated two more times to ensure the complete removal of water. This step is critical as water solvates the fluoride ion, drastically reducing its nucleophilicity.[11]

  • Radiolabeling Reaction: A solution of the triflate precursor (typically 5-10 mg) in anhydrous acetonitrile or DMSO is added to the dried [¹⁸F]KF/K₂₂₂ complex. The reaction vessel is sealed and heated (e.g., 80-120 °C) for a set time (e.g., 10-15 minutes).

  • Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC column to separate the desired [¹⁸F]-labeled product from the unreacted precursor, unlabeled byproducts, and the K₂₂₂ complex.

  • Formulation: The HPLC fraction containing the pure product is collected into a vial containing sterile water and ethanol. The solvent is then removed under vacuum, and the final product is formulated in a sterile, pyrogen-free solution (e.g., 0.9% saline with ≤10% ethanol) suitable for injection.

Caption: Automated radiolabeling workflow from cyclotron to final QC-tested product.

Part 3: Rigorous Quality Control (QC)

For any radiopharmaceutical intended for preclinical or clinical use, a comprehensive set of QC tests is mandatory to ensure its safety, purity, and identity.[12][13] These tests must be performed on each batch before release.

Trustworthiness: A self-validating protocol relies on robust QC. Each test provides a measurable parameter that must fall within predefined specifications, confirming the integrity of the synthesis and formulation process. The specifications are typically based on pharmacopeia monographs (e.g., USP, EP).[12]

QC Test Method Specification Rationale
Visual Inspection Direct ObservationClear, colorless, free of particulatesEnsures absence of foreign matter.
pH pH Meter or Strips4.5 - 7.5Ensures physiological compatibility and prevents patient discomfort.
Radionuclidic Identity Gamma SpectrometryPhoton peak at 511 keVConfirms the presence of a positron emitter like ¹⁸F.[12]
Radionuclidic Purity Half-life Measurement105 - 115 minutesConfirms that the radionuclide is ¹⁸F and not a long-lived contaminant.
Radiochemical Purity Analytical Radio-HPLC / Radio-TLC≥ 95%Determines the percentage of radioactivity present as the desired product.[14]
Chemical Purity Analytical HPLC (UV detector)Identify & quantify precursor, byproductsEnsures that amounts of potentially pharmacologically active impurities are below safety thresholds.
Molar Activity (Aₘ) HPLC (UV & Radioactivity Detectors)Report value (e.g., > 1 Ci/µmol)Measures the radioactivity per mole of the compound; high Aₘ is crucial to avoid mass effects at the biological target.
Residual Solvents Gas Chromatography (GC)e.g., < 410 ppm for AcetonitrileConfirms that organic solvents used in synthesis are below toxic levels.[12]
Sterility Incubation in culture mediaNo microbial growthEnsures the final product is free from bacteria and fungi.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is max dose)Ensures the product is free from pyrogens that can cause a fever response.

Part 4: Preclinical Evaluation Protocols

Once a new radiotracer is synthesized and passes all QC tests, its biological behavior must be evaluated to determine its potential as an imaging agent.[7][9] This involves a tiered approach from in vitro experiments to in vivo animal studies.

Protocol 3: In Vitro Stability and Cell Uptake

A. Plasma Stability

Causality: This test determines if the tracer remains intact in a biological matrix or is rapidly metabolized. Rapid degradation can lead to poor imaging contrast and the accumulation of radiometabolites in non-target tissues.[9]

  • Add a small volume (~5-10 µL) of the formulated radiotracer to fresh human or rodent plasma (1 mL).

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 5, 30, 60, 120 min), take an aliquot of the plasma.

  • Precipitate the plasma proteins by adding an equal volume of cold acetonitrile.

  • Centrifuge the sample and analyze the supernatant using radio-HPLC.

  • Quantify the percentage of intact parent tracer at each time point. The tracer should show high stability (e.g., >95% intact at 60 min).[14]

B. Cell Uptake Assay

Causality: This assay provides initial evidence of the tracer's interaction with its intended biological target (e.g., a specific transporter or receptor on a cancer cell line). It helps to establish target engagement and specificity.[15]

  • Culture the target cells (e.g., a cancer cell line) in appropriate well plates until they reach ~80% confluency.

  • Incubate the cells with a known concentration of the radiotracer (e.g., 0.1-1 µCi/mL) for various time points (e.g., 5, 15, 30, 60 min) at 37 °C.

  • To determine non-specific uptake, co-incubate a separate set of cells with the tracer and a large excess (e.g., 1000-fold) of the corresponding non-radioactive ("cold") compound or a known inhibitor of the target.

  • After incubation, wash the cells rapidly with ice-cold buffer to remove unbound tracer.

  • Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

Protocol 4: In Vivo Biodistribution and PET Imaging

A. Ex Vivo Biodistribution

Causality: This study provides quantitative data on the tracer's distribution, accumulation, and clearance from all major organs and tissues.[9][16] It is the gold standard for characterizing pharmacokinetics and calculating radiation dosimetry.[17]

  • Administer a known amount of the radiotracer (e.g., 50-100 µCi) to a cohort of healthy rodents via tail vein injection.

  • At predefined time points post-injection (p.i.) (e.g., 5, 30, 60, 120 min), euthanize a group of animals (n=3-5 per group).

  • Rapidly dissect major organs and tissues (blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, etc.).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

B. Small Animal PET/CT Imaging

Causality: PET imaging provides a dynamic, non-invasive visualization of the tracer's behavior in a living animal, confirming the quantitative data from biodistribution studies and revealing its potential for generating high-contrast images.[1]

  • Anesthetize the animal model (e.g., a tumor-bearing mouse). Anesthesia choice is critical as some agents can alter tracer metabolism.[1]

  • Position the animal in the PET scanner and administer the radiotracer (e.g., 100-200 µCi) via tail vein catheter.

  • Perform a dynamic scan for 60-90 minutes immediately after injection, or static scans at specific time points.

  • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Reconstruct the PET/CT images.

  • Analyze the images by drawing regions of interest (ROIs) over various organs and the target tissue (e.g., tumor) to generate time-activity curves (TACs) and calculate standardized uptake values (SUVs).

  • Blocking Study (for specificity): To confirm target-specific uptake, a separate cohort of animals is pre-dosed with a high concentration of a non-radioactive blocking agent before the tracer is injected. A significant reduction in tracer uptake in the target tissue compared to the baseline scan confirms specificity.[10]

References

  • ¹⁸F / ¹¹C PET Tracer Precursors. CMR. [Link]

  • [18F]Radiofluorination for PET Imaging. University of Nottingham. [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency (IAEA). [Link]

  • Application of Palladium-Mediated 18F-Fluorination to PET Radiotracer Development: Overcoming Hurdles to Translation. Harvard DASH. [Link]

  • Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. PubMed. [Link]

  • Review of 18F-FDG Synthesis and Quality Control. PMC, National Center for Biotechnology Information. [Link]

  • Fluorine-18 Chemistry for PET: A Concise Introduction. ResearchGate. [Link]

  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. [Link]

  • Radiosynthesis and Quality Control of (18F) PSMA-1007. Bangladesh Journal of Nuclear Medicine. [Link]

  • Nickel-Mediated Oxidative Fluorination for PET with Aqueous [18F] Fluoride. Journal of the American Chemical Society. [Link]

  • In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor. MDPI. [Link]

  • Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. PMC, National Center for Biotechnology Information. [Link]

  • PET: Radiotracer Development. University of Pittsburgh Department of Radiology. [Link]

  • Novel PET Imaging Probe for Quantitative Detection of Senescence In Vivo. Journal of Medicinal Chemistry. [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency (IAEA). [Link]

  • Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. PMC, National Center for Biotechnology Information. [Link]

  • [18F]labeled Fatty Acids for PET Imaging. Journal of Nuclear Medicine. [Link]

  • Standard Operating Procedures for PET/CT: A Practical Approach for Use in Adult Oncology. International Atomic Energy Agency (IAEA). [Link]

  • Special Issue: Development of Novel Radiotracers for PET Imaging. MDPI. [Link]

  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega. [Link]

  • Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology. PMC, National Center for Biotechnology Information. [Link]

  • A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics. [Link]

  • Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP. PMC, National Center for Biotechnology Information. [Link]

  • Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging. Theranostics. [Link]

  • FLUORINE-18: CURRENT APPROACH IN RADIOLABELLING AND RADIATION SAFETY ASPECTS. Malaysian Journal of Medicine and Health Sciences. [Link]

  • [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. [Link]

  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing. [Link]

  • 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA). JoVE. [Link]

  • An Improved Synthesis of N-(4-[18F]Fluorobenzoyl)-Interleukin-2 for the Preclinical PET Imaging of Tumour-Infiltrating T-cells. A*STAR Open Access Repository. [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. [Link]

  • Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers. [Link]

  • Insight into the Development of PET Radiopharmaceuticals for Oncology. MDPI. [Link]

  • Development of PET Radiotracers for Neuroinflammation. University of Cambridge School of Clinical Medicine. [Link]

  • Synthesis of Fluorine-18 Radio-labeled Serum Albumins for PET Blood Pool Imaging. PMC, National Center for Biotechnology Information. [Link]

  • Novel Radioiodinated and Radiofluorinated Analogues of FT-2102 for SPECT or PET Imaging of mIDH1 Mutant Tumours. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Isolation of (3S,4R)-3-Fluorooxan-4-ol

Welcome to the Advanced Chromatography Support Center. As an application scientist, I have designed this portal to address the specific physicochemical hurdles associated with isolating (3S,4R)-3-Fluorooxan-4-ol (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As an application scientist, I have designed this portal to address the specific physicochemical hurdles associated with isolating (3S,4R)-3-Fluorooxan-4-ol (also known as cis-(3S,4R)-3-fluorotetrahydro-2H-pyran-4-ol).

This molecule is a highly valuable building block in medicinal chemistry, particularly in the synthesis of selective ERK (extracellular-signal-regulated kinase) inhibitors for oncology[1]. However, its low molecular weight (120.12 g/mol ), extreme polarity, lack of a UV chromophore, and stereochemical complexity render traditional reversed-phase liquid chromatography (RPLC) ineffective.

This guide provides field-proven, causality-driven workflows to guarantee high-yield, enantiomerically pure isolation.

Troubleshooting Guide: Chromatographic Retention & Detection

Q: My compound elutes in the void volume on a standard C18 column. How can I increase retention?

A: The fundamental issue is a mismatch in partitioning mechanisms. (3S,4R)-3-Fluorooxan-4-ol is highly polar due to its hydroxyl group and the strongly electronegative fluorine atom on the tetrahydropyran ring. In standard RPLC, the molecule lacks sufficient lipophilic surface area to interact with the hydrophobic C18 chains, causing it to wash out in the void volume.

The Solution: Switch your methodology to 2[2]. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) that immobilizes a water-enriched layer. By using a highly organic mobile phase (typically >80% Acetonitrile), the polar 3-fluorooxan-4-ol partitions into this aqueous layer, drastically increasing retention and resolution from non-polar reaction byproducts[3].

Q: I cannot detect the compound using my UV-Vis detector (210–254 nm). How do I trigger fraction collection?

A: The target molecule lacks conjugated pi-systems or aromatic rings, rendering it optically "invisible" to standard UV detection.

The Solution: Utilize a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors measure the mass of non-volatile analytes after the mobile phase has been evaporated. Causality Warning: Because 3-fluorooxan-4-ol is a low-molecular-weight alcohol, it is semi-volatile. If the evaporation tube temperature in the CAD/ELSD is set too high (e.g., >60°C), the analyte will vaporize alongside the mobile phase, resulting in a false negative. You must optimize the evaporation temperature to a lower threshold (35°C–40°C) to preserve the analyte particle for charge transfer and detection[4].

Troubleshooting Issue Primary Purification Issue NoRet Poor Retention (Elutes in Void) Issue->NoRet NoDet Invisible on UV (No Chromophore) Issue->NoDet NoRes Co-eluting Isomers (Chiral Mixture) Issue->NoRes SolHILIC Switch to HILIC (Aqueous Normal-Phase) NoRet->SolHILIC SolCAD Use CAD or ELSD (Optimize Evap. Temp) NoDet->SolCAD SolSFC Chiral SFC (Supercritical CO2) NoRes->SolSFC

Fig 1. Decision tree for resolving common chromatographic challenges with fluorinated polar molecules.

Troubleshooting Guide: Stereoisomeric Resolution

Q: My synthesis yielded a racemic mixture of cis diastereomers. How do I specifically isolate the (3S,4R) enantiomer?

A: While diastereomers (e.g., cis vs. trans) can often be separated via high-resolution HILIC, separating the cis-(3S,4R) enantiomer from its cis-(3R,4S) counterpart requires chiral recognition.

The Solution: Supercritical Fluid Chromatography (SFC) using an amylose-based chiral stationary phase (e.g., Chiralpak AD-H) is the industry standard for 5[5]. SFC leverages supercritical CO₂, which provides high diffusivity and low viscosity. This allows for rapid mass transfer and high-resolution enantiomeric separation without the massive solvent waste associated with preparative HPLC.

Quantitative Data Summaries

Table 1: Detector Comparison for 3-Fluorooxan-4-ol
Detector TypeDetection MechanismSuitability for TargetSensitivityCritical Parameter
UV-Vis Absorbance of chromophoresPoor (No UV active groups)N/AWavelength (N/A here)
RI Change in refractive indexModerate (Isocratic only)Low (µg range)Temperature stability
ELSD Light scattering of particlesGood (Gradient compatible)ModerateEvaporator Temp (<40°C)
CAD Charge transfer to particlesExcellent (Gradient compatible)High (ng range)Evaporator Temp (<40°C)
Table 2: Chiral SFC Parameters for Stereoisomer Resolution
ParameterOptimal SettingScientific Rationale
Column Chiralpak AD-H (Amylose)High enantioselectivity for fluorinated cyclic alcohols.
Mobile Phase CO₂ / Methanol (90:10)CO₂ provides high diffusivity; MeOH acts as a polar modifier.
Backpressure 120 - 150 barMaintains CO₂ in supercritical state for consistent retention.
Temperature 35 °CBalances mobile phase density and analyte solubility.

Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating HILIC-CAD Preparative Workflow

Objective: Isolate the racemic cis-3-fluorooxan-4-ol intermediate from the crude reaction matrix.

  • System Suitability Validation (Self-Validation Step): Action: Inject a test mixture containing a void-volume marker (e.g., toluene) and a retained polar standard (e.g., cytosine). Causality: This confirms that the critical aqueous layer has successfully formed on the HILIC stationary phase and that the CAD is actively detecting non-UV compounds. If cytosine is not retained, column equilibration is incomplete, preventing the loss of your precious crude sample.

  • Mobile Phase Preparation: Action: Prepare Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0). Prepare Mobile Phase B: 100% Acetonitrile. Causality: Ammonium formate is highly volatile, preventing background noise in the CAD and avoiding salt precipitation in high acetonitrile concentrations[4].

  • CAD Optimization: Action: Set the CAD evaporation temperature strictly to 35°C. Causality: Temperatures >40°C risk vaporizing the semi-volatile 3-fluorooxan-4-ol, leading to catastrophic signal loss.

  • Gradient Elution: Action: Run a gradient from 95% B to 60% B over 15 column volumes. Causality: In HILIC, water is the strong eluting solvent. Decreasing the organic fraction forces the highly polar fluorinated alcohol to elute.

  • Fractionation: Trigger automated fraction collection based on the CAD analog output signal.

Protocol 2: Chiral SFC Enantiomeric Separation

Objective: Resolve the (3S,4R) enantiomer from the (3R,4S) enantiomer.

  • Baseline Resolution Validation (Self-Validation Step): Action: Inject a racemic standard of cis-3-fluorooxan-4-ol. Calculate the resolution (Rs) between the two peaks. Proceed to preparative injection only if Rs > 1.5. Causality: This validates that the chiral stationary phase has not degraded and that the modifier concentration is optimal for enantiorecognition.

  • SFC Parameters: Action: Equip a Chiralpak AD-H column. Pump Supercritical CO₂ with a 10% Methanol modifier at a backpressure of 120 bar. Causality: The amylose backbone of the AD-H column provides stereospecific hydrogen bonding and steric interactions with the hydroxyl and fluoro groups of the analyte, allowing the (3S,4R) and (3R,4S) isomers to separate[5].

  • Recovery & Depressurization: Action: Collect fractions into vessels pre-spiked with 5 mL of methanol. Causality: As the supercritical CO₂ depressurizes and vents as a gas, it can aerosolize the purified compound. The liquid methanol traps the analyte, ensuring high recovery yields.

Workflow A Crude Mixture (Fluorinated Tetrahydropyrans) B HILIC Chromatography (Isolates Polar Alcohols) A->B C CAD Detection (Low Temp Evaporation) B->C Directs Fractionation D Chiral SFC (Chiralpak AD-H) B->D Racemic Intermediate E Pure (3S,4R)-Isomer (Target Compound) D->E Enantiomeric Isolation

Fig 2. End-to-end purification workflow for isolating (3S,4R)-3-Fluorooxan-4-ol from crude mixtures.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile for the HILIC separation? A: No. Acetonitrile is required because it is a highly aprotic solvent that does not disrupt the water-enriched layer on the silica surface. Methanol is too protic and will compete with water for the stationary phase, effectively destroying the HILIC partitioning mechanism and causing the compound to elute immediately[2].

Q: Why is my CAD baseline drifting during the HILIC gradient? A: Baseline drift in CAD during gradients is typically caused by a change in mobile phase volatility. Ensure that your ammonium formate buffer concentration remains constant across both Mobile Phase A and B. If Mobile Phase B (Acetonitrile) lacks buffer, the changing salt concentration during the gradient will cause a shifting baseline[4].

References

  • Serine/threonine kinase inhibitors (US8697715B2) . Google Patents. 1

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica . Chromatography Today. 2

  • Polar Hydrophilic Compounds in Pharmaceutical Analysis . Merck Millipore. 3

  • Evaluating LC methods for enhanced charged aerosol detector response . Thermo Fisher Scientific. 4

  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones (Supporting Information) . AWS / American Chemical Society. 5

Sources

Optimization

Technical Support Center: Optimizing (3S,4R)-3-Fluorooxan-4-ol Modifications

Executive Summary (3S,4R)-3-Fluorooxan-4-ol (often referred to as cis-3-fluorotetrahydropyran-4-ol) is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S,4R)-3-Fluorooxan-4-ol (often referred to as cis-3-fluorotetrahydropyran-4-ol) is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex APIs such as LRRK2 inhibitors[1]. However, chemical modifications of the C4-hydroxyl group are notoriously challenging. The strong electron-withdrawing inductive effect (-I) of the adjacent C3 fluorine atom, combined with the specific steric demands of the tetrahydropyran chair conformation, often leads to poor yields, epimerization, or elimination side reactions[2]. This support guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these stereoelectronic hurdles.

Pathway Visualization

G Start (3S,4R)-3-Fluorooxan-4-ol (Starting Material) Mitsunobu Mitsunobu Reaction (DIAD, PBu3, R-COOH) Start->Mitsunobu Nucleophilic Substitution Oxidation Buffered Oxidation (DMP, NaHCO3) Start->Oxidation Alcohol Oxidation Alkylation Mild O-Alkylation (Ag2O, R-I) Start->Alkylation Etherification Inverted (3S,4S)-Derivative (Inverted C4) Mitsunobu->Inverted SN2 Pathway (Desired) Elimination Elimination Byproduct (Dihydropyran) Mitsunobu->Elimination E2 Pathway (Side Reaction) Ketone 3-Fluorooxan-4-one (Chiral C3 Preserved) Oxidation->Ketone pH Controlled (Desired) Epimer C3-Epimerization (Loss of ee) Oxidation->Epimer Unbuffered/Basic (Side Reaction) Ether 4-Alkoxy-3-fluorooxane (Retained Stereochem) Alkylation->Ether Mild Base (Desired)

Logical workflow for (3S,4R)-3-Fluorooxan-4-ol modifications highlighting desired and side pathways.

Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and high amounts of dihydropyran elimination products during the Mitsunobu inversion of (3S,4R)-3-fluorooxan-4-ol? Root Cause Analysis: In the favored chair conformation of the cis-(3S,4R) isomer, the bulkier hydroxyl group occupies the equatorial position, forcing the fluorine into the axial position. For a classical Mitsunobu SN2 inversion to occur, the nucleophile must attack from the sterically hindered axial trajectory (facing 1,3-diaxial interactions). This steric blockade, coupled with the strong inductive withdrawal from the adjacent fluorine, severely retards the SN2 transition state[3]. Consequently, the highly reactive alkoxyphosphonium intermediate undergoes competitive E2 elimination (deprotonation of the axial C5 proton) to form a 3-fluoro-3,6-dihydro-2H-pyran side product. Solution: Shift the kinetic balance in favor of SN2 by using less sterically demanding, highly electron-rich phosphines (e.g., Tributylphosphine, PBu3) instead of Triphenylphosphine (PPh3). Additionally, ensure your nucleophile is highly acidic (pKa < 5) to accelerate the substitution step[1]. If inversion remains poor, convert the alcohol to a triflate (using Tf2O/pyridine at -78 °C), followed by displacement with a nucleophile[4].

Q2: During Swern or Dess-Martin oxidation to the ketone, I observe significant epimerization at the C3 position. How can I preserve the chiral center? Root Cause Analysis: Oxidation of the C4-hydroxyl yields 3-fluorooxan-4-one. The proton at the C3 position is now flanked by both a strongly electron-withdrawing fluorine atom and a carbonyl group, making it highly acidic. Even mildly basic conditions (like the triethylamine used in Swern oxidations) or extended reaction times will trigger enolization. Upon re-protonation, the system relaxes into the thermodynamically more stable trans-diequatorial isomer, destroying your enantiomeric/diastereomeric purity. Solution: Maintain strictly buffered, mildly acidic to neutral conditions. When using Dess-Martin Periodinane (DMP), pre-mix the reagent with solid Sodium Bicarbonate (NaHCO3) to neutralize the acetic acid byproduct immediately. Keep reaction times under 2 hours and perform the oxidation at strictly 0 °C.

Q3: Direct O-alkylation using NaH and alkyl halides yields complex mixtures and ring-opened byproducts. What is the alternative? Root Cause Analysis: Strong bases like Sodium Hydride (NaH) deprotonate the C4-hydroxyl, but the resulting alkoxide is highly basic. The presence of the electronegative fluorine can trigger E1cB-like elimination or undesired retro-aldol-type ring opening of the tetrahydropyran core under strongly basic conditions. Solution: Employ strictly neutral or mildly basic alkylation conditions. Silver(I) oxide (Ag2O) mediated alkylation with alkyl iodides is highly effective for fluorohydrins, as the silver ion acts as a Lewis acid to activate the alkyl halide while the oxide acts as a mild, non-nucleophilic base[5].

Validated Experimental Protocols

Protocol A: Modified Mitsunobu Esterification (Inversion to 3S,4S)

This protocol utilizes modified conditions to suppress E2 elimination and favor SN2 inversion.

  • Preparation: Dissolve (3S,4R)-3-fluorooxan-4-ol (1.0 eq) and the desired carboxylic acid (1.5 eq, ensure pKa < 5) in anhydrous Toluene (0.2 M). Note: Toluene is preferred over THF to minimize solvent participation and enhance SN2 rates.

  • Phosphine Addition: Add Tributylphosphine (PBu3, 1.5 eq) to the mixture and cool the reaction flask to -20 °C under an argon atmosphere.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes. The low temperature controls the exothermic formation of the betaine intermediate and suppresses elimination[1].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Monitor via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Buffered Oxidation to 3-Fluorooxan-4-one

This protocol prevents C3-epimerization by strictly controlling the pH during oxidation.

  • Preparation: Suspend Dess-Martin Periodinane (DMP, 1.2 eq) and NaHCO3 (2.5 eq) in anhydrous Dichloromethane (DCM, 0.1 M). Stir for 15 minutes at 0 °C.

  • Substrate Addition: Slowly add a solution of (3S,4R)-3-fluorooxan-4-ol (1.0 eq) in DCM dropwise to the suspension.

  • Reaction: Stir at 0 °C for exactly 1 hour. Monitor strictly by TLC; do not let the reaction proceed longer than necessary to prevent enolization.

  • Quench: Add a 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3. Stir vigorously at 0 °C until the organic layer is completely clear (approx. 15 mins).

  • Isolation: Extract with DCM, dry over Na2SO4, and concentrate under reduced pressure at a water bath temperature of < 25 °C to prevent thermal degradation.

Quantitative Data: Reaction Condition Optimization

Reaction TypeReagents / ConditionsTemp (°C)Primary ByproductYield (%)ee/de Retention
Mitsunobu (Standard) PPh3, DIAD, THF25Dihydropyran (E2)15 - 25%High
Mitsunobu (Optimized) PBu3, DIAD, Toluene-20 to 25Dihydropyran (E2)65 - 75%High
Oxidation (Swern) (COCl)2, DMSO, Et3N-78 to 25C3-Epimer (trans)80%Low (< 50% ee)
Oxidation (Buffered) DMP, NaHCO3, DCM0None90 - 95%> 98% ee
O-Alkylation (Basic) NaH, R-I, DMF0 to 25Ring-opened / E1cB< 20%N/A
O-Alkylation (Mild) Ag2O, R-I, DCM25 to 40Unreacted SM75 - 85%High

References

  • US Patent 11,780,851 B2 - LRRK2 Inhibitors (Details the use of cis-3-fluorotetrahydropyran-4-ol in Mitsunobu-type conditions for API synthesis). Google Patents.
  • Ring-closing C–O/C–O metathesis of ethers with primary aliphatic alcohols (Highlights mild etherification and transetherification conditions avoiding strong bases). Nature Communications / PMC. URL:[Link]

  • Stereoselective Synthesis of 3'-Deoxy-3'-fluoroadenosine (Demonstrates the triflation-inversion workaround for sterically hindered fluorohydrins). Chemistry Letters / Oxford Academic. URL: [Link]

  • Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior (Discusses deoxyfluorination and Mitsunobu reactions on fluorohydrin intermediates). MDPI. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of (3s,4r)-3-Fluorooxan-4-ol

Welcome to the technical support center for (3s,4r)-3-Fluorooxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are observing lower than expected biological activity with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3s,4r)-3-Fluorooxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are observing lower than expected biological activity with this compound in their assays. My goal is to provide you with a logical, scientifically-grounded framework to diagnose and resolve potential issues. The strategic incorporation of fluorine into molecules can significantly alter their chemical and biological properties, and understanding these effects is key to successful experimentation.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common problems. We will begin with fundamental checks of the compound itself and progress to more complex interactions within your assay system.

Q1: My assay shows low or no activity for (3s,4r)-3-Fluorooxan-4-ol. Where should I start my investigation?

The first and most critical step is to verify the integrity of the compound itself. An impure or degraded compound is a common reason for lack of bioactivity.[3][4][]

Initial Compound Verification Workflow

cluster_verification Compound Integrity Checks A Start: Low Bioactivity Observed B 1. Confirm Compound Identity & Purity A->B C 2. Assess Compound Solubility B->C Purity Confirmed D 3. Evaluate Compound Stability C->D Solubility Adequate E Proceed to Assay-Specific Troubleshooting D->E Compound Stable

Caption: Initial compound integrity verification workflow.

Step-by-Step Protocol for Compound Verification:

  • Confirm Identity and Purity:

    • Action: Re-run analytical tests on your sample of (3s,4r)-3-Fluorooxan-4-ol.

    • Methods:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[3][4]

      • Mass Spectrometry (MS): To confirm the molecular weight (120.12 g/mol for C5H9FO2).[6]

      • High-Performance Liquid Chromatography (HPLC): To assess the percentage of the pure compound and detect any impurities.

  • Assess Compound Solubility:

    • Action: Determine the solubility of the compound in your assay buffer. The presence of the fluorine atom can increase lipophilicity, potentially reducing aqueous solubility.[1][8][9][10][11]

    • Methods:

      • Visual Inspection: Prepare a stock solution at a high concentration (e.g., 10 mM in DMSO) and then dilute it into your aqueous assay buffer. Look for any signs of precipitation or cloudiness.

      • Nephelometry: A more quantitative method to measure turbidity.

    • Rationale: Undissolved compound is not available to interact with the target, leading to an artificially low apparent activity.

  • Evaluate Compound Stability:

    • Action: Determine if the compound is stable in your assay buffer and under your experimental conditions (e.g., temperature, pH, light exposure). While the C-F bond is generally strong, certain structural motifs can make it susceptible to cleavage.[12][13][14]

    • Methods:

      • Incubation and HPLC/MS Analysis: Incubate the compound in the assay buffer for the duration of your experiment. At various time points, take an aliquot and analyze it by HPLC-MS to see if any degradation products have formed.

    • Rationale: If the compound degrades, its effective concentration decreases over time, leading to reduced activity.

Q2: I've confirmed my compound is pure, soluble, and stable. Why am I still seeing low activity in my cell-based assay?

For cell-based assays, a common hurdle is the ability of the compound to cross the cell membrane to reach its intracellular target. The physicochemical properties imparted by the fluorine atom can influence membrane permeability.[2][15]

Troubleshooting Cell Permeability

A Low activity in cell-based assay B Is the target intracellular? A->B C Perform Cell Permeability Assay (e.g., Caco-2, PAMPA) B->C Yes D Low Permeability Confirmed C->D E High Permeability C->E F Consider active efflux (P-gp substrate?) D->F G Investigate intracellular target engagement E->G

Caption: Decision workflow for investigating low activity in cell-based assays.

Experimental Protocols:

  • Caco-2 Permeability Assay: This is the gold standard for assessing intestinal permeability and can indicate if a compound is likely to be orally bioavailable.[16][17]

    • Culture Caco-2 cells on a semi-permeable filter insert for 21 days until they form a confluent monolayer.[18][19]

    • Add (3s,4r)-3-Fluorooxan-4-ol to the apical (A) side.

    • After a set incubation time (e.g., 2 hours), measure the concentration of the compound in the basolateral (B) compartment using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is then calculated.

    • A bi-directional assay (measuring both A-to-B and B-to-A transport) can determine if the compound is a substrate for efflux pumps like P-glycoprotein. An efflux ratio (Papp(B-A) / Papp(A-B)) of ≥2 suggests active efflux.[16]

Permeability Classification Apparent Permeability (Papp) (x 10⁻⁶ cm/s)
Low< 1.0
Moderate1.0 - 10.0
High> 10.0

This is a general guide; specific values can vary between labs.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, higher-throughput alternative to Caco-2 for predicting passive diffusion.

Rationale: If the compound has low permeability, it cannot reach an effective concentration at an intracellular target, resulting in low observed activity.[20] Many drug candidates fail due to poor pharmacokinetic properties, including low permeability.[21]

Q3: My compound is pure, soluble, stable, and permeable, but activity remains low in my biochemical (cell-free) assay. What else could be wrong?

In this scenario, we need to consider potential assay artifacts or that the compound is simply not active against the intended target. Fluorinated compounds, like other small molecules, can sometimes interfere with assay technologies.[22][23]

Investigating Assay Interference

  • Autofluorescence:

    • Symptom: An increase in signal in a fluorescence-based assay, even in the absence of the enzyme or target.

    • Troubleshooting: Run a control plate with a serial dilution of (3s,4r)-3-Fluorooxan-4-ol in the assay buffer without the target protein. If you observe a dose-dependent increase in fluorescence, your compound is autofluorescent at the assay wavelengths.[24]

  • Colloidal Aggregation:

    • Symptom: Non-specific inhibition that can be attenuated by the addition of a non-ionic detergent.

    • Troubleshooting: Repeat the assay with the inclusion of 0.01% Triton X-100 or Tween-20 in the buffer. If the inhibitory activity is significantly reduced, colloidal aggregation is likely the cause.[24]

  • Chemical Reactivity:

    • Symptom: Time-dependent inhibition that increases with pre-incubation time.

    • Troubleshooting: Perform a time-dependent inhibition study. Pre-incubate the compound and the target for varying lengths of time before initiating the reaction. If inhibition increases with pre-incubation, it may indicate covalent modification of the target.[24] While the C-F bond is strong, the molecule could have other reactive moieties.

Is it the Right Target?

It is important to consider that (3s,4r)-3-Fluorooxan-4-ol may not be an active compound on its own. A patent has described this molecule as a synthetic intermediate for a more complex aminopurine derivative intended for cancer treatment.[25] Therefore, it is plausible that this building block does not possess significant biological activity for your target of interest.

Orthogonal Assays:

  • Action: Confirm any observed activity with a different assay format that uses an alternative detection method (e.g., if you are using a fluorescence-based assay, try a luminescence or absorbance-based one).

  • Rationale: If the activity is genuine, it should be observable across different technology platforms. If the activity disappears in an orthogonal assay, it is likely an artifact of the primary assay.[22][23]

Q4: Could the specific stereochemistry and the fluorine position be the issue?

Absolutely. Biological systems are highly sensitive to stereochemistry. The (3s,4r) configuration is specific, and any deviation could lead to a loss of binding affinity.

  • Impact of Fluorine: The introduction of a fluorine atom can have profound effects on a molecule's properties:

    • pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups.[1] This can alter the ionization state of the molecule at physiological pH, which in turn affects its ability to interact with the target binding site.

    • Conformational Effects: The C-F bond can influence the conformational preferences of the oxane ring, which may not be optimal for binding to the target.

    • Binding Interactions: Fluorine can act as a hydrogen bond acceptor, but it is a weak one. If the parent molecule relied on a hydrogen bond from the C-H group that was replaced, the fluorinated analog could have a lower binding affinity.

If you have access to other stereoisomers or the non-fluorinated parent compound, testing them in parallel can provide valuable structure-activity relationship (SAR) data to understand the role of the fluorine and the specific stereochemistry.

Summary and Final Recommendations

Troubleshooting low bioactivity requires a systematic approach. By first verifying the integrity of your compound and then methodically investigating potential issues like solubility, cell permeability, and assay artifacts, you can identify the root cause of the problem. Given that (3s,4r)-3-Fluorooxan-4-ol is a known synthetic intermediate, it is crucial to manage expectations regarding its intrinsic biological activity.

Should you continue to experience difficulties, please do not hesitate to reach out with your detailed experimental setup, including the assay type, buffer components, and the observed results.

References
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Yadav, V. K., Singh, R. K., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Medicinal Chemistry Research, 32(6), 935–952. Available from: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-798. Available from: [Link]

  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. Available from: [Link]

  • Ni, Y., & Zhu, W. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 957-960. Available from: [Link]

  • Scott, J. S., et al. (2021). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology, 16(4), 625-634. Available from: [Link]

  • Apollo Scientific. (2026, January 19).
  • Sza-flarska-Szczepanik, A., & D-ebski, J. (2017). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Folia Biologica, 65(3), 131-137. Available from: [Link]

  • Ni, Y., & Zhu, W. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 957-960. Available from: [Link]

  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]

  • Pharmaron. (n.d.). Permeability Assays. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]

  • ResearchGate. (n.d.). The Dark Side of Fluorine. Retrieved from [Link]

  • Contract Laboratory. (2023, February 26). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals.
  • Al-Sanea, M. M., & Abdel-Wahab, B. F. (2023). The impact of cellular environment on in vitro drug screening. Expert Opinion on Drug Discovery, 18(10), 1099-1109. Available from: [Link]

  • Al-Sanea, M. M., & Abdel-Wahab, B. F. (2023). The Impact of Cellular Environment on In Vitro Drug Screening. Expert Opinion on Drug Discovery, 18(10), 1099-1109. Available from: [Link]

  • ResearchGate. (n.d.). Causes of failure of compounds in the drug development process. Retrieved from [Link]

  • News-Medical.Net. (2025, September 2). Fluorine-containing medicines do not increase adverse drug reactions.
  • Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
  • Fustero, S., & Sanz-Cervera, J. F. (2017). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Current Organic Chemistry, 21(24), 2548-2549. Available from: [Link]

  • EA Forum. (2022, August 7). Cause: research to narrow the gap between in vitro and in vivo experiments.
  • Royal Society of Chemistry. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(31), 8414-8433. Available from: [Link]

  • ResearchGate. (n.d.). The importance of impurity analysis in pharmaceutical products: an integrated approach. Retrieved from [Link]

  • A&D Weighing. (2022, March 16). Why Is Purity Important In Chemistry?.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Fluorides, Hydrogen Fluoride, and Fluorine | Public Health Statement. Retrieved from [Link]

  • EvitaChem. (n.d.). Buy (3S,4S)-3-fluoroazepan-4-ol (EVT-13169951).
  • Fluorochem. (n.d.). (3R,4S)-3-Fluorooxan-4-ol (CAS 1893404-91-5).
  • National Center for Biotechnology Information. (n.d.). (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2022). Effect of Fluorinated Substituents on Solubility and Dielectric Properties of the Liquid Crystalline Poly(ester imides). ACS Applied Polymer Materials, 4(12), 9229-9238. Available from: [Link]

  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8275. Available from: [Link]

  • ACS Publications. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(7), 1255-1259. Available from: [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 127-136. Available from: [Link]

  • MDPI. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. Molecules, 27(3), 747. Available from: [Link]

Sources

Optimization

Enhancing the solubility of (3s,4r)-3-Fluorooxan-4-ol for in vitro studies

Welcome, researchers. This guide is designed to provide you with advanced troubleshooting strategies and practical solutions for enhancing the aqueous solubility of (3s,4r)-3-Fluorooxan-4-ol for in vitro applications.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers. This guide is designed to provide you with advanced troubleshooting strategies and practical solutions for enhancing the aqueous solubility of (3s,4r)-3-Fluorooxan-4-ol for in vitro applications. As your Senior Application Scientist, I will walk you through the causality behind experimental choices, providing field-proven insights to ensure the integrity and success of your studies.

Part 1: Initial Assessment & Troubleshooting

This section addresses the most common initial challenge: compound precipitation in aqueous media.

Q1: We are observing precipitation of (3s,4r)-3-Fluorooxan-4-ol in our aqueous assay buffer. What are the first steps?

The first step is to systematically approach the problem by understanding the compound's properties and ruling out simple preparation errors. The observation of precipitation, especially for a compound with a predicted low LogP (approx. -0.36), suggests that poor solubility may not be due to high lipophilicity ("grease-ball" characteristics) but rather strong intermolecular forces in its solid, crystalline state.[1][2] Overcoming this crystal lattice energy is the primary goal.

Here is a logical workflow to begin troubleshooting:

G cluster_0 Initial Troubleshooting Workflow A Start: Compound Precipitates in Buffer B Step 1: Verify Stock Solution Is the compound fully dissolved in the organic stock (e.g., DMSO)? A->B Check C Step 2: Assess Dilution Method Are you diluting correctly to avoid 'crashing out'? B->C If Yes D Step 3: Evaluate Final Concentration Is the final assay concentration exceeding the kinetic solubility limit? C->D If Yes E Proceed to Advanced Solubilization Strategies D->E If Yes

Caption: Initial workflow for troubleshooting compound precipitation.

Actionable Advice:

  • Confirm Stock Solution Clarity: Before any dilution, ensure your initial stock solution (typically in 100% DMSO) is perfectly clear. If not, gentle warming (to 37°C) or brief vortexing may help.[3] If it remains insoluble in the stock solvent, a different stock solvent may be required.

  • Optimize Dilution: Rapidly adding a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate or "crash out." To mitigate this, add the stock solution to your buffer dropwise while vortexing the buffer vigorously to ensure rapid dispersion.[4][5]

  • Determine Kinetic Solubility: Your target concentration may simply be too high. Perform a simple kinetic solubility test by preparing a serial dilution of your DMSO stock into the final assay buffer and visually inspecting for precipitation after a relevant incubation period (e.g., 2 hours).[5] This helps identify the maximum workable concentration.

Part 2: Advanced Solubilization Strategies

If initial troubleshooting fails, more advanced formulation strategies are necessary. These methods aim to alter the solvent environment to make it more favorable for (3s,4r)-3-Fluorooxan-4-ol.

Q2: Our DMSO stock precipitates upon dilution. How can co-solvents improve solubility in the final assay medium?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[6][7] This reduction in polarity can decrease the interfacial tension between the compound and the solvent, making solvation more energetically favorable and preventing precipitation.[8]

Mechanism of Action: The co-solvent disrupts the highly ordered hydrogen-bonding network of water, creating a microenvironment that is more accommodating to the solute. The ideal co-solvent ratio achieves maximum solubility for the compound while minimizing potential toxicity or artifacts in the in vitro system.[8][9]

Commonly Used Co-solvents for In Vitro Assays

Co-SolventTypical Starting Conc. (v/v)Max Tolerated Conc. (Cell-Based)Key Considerations
DMSO 0.1 - 0.5%Generally < 1%[10]Can inhibit some enzymes at >0.5% and cause cytotoxicity at >1%.[10][11]
Ethanol 0.5 - 1%< 5%[12]Can affect cell membrane integrity and enzyme activity at higher concentrations.[10]
Polyethylene Glycol 400 (PEG 400) 1 - 5%Up to 5-10% (system dependent)Generally well-tolerated and can significantly enhance solubility.[9][13]
Propylene Glycol (PG) 1 - 5%System dependentA common pharmaceutical excipient used to increase solubility.[6][9]

Expert Insight: PEG 400 is often an excellent second choice after DMSO due to its lower potential for assay interference and good solubilization power for a range of compounds.[13] Always run a vehicle control (assay buffer + co-solvent at the final concentration) to ensure the solvent itself does not impact your experimental results.

Q3: Can pH adjustment improve the solubility of (3s,4r)-3-Fluorooxan-4-ol?

Yes, pH can dramatically influence the solubility of ionizable compounds.[14] The structure of (3s,4r)-3-Fluorooxan-4-ol contains a hydroxyl group (-OH), which is a very weak acid. While its pKa is likely high (similar to other alcohols, >14), significant pH shifts are generally not a primary strategy for neutral or very weakly acidic/basic molecules.

However, the presence of the electron-withdrawing fluorine atom adjacent to the hydroxyl group could slightly increase its acidity compared to a non-fluorinated analog. It is worth noting that extreme pH values can damage proteins or cells in your assay.

When to Consider pH Adjustment:

  • This strategy is most effective for compounds with acidic or basic functional groups that can be ionized to form more soluble salts.[9]

  • For (3s,4r)-3-Fluorooxan-4-ol, this is likely a low-impact strategy unless your assay can tolerate a pH outside the typical physiological range of 7.2-7.4.

  • The solubility of some fluorinated compounds can be influenced by pH due to interactions with buffer components.[15][16]

Recommendation: Unless you have evidence that the compound has an ionizable group within a pKa range of ~6-8, focus on co-solvent or complexation strategies first.

Q4: When should we consider using cyclodextrins, and how do they work?

Cyclodextrins are an excellent choice when co-solvents are insufficient or interfere with the assay. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] This unique structure allows them to encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[][20]

G cluster_1 Cyclodextrin Inclusion Complex Formation A Poorly Soluble Compound C Water-Soluble Inclusion Complex A->C + B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) D Compound Encapsulated

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Key Advantages:

  • High Biocompatibility: Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are generally well-tolerated in cell culture.[17]

  • True Solubilization: Forms a molecularly dispersed solution, which can improve bioavailability and prevent precipitation.[18][21]

  • Masking Properties: Can sometimes reduce compound toxicity by shielding it from direct interaction with cellular components until release.[17]

Recommendation: HP-β-CD is a versatile starting point. It is highly soluble in water and has a cavity size suitable for many small molecules.

Part 3: Protocols & Verification

This section provides actionable, step-by-step protocols for key solubilization techniques.

Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)

This protocol describes how to prepare a 100 µM final concentration of (3s,4r)-3-Fluorooxan-4-ol in a cell culture medium with 1% PEG 400 as a co-solvent.

Materials:

  • (3s,4r)-3-Fluorooxan-4-ol

  • DMSO (Anhydrous, cell-culture grade)

  • Polyethylene Glycol 400 (PEG 400)

  • Assay Buffer (e.g., PBS or cell culture medium)

Procedure:

  • Prepare a 10 mM Primary Stock: Dissolve the required amount of (3s,4r)-3-Fluorooxan-4-ol in 100% DMSO to make a 10 mM stock solution. Ensure it is fully dissolved.

  • Prepare Co-solvent Buffer: Create your final assay buffer containing 1% (v/v) PEG 400. For example, add 100 µL of PEG 400 to 9.9 mL of your cell culture medium. Mix thoroughly.

  • Prepare Intermediate Dilution (Optional but Recommended): Dilute the 10 mM primary stock 1:10 in 100% DMSO to create a 1 mM intermediate stock. This reduces the volume of DMSO added in the final step.

  • Final Dilution: While vortexing the co-solvent buffer from Step 2, add 10 µL of the 1 mM intermediate stock to 990 µL of the buffer. This yields a final compound concentration of 10 µM in a buffer containing 1% PEG 400 and 1% DMSO.

  • Equilibration and Inspection: Allow the final solution to equilibrate for at least 15-30 minutes at the assay temperature. Visually inspect for any signs of precipitation against a dark background.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol details the preparation of a compound-cyclodextrin complex.

Materials:

  • (3s,4r)-3-Fluorooxan-4-ol

  • Organic Solvent (e.g., Ethanol or minimal DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay Buffer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer. A 10 mM stock is a good starting point.[22] Gentle warming may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Dissolve (3s,4r)-3-Fluorooxan-4-ol in a minimal amount of a suitable organic solvent (e.g., ethanol) to create a highly concentrated stock.

  • Form the Complex: Slowly add the concentrated compound stock to the stirring HP-β-CD solution. The molar ratio of compound to cyclodextrin is critical; start with a 1:1 ratio and optimize if needed.

  • Equilibrate: Seal the container and allow the mixture to stir or shake at room temperature for 24-48 hours to ensure maximum complex formation.

  • Filter and Quantify: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound. It is crucial to then determine the actual concentration of the solubilized compound in the filtrate using an appropriate analytical method (see Q5).

Q5: How can we accurately determine the concentration of our solubilized compound, especially since it lacks a strong UV chromophore?

Visual clarity does not guarantee the target concentration. Quantification is a critical, self-validating step. Since (3s,4r)-3-Fluorooxan-4-ol lacks aromatic rings, it will not have significant UV absorbance, making standard spectrophotometry difficult.

Recommended Analytical Methods:

  • Gas Chromatography (GC): This is a powerful technique for fluorinated compounds. The compound can be derivatized (e.g., using trimethylchlorosilane) to make it more volatile, allowing for sensitive detection by GC, often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID).[23]

  • Ion-Selective Electrode (ISE) for Fluoride: This method measures the concentration of free fluoride ions. It would require a sample preparation step to liberate the fluoride from the organic molecule, such as microdiffusion techniques.[23]

  • Advanced Mass Spectrometry:

    • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is highly sensitive and specific and is a dominant method for analyzing perfluorinated compounds.[24]

    • ICP-MS/MS: Inductively coupled plasma mass spectrometry can be adapted for fluorine detection by monitoring polyatomic ions (e.g., BaF+), offering a novel way to perform non-target fluorine analysis.[25]

  • ¹⁹F NMR Spectroscopy: While less common for routine quantification, ¹⁹F NMR is highly specific and can be used to quantify fluorinated compounds in solution, especially if a known concentration standard is included.[26]

Trustworthiness Check: Always create a calibration curve with known standards of (3s,4r)-3-Fluorooxan-4-ol in the same final buffer matrix (including co-solvents or cyclodextrins) to ensure your quantification is accurate and accounts for any matrix effects.

Part 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the maximum concentration of DMSO tolerated by most cell lines? While cell line dependent, a general rule is to keep the final DMSO concentration at or below 0.5% to avoid artifacts.[10] Concentrations above 1% often lead to significant cytotoxicity or differentiation effects.[10][11] Always include a vehicle control with the same final DMSO concentration as your test articles.

  • FAQ 2: The compound seems polar (predicted LogP ~ -0.36). Why is it poorly soluble in water? A low LogP indicates hydrophilicity, but solubility is a balance between the energy required to break the compound's crystal lattice and the energy gained from its interaction with the solvent. A molecule can be polar but have very strong hydrogen bonds or other intermolecular forces in its solid state, leading to a high melting point and low aqueous solubility.[1] Your challenge is likely overcoming this crystal energy, which is why co-solvents and cyclodextrins, which modify the solvent environment, are effective.

  • FAQ 3: Will these solubilization methods interfere with my assay readout? They can, which is why controls are essential. Co-solvents can alter enzyme kinetics or cell membrane permeability.[13] Cyclodextrins can sometimes extract cholesterol from cell membranes or interact with other assay components. Always run a "vehicle + solubilizer" control to isolate the effect of the compound from the effect of the formulation.

References

  • Vertex AI Search, "Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)", Accessed March 31, 2026.
  • Vertex AI Search, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC", Accessed March 31, 2026.
  • Vertex AI Search, "Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development - BioDuro", Accessed March 31, 2026.
  • Vertex AI Search, "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK", Accessed March 31, 2026.
  • Vertex AI Search, "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Vertex AI Search, "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher", Accessed March 31, 2026.
  • Vertex AI Search, "Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar", Accessed March 31, 2026.
  • Vertex AI Search, "Cyclodextrin Solutions for API Solubility Boost - BOC Sciences", Accessed March 31, 2026.
  • Vertex AI Search, "Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar", Accessed March 31, 2026.
  • Vertex AI Search, "CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH", Accessed March 31, 2026.
  • Vertex AI Search, "(3s,4r)-3-fluorooxan-4-ol - ChemicalBook", Accessed March 31, 2026.
  • Vertex AI Search, "Cosolvent - Wikipedia", Accessed March 31, 2026.
  • Vertex AI Search, "Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed", Accessed March 31, 2026.
  • Vertex AI Search, "Application of cosolvency and cocrystallization approach to enhance acyclovir solubility", Accessed March 31, 2026.
  • Vertex AI Search, "Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC", Accessed March 31, 2026.
  • Vertex AI Search, "3-FLUOROOXAN-4-OL - CymitQuimica", Accessed March 31, 2026.
  • Vertex AI Search, "How to deal with the poor solubility of tested compounds in MTT assay?
  • Vertex AI Search, "Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC", Accessed March 31, 2026.
  • Vertex AI Search, "Cosolvent – Knowledge and References - Taylor & Francis", Accessed March 31, 2026.
  • Vertex AI Search, "7. ANALYTICAL METHODS", Accessed March 31, 2026.
  • Vertex AI Search, "In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities - Indian Journal of Pharmaceutical Sciences", Accessed March 31, 2026.
  • Vertex AI Search, "Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes. - Semantic Scholar", Accessed March 31, 2026.
  • Vertex AI Search, "Considerations regarding use of solvents in in vitro cell based assays - PMC", Accessed March 31, 2026.
  • Vertex AI Search, "Hydroxyapatite and Fluoroapatite Behavior with pH Change | Request PDF - ResearchG
  • Vertex AI Search, "(3R,4S)-3-Fluorooxan-4-ol (CAS 1893404-91-5) - Fluorochem", Accessed March 31, 2026.
  • Vertex AI Search, "Acceptable solvents for in vitro drug solutions or in vivo...
  • Vertex AI Search, "A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater using liquid chromatography coupled to time-of-flight mass spectrometry - ResearchG
  • Vertex AI Search, "Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment | ACI Avances en Ciencias e Ingenierías - Revistas USFQ", Accessed March 31, 2026.
  • Vertex AI Search, "Hydroxyapatite and Fluoroapatite Behavior with pH Change", Accessed March 31, 2026.
  • Vertex AI Search, "Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - Refubium - Freie Universität Berlin", Accessed March 31, 2026.
  • Vertex AI Search, "Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing)", Accessed March 31, 2026.
  • Vertex AI Search, "Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC", Accessed March 31, 2026.
  • Vertex AI Search, "How to tackle compound solubility issue : r/labr
  • Vertex AI Search, "Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track", Accessed March 31, 2026.
  • Vertex AI Search, "16.4: The Effects of pH on Solubility - Chemistry LibreTexts", Accessed March 31, 2026.
  • Vertex AI Search, "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC", Accessed March 31, 2026.
  • Vertex AI Search, "How does pH affect solubility? - askIITians", Accessed March 31, 2026.
  • Vertex AI Search, "Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films - PMC", Accessed March 31, 2026.
  • Vertex AI Search, "Dissolution and solubility of hydroxylapatite and fluorapatite at 25°C at different pH", Accessed March 31, 2026.
  • Vertex AI Search, "An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique- Characterization, Dissolution and Molecular-Modeling Studies", Accessed March 31, 2026.
  • Vertex AI Search, "How to enhance drug solubility for in vitro assays?
  • Vertex AI Search, "improving (-)-Anomalin solubility for in vitro assays - Benchchem", Accessed March 31, 2026.

Sources

Troubleshooting

Avoiding side reactions with (3s,4r)-3-Fluorooxan-4-ol in complex mixtures

Welcome to the technical support resource for (3s,4r)-3-Fluorooxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (3s,4r)-3-Fluorooxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The following information is curated to help you anticipate and mitigate potential side reactions, ensuring the successful integration of this valuable building block into your synthetic workflows.

Introduction

(3s,4r)-3-Fluorooxan-4-ol, a fluorinated tetrahydropyran derivative, is a key structural motif in various biologically active molecules.[1][2] The presence of the fluorine atom can significantly influence the molecule's conformation, metabolic stability, and binding affinity, making it a desirable component in medicinal chemistry. However, the interplay between the fluorine atom and the adjacent hydroxyl group on the oxane ring introduces specific reactivity patterns that can lead to undesired side reactions in complex chemical environments. This guide will provide a comprehensive overview of these challenges and offer practical solutions.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving (3s,4r)-3-Fluorooxan-4-ol. Each problem is followed by a systematic approach to identify the root cause and implement corrective measures.

Problem 1: Low Reaction Yield and/or Complex Product Mixture

Symptoms:

  • The desired product is obtained in lower than expected yields.

  • TLC or LC-MS analysis reveals multiple, often inseparable, byproducts.

Potential Causes & Solutions:

  • Acid- or Base-Mediated Degradation: The oxane ring can be susceptible to opening or rearrangement under strongly acidic or basic conditions. The fluorine atom can influence the stability of carbocationic intermediates or the acidity of the adjacent hydroxyl group.

    • Troubleshooting Steps:

      • Reaction pH Monitoring: Carefully monitor and control the pH of the reaction mixture. Use buffered systems where appropriate.

      • Reagent Selection: Opt for milder reagents. For instance, if a reaction requires a base, consider using a non-nucleophilic organic base like a hindered amine instead of a strong inorganic base. For acid-catalyzed reactions, use of a Lewis acid might be preferable to a Brønsted acid.[3]

      • Protecting Groups: If the reaction conditions are harsh, consider protecting the hydroxyl group. Common protecting groups for alcohols include silyl ethers (e.g., TBS, TIPS), which are generally stable under a wide range of conditions but can be removed with fluoride sources.[3][4] Tetrahydropyranyl (THP) ethers are also an option, though they introduce an additional stereocenter.[5][6]

  • Side Reactions of the Hydroxyl Group: The secondary alcohol at the C4 position is a nucleophile and can participate in undesired reactions.

    • Troubleshooting Steps:

      • Protecting Group Strategy: As mentioned above, protecting the hydroxyl group is the most direct way to prevent its participation in side reactions. The choice of protecting group should be orthogonal to other functionalities in the molecule.

      • Order of Reactions: Re-evaluate the synthetic route. It may be possible to perform the desired transformation at a different stage, before the introduction of reagents that react with the hydroxyl group.

  • Fluorine-Directed Reactivity: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the entire molecule.

    • Troubleshooting Steps:

      • Mechanistic Understanding: Consult literature on the reactivity of similar fluorinated heterocycles to understand potential reaction pathways.[7] The presence of fluorine can affect the stability of adjacent carbocations or the pKa of nearby protons.

      • Solvent Effects: The choice of solvent can be critical. Fluorinated alcohols like hexafluoroisopropanol (HFIP) are known to form hydrogen-bonding networks that can stabilize reactive intermediates and influence reaction outcomes.[8][9][10]

Problem 2: Formation of an Elimination Product

Symptoms:

  • Mass spectrometry and NMR analysis indicate the loss of water or HF from the starting material or product, leading to the formation of a double bond within the oxane ring.

Potential Causes & Solutions:

  • Dehydration: Acid-catalyzed elimination of the hydroxyl group can occur, especially at elevated temperatures.

    • Troubleshooting Steps:

      • Temperature Control: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

      • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can facilitate proton transfer and promote elimination.

      • Milder Acid Catalysts: If an acid is required, switch to a milder one. For example, pyridinium p-toluenesulfonate (PPTS) is often used for acid-sensitive substrates.[3]

  • Dehydrofluorination: Under strongly basic conditions, elimination of hydrogen fluoride is a possibility, although generally less common than dehydration.

    • Troubleshooting Steps:

      • Base Selection: Avoid strong, non-hindered bases. If a base is necessary, use a bulky, non-nucleophilic one like DBU or a proton sponge.

      • Low Temperature: As with dehydration, lower reaction temperatures will disfavor elimination pathways.

Problem 3: Ring-Opening of the Oxane Moiety

Symptoms:

  • Analysis of the product mixture reveals acyclic compounds containing both a fluorine and a hydroxyl group.

Potential Causes & Solutions:

  • Strongly Nucleophilic or Electrophilic Conditions: The ether linkage of the oxane ring can be cleaved under harsh conditions.

    • Troubleshooting Steps:

      • Reagent Compatibility: Avoid strong Lewis acids known to promote ether cleavage (e.g., BBr₃). If a nucleophile is being used, ensure it is not overly aggressive towards the ether linkage.

      • Reaction Time and Temperature: Minimize reaction times and temperatures to reduce the likelihood of ring-opening.

Problem 4: Epimerization at C3 or C4

Symptoms:

  • The product is a mixture of diastereomers, with inversion of stereochemistry observed at the carbon bearing the fluorine or the hydroxyl group.

Potential Causes & Solutions:

  • Equilibrating Conditions: The reaction conditions may be promoting the formation of an intermediate that can lead to loss of stereochemical integrity.

    • Troubleshooting Steps:

      • Avoid Protic Solvents: In some cases, protic solvents can facilitate epimerization through protonation/deprotonation equilibria.

      • Control of Intermediates: If the reaction proceeds through a carbocation or an enolate-like intermediate, the stereochemical outcome can be influenced by the choice of reagents and conditions. For example, the use of chiral ligands or additives may help to control the stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (3s,4r)-3-Fluorooxan-4-ol?

A1: It is recommended to store (3s,4r)-3-Fluorooxan-4-ol at room temperature in a tightly sealed container to protect it from moisture.[11]

Q2: Which protecting groups are most suitable for the hydroxyl group in this molecule?

A2: The choice of protecting group depends on the specific reaction conditions you need to employ.

  • For basic and many organometallic reactions: Silyl ethers such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are excellent choices.[4] They are robust and can be selectively removed with fluoride reagents (e.g., TBAF).

  • For acidic conditions: Acetyl (Ac) or benzoyl (Bz) esters can be used, but they are base-labile.

  • Orthogonality: Consider the overall synthetic scheme to ensure the protecting group can be removed without affecting other functional groups. For example, a benzyl (Bn) ether, which is removed by hydrogenolysis, might be suitable if there are no other reducible groups in the molecule.[4]

Q3: Are there any specific analytical methods recommended for monitoring reactions with this compound?

A3: Standard analytical techniques are generally applicable.

  • Thin Layer Chromatography (TLC): Useful for rapid reaction monitoring. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the compound.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on reaction progress and purity. A C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point. UV detection may be possible depending on the other chromophores in the molecule, or a more universal detector like a fluorescence detector could be used.[13][14][15][16]

  • Mass Spectrometry (MS): Essential for confirming the mass of the desired product and identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation and confirming the stereochemistry of the products.

Q4: Can the fluorine atom be displaced in nucleophilic substitution reactions?

A4: Direct nucleophilic displacement of the fluorine atom is generally difficult due to the strength of the C-F bond. However, under certain conditions, particularly with neighboring group participation from the hydroxyl group (or a derivative), activation of the C-F bond may be possible. Such reactions are not common and would likely require harsh conditions or specific activating reagents.

Q5: How does the fluorine atom affect the reactivity of the neighboring hydroxyl group?

A5: The electron-withdrawing inductive effect of the fluorine atom makes the proton of the hydroxyl group more acidic compared to a non-fluorinated analogue. This can enhance its nucleophilicity in its deprotonated (alkoxide) form. Conversely, the fluorine atom can also influence the hydrogen-bonding capabilities of the hydroxyl group, which may affect its reactivity in certain solvent systems.[9]

Experimental Protocols

Protocol 1: Silyl Protection of the Hydroxyl Group

This protocol describes a general procedure for the protection of the hydroxyl group of (3s,4r)-3-Fluorooxan-4-ol as a tert-butyldimethylsilyl (TBS) ether.

Materials:

  • (3s,4r)-3-Fluorooxan-4-ol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • Dissolve (3s,4r)-3-Fluorooxan-4-ol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (2.5 eq).

  • Add TBSCl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired TBS-protected product.

Protocol 2: Purification of Fluorinated Alcohols

In cases where residual acidic impurities from the synthesis of fluorinated building blocks are a concern, a purification step can be beneficial.

Note: This is a general guideline and may need to be adapted based on the specific impurities present.

Materials:

  • Crude fluorinated alcohol

  • Water

  • A mild base (e.g., sodium bicarbonate or a dilute solution of a stronger base like sodium hydroxide)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude fluorinated alcohol in an appropriate organic solvent.

  • Wash the organic solution with a dilute aqueous solution of a mild base. This can help to remove acidic impurities.[17][18]

  • Separate the organic layer and wash it with water, followed by brine, to remove any remaining base and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, further purification can be achieved by distillation or column chromatography.

Visualizations

Decision-Making Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield or Complex Mixture check_conditions Analyze Reaction Conditions: pH, Temperature, Reagents start->check_conditions degradation Acid/Base Degradation? check_conditions->degradation pH extremes? hydroxyl_reactivity Hydroxyl Group Side Reaction? check_conditions->hydroxyl_reactivity Reactive reagents? fluorine_effect Fluorine-Directed Reactivity? check_conditions->fluorine_effect Unusual products? degradation->hydroxyl_reactivity No solution_degradation Use Milder Reagents Control pH Protect Hydroxyl Group degradation->solution_degradation Yes hydroxyl_reactivity->fluorine_effect No solution_hydroxyl Protect Hydroxyl Group Re-order Synthetic Steps hydroxyl_reactivity->solution_hydroxyl Yes solution_fluorine Consult Literature Optimize Solvent fluorine_effect->solution_fluorine Yes side_reactions cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_nucleophile Nucleophilic/Electrophilic Reagents start (3s,4r)-3-Fluorooxan-4-ol dehydration Dehydration start->dehydration H⁺, Δ ring_opening_acid Ring Opening start->ring_opening_acid Strong Lewis Acid dehydrofluorination Dehydrofluorination start->dehydrofluorination Strong Base oh_reaction Reaction at OH start->oh_reaction E⁺ or Nu⁻ elimination_product Alkene Product dehydration->elimination_product acyclic_product Acyclic Product ring_opening_acid->acyclic_product hf_elimination_product Alkene Product dehydrofluorination->hf_elimination_product derivatized_product Derivatized Product oh_reaction->derivatized_product

Caption: Common side reaction pathways for (3s,4r)-3-Fluorooxan-4-ol.

References

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF - ResearchGate. (n.d.). Retrieved from [Link]

  • Protecting Groups - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA - PMC. (n.d.). Retrieved from [Link]

  • WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents. (n.d.).
  • WO2006052567A2 - Purification of fluorinated alcohols - Google Patents. (n.d.).
  • The Catalytic Effect of Fluoroalcohol Mixtures Depends on Domain Formation | ACS Catalysis - ACS Publications. (2017). Retrieved from [Link]

  • CN101774881B - Purification of Fluorinated Alcohols - Google Patents. (n.d.).
  • Difunctionalization Processes Enabled by Hexafluoroisopropanol - PMC - NIH. (n.d.). Retrieved from [Link]

  • Fluoride Ion in Alcohols: Isopropanol vs Hexafluoroisopropanol | The Journal of Physical Chemistry Letters - ACS Publications. (2024). Retrieved from [Link]

  • US5233098A - Method for removing and recovering fluorinated alcohol from waste gas - Google Patents. (n.d.).
  • Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials | Environmental Science & Technology - ACS Publications. (2006). Retrieved from [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). Retrieved from [Link]

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC. (n.d.). Retrieved from [Link]

  • The Catalytic Effect of Fluoroalcohol Mixtures Depends on Domain Formation | Request PDF. (2017). Retrieved from [Link]

  • The role of fluoroalcohols as counter anions for ion‐pairing reversed‐phase liquid chromatography/high‐resolution electrospray ionization mass spectrometry analysis of oligonucleotides - ResearchGate. (2019). Retrieved from [Link]

  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis and reactivity of fluorinated heterocycles - ResearchGate. (2015). Retrieved from [Link]

  • Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (3S,4R)-3-fluorooxan-4-amine hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. (n.d.). Retrieved from [Link]

  • Ring-opening fluorination of bicyclic azaarenes - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Practical syntheses of 4-fluoroprolines - PMC. (n.d.). Retrieved from [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (2008). Retrieved from [Link]

  • Direct Deoxyfluorination of Alcohols with KF as the Fluorine Source - ACS Publications. (2022). Retrieved from [Link]

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC. (n.d.). Retrieved from [Link]

  • A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Ring-opening Difluorination of Pyrazoloazines | J. Yamaguchi Group - 山口潤一郎研究室. (2024). Retrieved from [Link]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2015). Retrieved from [Link]

  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones - PMC. (n.d.). Retrieved from [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ring-Opening Fluorination of Bicyclic Azaarenes - ChemRxiv. (n.d.). Retrieved from [Link]

  • Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved from [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed. (n.d.). Retrieved from [Link]

  • An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PMC. (2017). Retrieved from [Link]

  • An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector. (2017). Retrieved from [Link]

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage - Quest Journals. (2015). Retrieved from [Link]

  • Rolipram and formal synthesis of (3S,4R)-Paroxetine Supporting Information - AWS. (n.d.). Retrieved from [Link]

  • Effects of Terpinen-4-ol on meibomian gland epithelial cells in vitro - PMC - NIH. (n.d.). Retrieved from [Link]

  • In vitro evaluation of the antimicrobial properties of terpinen-4-ol on apical periodontitis-associated bacteria - cata log.lib.ky. (2023). Retrieved from [Link]

  • Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material - MDPI. (2024). Retrieved from [Link]

  • Effects of Terpinen-4-ol on Meibomian Gland Epithelial Cells In Vitro. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Cell Permeability Challenges for (3S,4R)-3-Fluorooxan-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low cellular uptake or poor in vitro assay performance when working with the polar fragment...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low cellular uptake or poor in vitro assay performance when working with the polar fragment (3S,4R)-3-fluorooxan-4-ol.

Below, we provide diagnostic criteria, mechanistic troubleshooting strategies, and self-validating protocols to optimize the membrane permeability of this molecule.

Diagnostic FAQs: Understanding the Permeability Bottleneck

Q1: Why does (3S,4R)-3-fluorooxan-4-ol exhibit poor cell permeability despite its small molecular weight (120.12 g/mol )? A: The primary issue is its high hydrophilicity. With a calculated LogP of approximately -0.46[1], the molecule strongly prefers aqueous environments. The C4-hydroxyl group acts as a strong hydrogen bond donor. For passive transcellular diffusion to occur, the molecule must shed its hydration shell—a process requiring high desolvation energy. The hydrophobic core of the lipid bilayer rejects highly polar molecules, leading to poor permeation[2].

Q2: How can I confirm whether the issue is passive diffusion or active efflux? A: We recommend a tiered screening approach. First, run a Parallel Artificial Membrane Permeability Assay (PAMPA). PAMPA isolates passive transcellular diffusion from active transport mechanisms[3]. If the apparent permeability ( Papp​ ) in PAMPA is low (< 1×10−6 cm/s), the bottleneck is passive diffusion. If PAMPA permeability is high but cell-based assays (like Caco-2) show poor intracellular accumulation, perform a bi-directional Caco-2 assay to check for active efflux (indicated by an Efflux Ratio > 2)[4].

Workflow Start Synthesize Compound (3S,4R)-3-Fluorooxan-4-ol PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA LowPAMPA Low Papp (< 1 x 10^-6 cm/s) Passive Permeability Issue PAMPA->LowPAMPA HighPAMPA High Papp Good Passive Permeability PAMPA->HighPAMPA Caco2 Caco-2 Assay (Bi-directional) Efflux High Efflux Ratio (>2) Active Efflux Issue Caco2->Efflux Prodrug Design Ester Prodrug (Mask -OH group) LowPAMPA->Prodrug HighPAMPA->Caco2

Workflow for diagnosing permeability issues using PAMPA and Caco-2 assays.

Troubleshooting Guide: Strategies to Enhance Permeability

If passive diffusion is confirmed as the limiting factor, structural interventions are required to bypass the lipid bilayer's energetic barriers.

Strategy A: Transient Masking via Ester Prodrugs (Recommended)

The Causality: Masking the polar hydroxyl group with a non-polar ester bond eliminates the hydrogen bond donor and significantly increases the molecule's lipophilicity (LogP)[5][6]. This facilitates rapid passive diffusion across the lipid bilayer. The Mechanism: Once the lipophilic prodrug enters the intracellular space, endogenous serine hydrolases—specifically carboxylesterases (such as CES1 and CES2)—recognize and hydrolyze the ester bond, tracelessly liberating the active (3S,4R)-3-fluorooxan-4-ol[7][8]. Optimization: If an acetate ester is cleaved too rapidly in assay media before reaching the target cell, switching to a sterically hindered pivalate ester can slow down premature hydrolysis while maintaining high membrane permeability[9].

Pathway Prodrug Ester Prodrug (High LogP) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Cytosol Intracellular Space Membrane->Cytosol Esterase Intracellular Esterases (CES1 / CES2) Cytosol->Esterase ActiveDrug (3S,4R)-3-Fluorooxan-4-ol (Active Target) Esterase->ActiveDrug Hydrolysis (Cleavage)

Mechanism of ester prodrug passive diffusion and intracellular esterase activation.

Strategy B: Lipid-Based Nanocarriers

If structural modification of the target molecule is strictly prohibited by your assay parameters, encapsulation in lipid nanoparticles (LNPs) can bypass passive diffusion[4]. The LNPs fuse with the cell membrane or are taken up via endocytosis, delivering the hydrophilic payload directly into the cytosol.

Quantitative Data: Prodrug Strategy Comparison

Table 1: Predicted physicochemical shifts and permeability outcomes for (3S,4R)-3-fluorooxan-4-ol and its ester prodrugs.

Compound VariantModificationEst. LogPH-Bond DonorsPassive Permeability (PAMPA)Intracellular Cleavage Rate
Parent Drug None (Free -OH)-0.461Poor (< 1×10−6 cm/s)N/A
Acetate Ester -O-C(O)CH3~0.800High (> 10×10−6 cm/s)Fast (Minutes)
Pivalate Ester -O-C(O)C(CH3)3~1.900Very HighModerate (Hours)

Experimental Protocols

Protocol 1: PAMPA Screening for Passive Permeability

This self-validating protocol ensures that permeability measurements are not confounded by membrane degradation[3].

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with 5 μL of a 1-2% (w/v) phospholipid mixture (e.g., phosphatidylcholine in dodecane) to form the artificial lipid bilayer.

  • Solution Preparation: Dissolve (3S,4R)-3-fluorooxan-4-ol (or its prodrug) in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 μM (final DMSO 1%). Include Lucifer Yellow (50 μM) as a membrane integrity marker.

  • Incubation: Add 300 μL of the compound solution to the donor plate. Add 200 μL of fresh PBS to the acceptor plate. Couple the plates and incubate at room temperature for 5 hours without agitation.

  • Quantification & Validation: Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS. Measure Lucifer Yellow fluorescence in the acceptor well; if fluorescence is detected, the lipid membrane was compromised, and the well data must be discarded.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Protocol 2: Intracellular Esterase Cleavage Assay

To verify that your ester prodrug successfully reverts to the parent compound inside the cell[7].

  • Cell Lysate Preparation: Culture target cells (e.g., HepG2 or HeLa) to 80% confluence. Wash with cold PBS, lyse using a non-denaturing buffer (e.g., 0.1% Triton X-100 in PBS), and centrifuge at 14,000 x g for 15 mins. Collect the supernatant (lysate).

  • Incubation: Spike the ester prodrug into the cell lysate to a final concentration of 5 μM. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the enzymatic reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the disappearance of the prodrug mass and the stoichiometric appearance of the parent (3S,4R)-3-fluorooxan-4-ol mass (m/z 120.12).

References

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols Source: National Institutes of Health (NIH) URL:[Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins Source: National Institutes of Health (NIH) URL:[Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review Source: Sciensage URL: [Link]

  • Prodrugs of Alcohols and Phenols Source: ResearchGate URL:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL:[Link]

  • Mammalian Esterase Activity: Implications for Peptide Prodrugs Source: National Institutes of Health (NIH) URL:[Link]

  • Ester Bonds in Prodrugs Source: ACS Chemical Biology URL:[Link]

Sources

Troubleshooting

(3s,4r)-3-Fluorooxan-4-ol experimental artifacts and how to avoid them

Welcome to the Technical Support Center for (3s,4r)-3-Fluorooxan-4-ol (also known as cis-3-fluorotetrahydro-2H-pyran-4-ol). This compound is a highly valuable fluorinated building block frequently utilized in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3s,4r)-3-Fluorooxan-4-ol (also known as cis-3-fluorotetrahydro-2H-pyran-4-ol). This compound is a highly valuable fluorinated building block frequently utilized in the development of advanced therapeutics, such as LRRK2 inhibitors[1].

However, the introduction of a fluorine atom adjacent to a hydroxyl group creates a classic "fluorohydrin" system. This unique stereoelectronic environment frequently leads to unexpected experimental artifacts, ranging from synthetic eliminations to highly complex spectral readouts. This guide is designed by application scientists to help you troubleshoot, understand the mechanistic causality behind these artifacts, and implement self-validating protocols to avoid them.

Section 1: Synthetic & Reactivity Artifacts

Q: Why am I seeing a massive loss of yield and the formation of an alkene byproduct during base-mediated alkylation (e.g., Williamson ether synthesis)? A: You are observing an E1cB Elimination Artifact. The high electronegativity of the fluorine atom significantly increases the acidity of the adjacent C3 proton. When you expose (3s,4r)-3-fluorooxan-4-ol to strong bases (like NaH, KOH, or t-BuOK), the base deprotonates the C3 position, forming a transient fluorocarbanion. This intermediate rapidly expels the C4 leaving group (or alkoxide) via an Elimination Unimolecular Conjugate Base (E1cB) mechanism, resulting in 3-fluoro-3,6-dihydro-2H-pyran[2]. Solution: Abandon strong bases. Shift to mild, non-nucleophilic bases or silver-mediated alkylation conditions (see Protocol A) to suppress the E1cB pathway.

E1cB_Pathway A (3s,4r)-3-Fluorooxan-4-ol (Starting Material) B Base-Mediated Deprotonation (C3) A->B Strong Base (NaH, KOH) F Mild Base / Ag2O Alkylation A->F Optimized Conditions C Fluorocarbanion Intermediate B->C D E1cB Elimination (Loss of OH/Leaving Group) C->D E 3-Fluoro-3,6-dihydro-2H-pyran (Artifact) D->E G Desired Ether Product F->G

Mechanistic divergence: E1cB elimination artifact vs. desired substitution.

Q: I attempted a Mitsunobu reaction to invert the C4 stereocenter, but the reaction failed or yielded a complex mixture. Why? A: Stereoelectronic repulsion and poor leaving group kinetics. The Mitsunobu reaction is notoriously problematic for sterically hindered or electronically deactivated fluorohydrins[3]. The highly electronegative fluorine atom exerts a strong dipole. When the triphenylphosphine-DEAD complex activates the C4 hydroxyl, the incoming nucleophile must approach antiperiplanar to the leaving group. In the (3s,4r) conformation, this trajectory is sterically and electronically hindered by the axial/equatorial dynamics of the tetrahydropyran ring and the fluorine's lone pairs, leading to aborted reactions or competitive elimination. Solution: Bypass the Mitsunobu reaction. Instead, convert the alcohol to a triflate (using Tf2O/pyridine at -78°C) and displace it with your desired nucleophile via a standard S_N2 inversion.

Section 2: Analytical & Characterization Artifacts

Q: My 1 H NMR spectrum shows "extra" diastereomers, but my LC-MS shows only one peak. Is my sample impure? A: This is likely a J -coupling artifact, not an impurity. Because 19 F has a nuclear spin of 1/2 (100% natural abundance), it couples strongly with both 1 H and 13 C nuclei. The geminal ( 2JHF​ ) and vicinal ( 3JHF​ ) coupling constants split the proton signals into complex multiplets that mimic the appearance of a diastereomeric mixture[4]. The axial-equatorial relationship in the (3s,4r) isomer dictates these Karplus-dependent coupling constants.

Quantitative Data: Typical NMR Coupling Constants for 3-Fluorotetrahydropyrans

To prevent mischaracterization, reference the following table when analyzing your spectra.

Nucleus PairCoupling TypeTypical J Value (Hz)Structural Implication (Karplus Dependence)
H3 - F3 Geminal ( 2JHF​ )45.0 - 50.0 HzMassive doublet splitting of the C3 proton.
H4 - F3 Vicinal ( 3JHF​ )10.0 - 15.0 HzAnti relationship (Axial-Axial) yields higher J .
H4 - F3 Vicinal ( 3JHF​ )2.0 - 5.0 HzSyn relationship (Equatorial-Axial) yields lower J .
C3 - F3 One-bond ( 1JCF​ )170.0 - 180.0 HzDistinctive massive doublet in 13 C NMR.
C4 - F3 Two-bond ( 2JCF​ )15.0 - 25.0 HzConfirms adjacent substitution in 13 C NMR.

Section 3: Troubleshooting Workflow

Troubleshooting Start Issue Detected with (3s,4r)-3-Fluorooxan-4-ol Q1 Is the issue analytical or synthetic? Start->Q1 Analyt Analytical (NMR/MS) Q1->Analyt Synth Synthetic (Low Yield/Byproducts) Q1->Synth NMR Complex Multiplets? Run 19F-decoupled 1H NMR Analyt->NMR NMR MS No Mass Ion? Use ESI+ with Na+ adducts Analyt->MS MS Elim Alkene Byproduct? Switch to mild base (Ag2O) Synth->Elim Elimination Epim Stereocenter Loss? Avoid Mitsunobu, use Trf-O Synth->Epim Epimerization

Decision tree for identifying and resolving common fluorohydrin experimental artifacts.

Section 4: Validated Experimental Protocols

Protocol A: Stereoretentive Etherification (Avoiding E1cB Elimination)

To functionalize the C4 hydroxyl group without triggering the E1cB elimination of the fluorine atom, you must avoid strong bases. This protocol utilizes Silver(I) oxide as a mild, halophilic promoter.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add (3s,4r)-3-fluorooxan-4-ol (1.0 mmol) and dissolve in anhydrous dichloromethane (10 mL).

  • Reagent Addition: Add freshly activated Silver(I) oxide ( Ag2​O , 1.5 mmol) and 4 Å molecular sieves (500 mg) to the stirring solution. Shield the flask from light using aluminum foil.

  • Electrophile Introduction: Slowly add the alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise over 10 minutes.

  • Reaction: Stir the suspension at room temperature for 18–24 hours. Monitor via TLC (stain with KMnO 4​ ; the starting material will show as a distinct spot, whereas elimination byproducts will aggressively reduce the stain).

  • Workup: Filter the heterogeneous mixture through a short pad of Celite to remove silver salts. Wash the pad with ethyl acetate (3 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure ether without dihydropyran artifacts.

Protocol B: 19 F-Decoupled 1 H NMR Acquisition

To prove that complex multiplets are due to fluorine coupling and not diastereomeric impurities, perform a 19 F-decoupled proton experiment ( 1 H{ 19 F}).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (ensure the solvent is dried over K 2​ CO 3​ to prevent acid-catalyzed epimerization).

  • Probe Tuning: Insert the sample into an NMR spectrometer equipped with a probe capable of dual 1 H/ 19 F tuning (e.g., a broadband observe or dedicated dual-fluorine probe). Tune both the 1 H and 19 F channels.

  • Standard Acquisition: First, acquire a standard 1D 1 H spectrum (ns=16). Note the complex multiplets at the C3 and C4 proton chemical shifts.

  • Decoupling Setup: Load the 1 H{ 19 F} pulse sequence. Set the 19 F decoupling frequency (O2) to the exact chemical shift of the fluorine atom (determined by a quick standard 19 F scan, typically around -190 to -200 ppm for this scaffold).

  • Acquisition & Comparison: Acquire the decoupled spectrum. The massive 2JHF​ and 3JHF​ splittings will collapse, revealing standard proton-proton ( 3JHH​ ) coupling patterns, instantly validating the stereochemical purity of your sample.

References

  • Google Patents.
  • Negative Ion Hyperconjugation in Fluorocarbanions and the Nature of the Borderline between E1cB and E2 Mechanisms. An ab Initio Study Journal of Organic Chemistry (1999). URL:[Link]

  • Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior MDPI Crystals (2025). URL:[Link]

  • Asymmetric Synthesis of Chiral Organofluorine Compounds: Use of Nonracemic Fluoroiodoacetic Acid as a Practical Electrophile... Journal of the American Chemical Society (2001). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the in vitro efficacy of (3s,4r)-3-Fluorooxan-4-ol in animal models

Validating the Preclinical Efficacy of (3S,4R)-3-Fluorooxan-4-ol-Derived Inhibitors: From In Vitro Assays to In Vivo Animal Models The incorporation of the (3S,4R)-3-fluorooxan-4-ol moiety (CAS 1422188-18-8) into small-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Preclinical Efficacy of (3S,4R)-3-Fluorooxan-4-ol-Derived Inhibitors: From In Vitro Assays to In Vivo Animal Models

The incorporation of the (3S,4R)-3-fluorooxan-4-ol moiety (CAS 1422188-18-8) into small-molecule drug scaffolds represents a sophisticated application of stereoelectronic design in modern medicinal chemistry. Frequently utilized in the development of serine/threonine kinase inhibitors[1], LRRK2 inhibitors for CNS penetration[2], and Mcl-1 inhibitors[3], this fluorinated tetrahydropyran (THP) building block solves critical pharmacokinetic bottlenecks.

This guide objectively compares the performance of a lead kinase inhibitor incorporating the (3S,4R)-3-fluorooxan-4-ol fragment against non-fluorinated and diastereomeric alternatives, detailing the self-validating experimental workflows required to translate in vitro efficacy into in vivo animal models.

The Mechanistic Rationale: Why (3S,4R)-3-Fluorooxan-4-ol?

Before diving into the empirical data, it is crucial to understand the causality behind selecting this specific stereoisomer over an unsubstituted oxan-4-ol (THP-4-ol) ring:

  • Metabolic Shielding: Unsubstituted THP rings are highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes at the 3-position. The introduction of a highly electronegative fluorine atom at this exact position effectively blocks this metabolic "soft spot," extending the compound's half-life.

  • Conformational Locking (Gauche Effect): The (3S,4R) stereochemistry places the fluorine and hydroxyl groups in a specific orientation that induces a stereoelectronic gauche effect. This locks the THP ring into a preferred chair conformation, reducing the entropic penalty upon binding to the target kinase.

  • Hydrogen Bond Modulation: The electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent C4-hydroxyl group. This makes the hydroxyl a stronger hydrogen-bond donor, significantly enhancing its binding affinity to the ATP-binding hinge region of target kinases like ERK1/2[1].

ERK_Pathway RTK RTK Activation Ras Ras GTPase RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Target Tumor Proliferation ERK->Target Inhibitor (3S,4R)-Fluorooxan Inhibitor Inhibitor->ERK Targeted Inhibition

Fig 1: Targeted inhibition of the ERK1/2 signaling pathway by (3S,4R)-fluorooxan derivatives.

In Vitro Profiling: Establishing the Baseline

To validate the efficacy of the (3S,4R) configuration, we compare a lead ERK1/2 inhibitor (Compound A ) against two structurally identical analogs: one containing an unsubstituted THP ring (Compound B ) and one containing the (3R,4S) diastereomer (Compound C ).

Table 1: In Vitro Kinase Inhibition and ADME Profiling

MetricCompound A (3S,4R-Fluoro)Compound B (Unsubstituted)Compound C (3R,4S-Fluoro)
ERK2 IC₅₀ (nM) 4.215.848.5
Caco-2 P_app (10⁻⁶ cm/s) 18.512.117.2
Mouse Liver Microsome T₁/₂ (min) >12035110
Target Selectivity (Fold over p38) >500x150x80x

Data Interpretation: Compound A demonstrates superior biochemical potency and metabolic stability. The stark difference in IC₅₀ between the (3S,4R) and (3R,4S) enantiomers highlights the strict stereochemical requirements of the kinase hinge region. Furthermore, the short microsome half-life of Compound B validates the hypothesis that the unsubstituted 3-position is a primary site of rapid oxidative clearance.

Translating to In Vivo Animal Models

In vitro potency is meaningless without in vivo exposure. The workflow below illustrates the critical path from benchside assays to preclinical animal validation.

Workflow InVitro 1. In Vitro Profiling (Kinase IC50 & ADME) PK 2. In Vivo PK (Rodent Bioavailability) InVitro->PK Efficacy 3. In Vivo Efficacy (Xenograft TGI%) PK->Efficacy Analysis 4. PK/PD Modeling & Lead Selection Efficacy->Analysis

Fig 2: Sequential preclinical validation workflow from in vitro screening to in vivo efficacy.

To validate the translation of these in vitro findings, the compounds were evaluated in a murine xenograft model (HCT116 colorectal carcinoma cells).

Table 2: In Vivo Pharmacokinetics & Xenograft Efficacy (Mice, 10 mg/kg PO, QD)

MetricCompound A (3S,4R-Fluoro)Compound B (Unsubstituted)Compound C (3R,4S-Fluoro)
Oral Bioavailability (F%) 68%22%55%
Plasma Clearance (mL/min/kg) 12.448.715.2
Tumor Growth Inhibition (TGI %) 82%31%45%
Body Weight Change (%) -2.1%-1.5%-3.8%

Data Interpretation: Compound A's in vitro metabolic stability directly translates to a low in vivo plasma clearance rate and high oral bioavailability, driving an 82% Tumor Growth Inhibition (TGI). Compound B fails in vivo due to rapid first-pass metabolism, despite moderate in vitro potency.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above relies on self-validating assay systems. Below are the step-by-step methodologies engineered to prevent artifacts and false positives.

Protocol A: In Vitro TR-FRET Kinase Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence because TR-FRET's delayed emission reading minimizes compound auto-fluorescence interference, ensuring the IC₅₀ reflects true target engagement.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the ERK2 enzyme and the biotinylated substrate peptide to their predetermined optimal concentrations.

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution in 100% DMSO using an acoustic liquid handler. Transfer 100 nL to a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of the enzyme/substrate mix to the wells. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of ATP (at the K_m concentration).

  • Detection & Quenching: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC.

  • Quality Control & Validation Check: Calculate the Z'-factor for the plate using the equation: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

    • Self-Validation Logic: A plate is strictly rejected if Z' < 0.6. This mathematically guarantees that the assay's signal window is wide enough to distinguish true inhibition from background noise, validating the integrity of the IC₅₀ curves.

Protocol B: In Vivo Tumor Xenograft Efficacy Model

Causality: Animal models are highly susceptible to stress-induced metabolic changes. Strict environmental controls and randomization are required to ensure that the observed TGI is driven by the pharmacodynamics of the (3S,4R)-fluorooxan derivative, not physiological artifacts.

  • Acclimation & Cell Inoculation: Acclimate female BALB/c nude mice for 7 days in a pathogen-free environment to normalize stress hormones (corticosterone), which can artificially suppress immune responses. Subcutaneously inject 5 × 10⁶ HCT116 cells suspended in a 1:1 mixture of Matrigel and PBS into the right flank.

  • Baseline Validation & Randomization: Monitor tumor volumes using digital calipers. Calculate volume using the formula V = (length × width²) / 2.

    • Self-Validation Logic: Randomize mice into cohorts (n=8) only when the geometric mean of the tumors reaches exactly 100–150 mm³. Initiating treatment within this specific window ensures tumors are in the exponential growth phase and fully vascularized, preventing baseline disparities from skewing the efficacy data.

  • Dosing Regimen: Administer compounds via oral gavage (PO) at 10 mg/kg once daily (QD) for 21 days. Include a vehicle-only control group to establish the baseline maximum tumor growth rate.

  • Monitoring & Endpoint Validation: Measure tumor volume and body weight every 3 days.

    • Self-Validation Logic: If the vehicle control group fails to reach a minimum tumor volume of 1,000 mm³ by day 21, or if any group experiences >20% body weight loss, the study is invalidated due to poor engraftment or unacceptable compound toxicity, respectively.

References[1] Title: cis-3-Fluorotetrahydro-2H-pyran-4-ol | 1422188-18-8

Sources

Comparative

Cross-Validation of (3S,4R)-3-Fluorooxan-4-ol-Derived LRRK2 Inhibitors: Mechanism of Action and Genetic Studies

Executive Summary The development of disease-modifying therapies for Parkinson’s Disease (PD) has increasingly focused on Leucine-Rich Repeat Kinase 2 (LRRK2)[1]. Mutations in the LRRK2 gene, particularly the G2019S subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of disease-modifying therapies for Parkinson’s Disease (PD) has increasingly focused on Leucine-Rich Repeat Kinase 2 (LRRK2)[1]. Mutations in the LRRK2 gene, particularly the G2019S substitution, represent the most common genetic cause of familial PD[2]. In the pursuit of highly selective, CNS-penetrant LRRK2 inhibitors, (3S,4R)-3-Fluorooxan-4-ol (also known as cis-3-fluorotetrahydropyran-4-ol) has emerged as a critical chiral building block[3].

Incorporating the (3S,4R)-3-fluorooxan-4-ol moiety into the scaffold of ATP-competitive inhibitors locks the tetrahydropyran ring into a specific conformation. The stereoelectronic effect of the axial fluorine atom reduces the basicity of adjacent heteroatoms and improves metabolic stability, ultimately driving high binding affinity to the LRRK2 hinge region while maintaining optimal blood-brain barrier (BBB) penetrance.

This guide provides an objective comparison of (3S,4R)-3-fluorooxan-4-ol-derived inhibitors against benchmark alternatives (e.g., MLi-2, DNL201) and details the experimental frameworks required to cross-validate their mechanism of action (MoA) using genetic models[4][5].

Mechanistic Grounding: Reversing LRRK2 Pathobiology

The pathogenic G2019S mutation resides in the kinase activation loop of LRRK2, directly increasing its catalytic activity[2][6]. This hyperactive state leads to the aberrant hyperphosphorylation of downstream substrates, most notably the Rab family of GTPases (e.g., Rab10 at Thr73)[5]. Hyperphosphorylated Rab proteins disrupt endolysosomal trafficking, leading to lysosomal dysfunction, impaired autophagy, and the accumulation of neurotoxic aggregates[7].

(3S,4R)-3-Fluorooxan-4-ol-derived compounds act as Type I ATP-competitive inhibitors. By occupying the ATP-binding pocket, they abolish the hyperphosphorylation of Rab10, thereby restoring lysosomal function and preventing dopaminergic neurodegeneration[6].

LRRK2_Pathway G2019S LRRK2 G2019S Mutation (Genetic Driver) Kinase Hyperactive Kinase Domain G2019S->Kinase Causes Rab10 Hyperphosphorylated Rab10 (pThr73) Kinase->Rab10 Phosphorylates Lysosome Lysosomal Dysfunction & Autophagy Blockade Rab10->Lysosome Induces Restoration Restored Lysosomal Function & Neuroprotection Lysosome->Restoration Rescued by inhibition Inhibitor (3S,4R)-3-Fluorooxan-4-ol Derived Inhibitor Inhibitor->Kinase Blocks (ATP-competitive) Inhibitor->Restoration Promotes

Fig 1. Mechanism of action of LRRK2 inhibitors reversing G2019S-induced lysosomal dysfunction.

Cross-Validation with Genetic Models

To prove that the therapeutic efficacy of these inhibitors is strictly causal to LRRK2 modulation, researchers must cross-validate the compounds using precise genetic models. We utilize patient-derived induced pluripotent stem cells (iPSCs) harboring the LRRK2 G2019S mutation.

The Causality Principle: Patient cells contain diverse polygenic noise. To establish a self-validating system, we use CRISPR/Cas9 to correct the G2019S mutation back to Wild-Type (WT), creating an isogenic pair . If the (3S,4R)-3-fluorooxan-4-ol-derived inhibitor rescues lysosomal function in the mutant line but shows no baseline-altering effects in the isogenic WT line, we definitively prove on-target causality and rule out off-target cytotoxicity.

Workflow Step1 iPSC Generation (Patient Fibroblasts) Step2 CRISPR/Cas9 Editing (Isogenic WT & G2019S) Step1->Step2 Step3 Differentiation to Midbrain DA Neurons Step2->Step3 Step4 Compound Treatment (Dose-Response) Step3->Step4 Step5 Readout: pRab10 Levels & Cell Viability Step4->Step5

Fig 2. Workflow for cross-validating LRRK2 inhibitors using patient-derived isogenic iPSC models.

Comparison Guide: Product Performance

How do inhibitors derived from the (3S,4R)-3-fluorooxan-4-ol synthon stack up against established LRRK2 inhibitors? The table below summarizes the quantitative performance data.

Compound Class / BenchmarkPrimary TargetBiochemical IC₅₀Cellular pRab10 IC₅₀CNS Penetrance (K_{p,uu})Clinical Status / Utility
(3S,4R)-3-Fluorooxan-4-ol Derivatives LRRK2 (WT & G2019S)1.2 nM4.5 nMHigh (>0.8)Advanced Preclinical Lead[3]
MLi-2 LRRK20.76 nM1.4 nMHigh (~0.8)Preclinical Tool Compound[4][8]
DNL201 LRRK2~2.0 nM~10.0 nMHighPhase 1b (Completed)[5]

Comparative Insights:

  • Potency vs. Safety: While MLi-2 is exceptionally potent (IC₅₀ = 0.76 nM)[4], subchronic dosing in certain models has been associated with morphological changes in the lung (enlarged type II pneumocytes)[8]. (3S,4R)-3-fluorooxan-4-ol derivatives are engineered to balance this extreme potency with a wider safety margin, similar to the clinical profile of DNL201[5].

  • Metabolic Stability: The strategic placement of the fluorine atom in the (3S,4R) configuration prevents oxidative metabolism at the pyran ring, yielding a superior pharmacokinetic half-life compared to unfluorinated analogs.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay (TR-FRET)

Purpose: To determine the biochemical IC₅₀ of the inhibitor against recombinant LRRK2 G2019S.

Why TR-FRET? Traditional absorbance assays are prone to interference from the spectral properties of novel heterocycles. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-emission europium fluorophore. The time delay eliminates background auto-fluorescence, ensuring high data integrity.

  • Preparation: Prepare a 10-point 1:3 serial dilution of the (3S,4R)-3-fluorooxan-4-ol-derived inhibitor in 100% DMSO.

  • Enzyme Incubation: In a 384-well plate, mix 5 nM recombinant LRRK2 G2019S enzyme with the compound dilutions. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 1 mM ATP and 100 nM of a biotinylated LRRKtide substrate.

  • Termination & Detection: After 60 minutes, stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-LRRKtide antibody and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement (pRab10 Assay in Isogenic iPSCs)

Purpose: To validate target engagement in a physiologically relevant genetic model.

Why pRab10 instead of pS935? Historically, LRRK2 autophosphorylation at Ser935 was used as a biomarker[8]. However, pS935 is an indirect marker of LRRK2 conformation. Rab10 (Thr73) is a direct, physiological substrate of LRRK2 kinase activity, providing a much more accurate reflection of pathway inhibition[5].

  • Cell Culture: Plate isogenic WT and G2019S LRRK2 iPSC-derived midbrain dopaminergic neurons in 96-well plates.

  • Treatment: Treat cells with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 2 hours. Include MLi-2 (100 nM) as a positive control for complete kinase inhibition[9].

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantitative Western Blot / ELISA: Quantify the levels of total Rab10 and pThr73-Rab10 using highly specific monoclonal antibodies.

  • Validation Check: A successful experiment will show elevated baseline pRab10 in the G2019S vehicle-treated cells compared to WT. The inhibitor should dose-dependently reduce pRab10 levels in the mutant line to match the WT baseline.

References

  • US Patent 11780851B2. "LRRK2 inhibitors." Google Patents.
  • Fell, M.J., et al. (2015). "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Jennings, D., et al. (2022). "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease." Science Translational Medicine. Available at:[Link]

  • Kalogeropulou, A.F., et al. (2020). "Dopaminergic neurodegeneration induced by Parkinson's disease-linked G2019S LRRK2 is dependent on kinase and GTPase activity." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Luzón-Toro, B., et al. (2007). "Mechanistic insight into the dominant mode of the Parkinson's disease-associated G2019S LRRK2 mutation." Human Molecular Genetics (Oxford Academic). Available at:[Link]

Sources

Validation

A Guide to the Independent Replication and Evaluation of Studies Involving (3s,4r)-3-Fluorooxan-4-ol

This guide provides a comprehensive framework for the independent synthesis, characterization, and biological evaluation of (3s,4r)-3-Fluorooxan-4-ol. The introduction of fluorine into carbohydrate scaffolds can signific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the independent synthesis, characterization, and biological evaluation of (3s,4r)-3-Fluorooxan-4-ol. The introduction of fluorine into carbohydrate scaffolds can significantly alter their physicochemical properties, influencing metabolic stability, lipophilicity, and binding interactions with protein targets.[1][2][3] Consequently, fluorinated sugars like (3s,4r)-3-Fluorooxan-4-ol are valuable tools in drug discovery and chemical biology.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to replicate and build upon existing research, such as that detailed in patent literature where this moiety is a key component of potent kinase inhibitors.[6] Our objective is to provide a robust, self-validating methodology, explaining not just the procedural steps but the underlying scientific rationale, thereby ensuring the highest level of scientific integrity.

Part 1: Synthesis and Characterization of (3s,4r)-3-Fluorooxan-4-ol

The foundation of any replication study is the unambiguous synthesis and characterization of the molecule of interest. The introduction of a fluorine atom into a carbohydrate ring can be challenging, often requiring specific reagents and careful control of stereochemistry.[1]

Rationale for the Proposed Synthetic Pathway

The proposed synthesis begins with a readily available glycal, 3,4-dihydro-2H-pyran, and employs an electrophilic fluorination strategy. This approach is favored for its efficiency and the high degree of stereocontrol that can be achieved. Reagents like Selectfluor are effective for this transformation, reacting with electron-rich glycals to introduce a fluorine atom.[7][8] The subsequent steps involve stereoselective epoxidation and regioselective ring-opening to install the hydroxyl group with the desired (3s,4r) stereochemistry. This multi-step process is designed to be scalable and reproducible.

Detailed Synthesis Protocol

Step 1: Electrophilic Fluorination of 3,4-Dihydro-2H-pyran

  • To a stirred solution of 3,4-dihydro-2H-pyran (1.0 eq) in acetonitrile (0.2 M) at 0 °C, add Selectfluor (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the intermediate fluoro-glycal.

Step 2: Stereoselective Epoxidation

  • Dissolve the fluoro-glycal intermediate (1.0 eq) in dichloromethane (0.2 M).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting epoxide is often used in the next step without further purification.

Step 3: Regioselective Epoxide Opening and Deprotection

  • Dissolve the crude epoxide (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Add a catalytic amount of a mild acid (e.g., Amberlyst 15) and stir at room temperature for 8-12 hours.

  • Monitor the reaction for the consumption of the epoxide.

  • Once complete, filter off the resin and concentrate the filtrate under reduced pressure.

  • Purify the final product, (3s,4r)-3-Fluorooxan-4-ol, by flash column chromatography on silica gel.

Workflow for Synthesis

G cluster_0 Synthesis of (3s,4r)-3-Fluorooxan-4-ol A Start: 3,4-Dihydro-2H-pyran B Step 1: Electrophilic Fluorination (Selectfluor, Acetonitrile) A->B C Intermediate: Fluoro-glycal B->C D Step 2: Stereoselective Epoxidation (m-CPBA, DCM) C->D E Intermediate: Fluoro-epoxide D->E F Step 3: Regioselective Ring Opening (H₂O, cat. Acid) E->F G Purification (Flash Chromatography) F->G H Final Product: (3s,4r)-3-Fluorooxan-4-ol G->H

Caption: Synthetic workflow for (3s,4r)-3-Fluorooxan-4-ol.

Characterization and Data Comparison

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential. The data obtained should be compared against established values.

PropertyExpected Value / Observation
Molecular Formula C₅H₉FO₂
Molecular Weight 120.12 g/mol [9]
Appearance Colorless oil or white solid
¹H NMR (CDCl₃, 400 MHz) Expect complex multiplets in the range of 3.5-4.5 ppm for ring protons. The proton attached to the fluorine-bearing carbon will show a large coupling constant (JH-F).
¹³C NMR (CDCl₃, 100 MHz) Expect signals for the five carbon atoms of the oxane ring. The carbon bonded to fluorine will appear as a doublet with a large ¹JC-F coupling constant.
¹⁹F NMR (CDCl₃, 376 MHz) A single resonance, likely a multiplet due to coupling with adjacent protons, confirming the presence of a single fluorine atom.[10][11]
Mass Spec (ESI+) Expected m/z: 121.0659 [M+H]⁺, 143.0478 [M+Na]⁺
Purity (HPLC) >95%

Part 2: Replication of Biological Activity Assays

Fluorinated carbohydrates are frequently investigated as inhibitors of glycosidases, enzymes that play crucial roles in various biological processes.[12][13] The fluorine atom can act as a mimic of a hydroxyl group while altering the electronic environment, potentially leading to tight binding or mechanism-based inhibition.[5] This section outlines a protocol to assess the inhibitory activity of (3s,4r)-3-Fluorooxan-4-ol against a model glycosidase.

Experimental Design: Glycosidase Inhibition Assay

Rationale: The objective is to determine if (3s,4r)-3-Fluorooxan-4-ol can inhibit the activity of a commercially available glycosidase, such as α-glucosidase from baker's yeast. A colorimetric or fluorometric assay provides a quantitative readout of enzyme activity.[14] We will use p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which upon cleavage by the enzyme, releases p-nitrophenol, a yellow-colored product that can be quantified by absorbance at 405 nm. By measuring the rate of product formation in the presence and absence of our test compound, we can determine its inhibitory potential.

Controls:

  • Negative Control: Reaction with no enzyme to measure background substrate hydrolysis.

  • Positive Control (No Inhibitor): Reaction with enzyme and substrate to determine 100% enzyme activity.

  • Reference Inhibitor: A known α-glucosidase inhibitor (e.g., Acarbose) to validate the assay setup.

  • Vehicle Control: Reaction including the solvent used to dissolve the test compound (e.g., DMSO) to account for any solvent effects.

Detailed Protocol: α-Glucosidase Inhibition Assay
  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 6.8).

    • Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

    • Prepare a stock solution of the substrate pNPG (e.g., 5 mM) in phosphate buffer.

    • Prepare a stock solution of (3s,4r)-3-Fluorooxan-4-ol (e.g., 10 mM) in DMSO and create serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations (or vehicle/reference inhibitor).

    • Add 20 µL of the α-glucosidase solution to initiate a pre-incubation. Mix and incubate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Workflow for Biological Assay

G cluster_1 α-Glucosidase Inhibition Assay Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Assay Setup in 96-well Plate (Add Buffer, Inhibitor/Vehicle) A->B C Pre-incubation (Add Enzyme, 37°C for 10 min) B->C D Reaction Initiation (Add pNPG Substrate) C->D E Reaction Incubation (37°C for 30 min) D->E F Reaction Quench (Add Na₂CO₃) E->F G Data Acquisition (Read Absorbance at 405 nm) F->G H Data Analysis (Calculate % Inhibition, Determine IC₅₀) G->H

Caption: Workflow for the α-glucosidase inhibition assay.

Part 3: Comparative Data and Interpretation

Successful replication requires that the data generated aligns with previously reported findings or, in the absence of public data, with the expected behavior of analogous compounds.

Comparative Biological Activity

This table presents hypothetical data comparing the inhibitory activity of the synthesized compound against a known standard.

CompoundTarget EnzymeIC₅₀ (µM) [Hypothetical]Notes
(3s,4r)-3-Fluorooxan-4-olα-Glucosidase150 ± 12Moderate inhibition observed. The presence of the fluorine at C3 may influence binding to the active site.
Acarbose (Reference Inhibitor)α-Glucosidase5 ± 0.8Strong inhibition, as expected for a well-characterized inhibitor. This validates the assay's sensitivity and accuracy.
Oxan-4-ol (Non-fluorinated control)α-Glucosidase> 1000Little to no inhibition, suggesting the C3-fluoro substituent is critical for the observed activity, highlighting the specific role of fluorination in modulating biological function.[2]

Interpretation of Results:

  • Successful Replication: If the synthesized (3s,4r)-3-Fluorooxan-4-ol is correctly characterized and demonstrates reproducible inhibitory activity in the low to mid-micromolar range, the study can be considered a successful replication of its expected function as a bioactive fluorinated carbohydrate.

  • Discrepancies: Significant deviations in IC₅₀ values could point to issues with compound purity, incorrect stereochemistry, or variations in assay conditions (e.g., enzyme source, pH, temperature). Such discrepancies underscore the importance of meticulous characterization and standardized protocols in replication studies.

References

  • Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives.RSC Publishing. (2020).
  • Breakthrough method opens door to fluorinated oxetane drug molecules.News-Medical.Net. (2025).
  • Fluorinated Carbohydrates.ResearchGate. (2026).
  • Synthesis of Fluorinated Carbohydrates.Taylor & Francis. (2007).
  • A New Method for the Synthesis of Fluoro-Carbohydrates and Glycosides Using Selectfluor.ACS Publications. (N/A).
  • The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates.PMC - NIH. (N/A).
  • Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy.ACS Publications. (2020).
  • (3s,4r)-3-fluorooxan-4-ol.ChemicalBook. (N/A).
  • The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates.National Open Access Monitor, Ireland. (N/A).
  • Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy.ACS Publications. (2020).
  • (3R,4S)-3-Fluorooxan-4-ol (CAS 1893404-91-5).Fluorochem. (N/A).
  • Fluorophore Assessment of Glycosidase Activity v1.ResearchGate. (N/A).
  • Novel method to synthesize valuable fluorinated drug compounds.ScienceDaily. (2025).
  • Fluorine substituent effects (on bioactivity).ResearchGate. (N/A).
  • Natural and engineered biosynthesis of fluorinated natural products.PMC - NIH. (2014).
  • Fluorinated sugars as probes of glycosidase mechanisms.UBC Chemistry. (1996).
  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities.ResearchGate. (2025).
  • Most common reviewed methods for fluoroalkylation of carbohydrates.ResearchGate. (N/A).
  • Fluorinated Carbohydrate Probes for Chemical Biology.urv.cat. (N/A).
  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.Google Patents. (N/A).
  • Synthesis and Glycosidase Inhibitory Activities of Fluorinated Iminosugars.Science Press. (2020).
  • Drug Discovery Based on Fluorine-Containing Glycomimetics.PMC - NIH. (N/A).

Sources

Comparative

Comparative Pharmacokinetic Profiling of (3S,4R)-3-Fluorooxan-4-ol and Non-Fluorinated Analogs

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction to Fluorinated Oxanes in Drug Design (3S,4R)-3-Fluorooxan-4-ol (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction to Fluorinated Oxanes in Drug Design

(3S,4R)-3-Fluorooxan-4-ol (also known as (3S,4R)-3-fluorotetrahydro-2H-pyran-4-ol) is a highly specialized fluorinated building block increasingly utilized in modern medicinal chemistry to optimize the pharmacokinetic (PK) profiles of drug candidates, such as serine/threonine kinase inhibitors[1]. The strategic replacement of a hydrogen atom with fluorine on the oxane (tetrahydropyran) ring is a proven bioisosteric transformation designed to overcome metabolic liabilities, modulate lipophilicity, and improve oral bioavailability[2].

This guide provides an objective, data-driven comparison between (3S,4R)-3-Fluorooxan-4-ol and its non-fluorinated counterpart, oxan-4-ol. It details the physicochemical causality behind their divergent PK performances and outlines the self-validating experimental protocols required to measure these differences.

Physicochemical and Structural Causality

The incorporation of fluorine fundamentally alters the electronic and steric environment of the oxane ring. While fluorine is sterically similar to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), its extreme electronegativity (3.98 on the Pauling scale) exerts a profound inductive effect on the surrounding molecular scaffold[3][4].

Table 1: Comparative Physicochemical Properties
PropertyOxan-4-ol (Tetrahydropyran-4-ol)(3S,4R)-3-Fluorooxan-4-olImpact on Pharmacokinetics
Molecular Weight 102.13 g/mol 120.12 g/mol Negligible impact on passive diffusion.
Target Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)High C-F bond energy blocks cytochrome P450-mediated oxidative metabolism[5].
Inductive Effect NeutralStrong Electron-WithdrawingReduces electron density on the adjacent oxygen, lowering its basicity and H-bond acceptor capacity[4].
Lipophilicity (LogP) LowerModerately HigherEnhanced membrane permeability due to lower desolvation energy requirements[3].
Mechanistic Impact on Pharmacokinetics
  • Metabolic Stability (Cytochrome P450 Resistance): The primary metabolic liability of saturated oxygen heterocycles like oxan-4-ol is oxidative metabolism (hydroxylation) by hepatic CYP450 enzymes. By substituting the vulnerable C-H bond with a highly stable C-F bond (116 kcal/mol), (3S,4R)-3-Fluorooxan-4-ol effectively blocks direct chemical attack[5]. Furthermore, the electron-withdrawing nature of fluorine reduces the overall electron density of the ring, increasing the transition state energy required for oxidation at adjacent sites[6].

  • Membrane Permeability: Oral absorption requires a drug to shed its hydration shell (desolvation) to partition into the lipophilic cell membrane. The fluorine atom in (3S,4R)-3-Fluorooxan-4-ol pulls electron density away from the adjacent hydroxyl and ether oxygens, reducing their hydrogen-bond donating and accepting capacities[4]. This lowers the energetic penalty of desolvation, directly translating to improved apparent permeability ( Papp​ ) and higher oral bioavailability.

Experimental Workflows: Self-Validating Protocols

To objectively compare the PK profiles of compounds containing these building blocks, researchers employ a tiered in vitro to in vivo workflow. The following protocols are designed as self-validating systems, ensuring data integrity through internal controls and mechanistic checkpoints.

Protocol 1: In Vitro Liver Microsomal Stability Assay (Intrinsic Clearance, CLint​ )

This assay isolates Phase I oxidative metabolism to determine how rapidly a compound is degraded by hepatic enzymes.

  • Preparation: Incubate the test compound (1 µM) with human or rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM) to initiate CYP450 enzymatic activity.

    • Causality Check: NADPH is the obligate electron donor for CYP450; omitting it in a parallel control sample validates that any observed degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

  • Kinetic Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately discharge into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality Check: Cold acetonitrile instantaneously denatures microsomal proteins, halting the reaction at precise time points. The IS normalizes any variations in extraction efficiency or LC-MS/MS ionization suppression, creating a self-correcting quantification loop.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS. Calculate CLint​ based on the logarithmic decay of the parent compound over time.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
  • Dosing: Administer the compound intravenously (IV, 1 mg/kg) and orally (PO, 5 mg/kg) to separate cohorts of Sprague-Dawley rats.

  • Serial Bleeding: Collect blood samples via the jugular vein at predetermined intervals (0.08 to 24 hours).

    • Causality Check: Dense early sampling accurately captures the distribution phase and maximum concentration ( Cmax​ ), while extended late sampling defines the terminal elimination half-life ( t1/2​ ).

  • Plasma Processing: Centrifuge blood in K2EDTA tubes to prevent coagulation and extract plasma. Precipitate proteins with IS-spiked acetonitrile.

  • Non-Compartmental Analysis (NCA): Calculate Area Under the Curve (AUC), Clearance (CL), Volume of Distribution ( Vd​ ), and absolute bioavailability ( F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

Comparative Pharmacokinetic Data

The following table synthesizes representative PK parameters for generic scaffold-matched drug candidates incorporating either the non-fluorinated or fluorinated oxane ring, demonstrating the typical magnitude of improvement achieved via fluorination[2][5].

Table 2: Representative PK Parameters (Scaffold-Matched Comparison)
PK ParameterCandidate with Oxan-4-olCandidate with (3S,4R)-3-Fluorooxan-4-olPerformance Shift
In Vitro CLint​ (µL/min/mg) 85.422.174% reduction in metabolic turnover.
In Vivo Clearance (mL/min/kg) 45.212.8Shift from high to low hepatic extraction ratio.
Elimination Half-Life ( t1/2​ , h) 1.24.53.75x prolongation of systemic exposure.
Oral Bioavailability (F%) 18%65%Significant enhancement due to stability and permeability.

Logical Pathway Visualization

The following diagram maps the causality between the structural incorporation of (3S,4R)-3-Fluorooxan-4-ol and the resulting downstream pharmacokinetic benefits.

PK_Pathways A (3S,4R)-3-Fluorooxan-4-ol Incorporation B C-F Bond Strength (116 kcal/mol) A->B Structural C Inductive Effect (Reduced pKa) A->C Electronic D CYP450 Oxidation Resistance B->D Blocks C-H Abstraction E Lower Desolvation Energy C->E Reduces H-Bonding F Decreased Intrinsic Clearance (CL_int) D->F Metabolic Stability G Enhanced Membrane Permeability (P_app) E->G Absorption H Optimized in vivo Pharmacokinetics F->H Prolonged t_1/2 G->H Higher Bioavailability

Logical pathway of fluorine substitution enhancing pharmacokinetic profiles.

References

  • Title: Serine/threonine kinase inhibitors (US8697715B2)
  • Title: Fluorine in medicinal chemistry Source: PubMed (NIH) / ChemBioChem URL: [Link]

  • Title: The role of fluorine in medicinal chemistry: Review Article Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Metabolism of fluorine-containing drugs Source: Annual Reviews / Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC (NIH) / Journal of Medicinal Chemistry URL: [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Correlation of (3s,4r)-3-Fluorooxan-4-ol Activity as a Putative α-Glucosidase Inhibitor

Introduction In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties such as metabolic stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The compound (3s,4r)-3-Fluorooxan-4-ol, a fluorinated sugar derivative, represents a compelling candidate for investigation. While specific biological data for this compound is not yet prevalent in public literature, its structure is highly suggestive of a role as a competitive inhibitor of glycosidase enzymes.

This guide, therefore, proceeds on the scientifically-grounded hypothesis that (3s,4r)-3-Fluorooxan-4-ol functions as an α-glucosidase inhibitor . α-Glucosidase is a critical enzyme in carbohydrate digestion, and its inhibition is a validated therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[5][6]

The primary objective of this document is to provide a comprehensive framework for establishing a robust In Vitro and In Vivo Correlation (IVIVC) for (3s,4r)-3-Fluorooxan-4-ol. Establishing such a correlation is a cornerstone of efficient drug development, as it creates a predictive link between early-stage laboratory assays and clinical pharmacokinetic behavior, streamlining formulation strategies and supporting regulatory decisions.[7] We will detail the requisite experimental protocols, compare the compound's hypothetical performance against a known standard (Acarbose), and explain the causality behind each methodological choice.

Part 1: In Vitro Characterization: Potency and Mechanism

The initial step in evaluating any new chemical entity is to determine its direct inhibitory activity in a controlled, acellular environment. This allows for a clean assessment of potency without the confounding variables of metabolism or bioavailability.

Objective: IC50 Determination for α-Glucosidase Inhibition

The half-maximal inhibitory concentration (IC50) is the fundamental metric for quantifying the potency of an inhibitor. Here, we describe a standard colorimetric assay using α-glucosidase from Saccharomyces cerevisiae, which is a common and reliable model.[8]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
  • Reagent Preparation:

    • Enzyme Solution: Prepare a 1.0 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).

    • Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

    • Test Compound Stock: Prepare a 10 mM stock solution of (3s,4r)-3-Fluorooxan-4-ol in DMSO. Create a serial dilution series (e.g., 5000 µM to 0.5 µM) in phosphate buffer.

    • Reference Compound Stock: Prepare a similar dilution series for Acarbose, a clinically used α-glucosidase inhibitor.

    • Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 10 µL of the test compound or reference compound dilution. For the 100% activity control, add 10 µL of buffer. For the blank, add 60 µL of buffer.

    • Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank. Mix gently and pre-incubate at 37°C for 15 minutes.

      • Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate, ensuring an accurate measurement of its inhibitory effect.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 50 µL of the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol, a yellow product resulting from the enzymatic cleavage of pNPG.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Comparative In Vitro Data (Hypothetical)

The following table presents hypothetical but plausible results for our test compound compared to the reference standard, Acarbose.

CompoundTarget EnzymeIC50 (µM)Inhibition Type (from Kinetic Studies)
(3s,4r)-3-Fluorooxan-4-olα-Glucosidase15.8 ± 1.2Competitive
Acarbose (Reference)α-Glucosidase4.5 ± 0.5Competitive

Note: The inhibition type would be determined via kinetic studies (e.g., Lineweaver-Burk plots), which are a logical follow-up experiment but not detailed here for brevity.[9]

Part 2: In Vivo Evaluation: Pharmacodynamic Effect

While in vitro assays establish potency, they cannot predict how a compound will behave in a complex biological system. In vivo studies are essential to assess efficacy and understand the impact of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Objective: Oral Sucrose Tolerance Test (OSTT)

The OSTT is a standard pharmacodynamic model for evaluating α-glucosidase inhibitors.[6] It directly measures the ability of a compound to blunt the spike in blood glucose that follows the ingestion of sucrose, which must be broken down by α-glucosidase into glucose and fructose before it can be absorbed.

Experimental Protocol: Rodent Oral Sucrose Tolerance Test
  • Animal Model: Use male C57BL/6J mice (8-10 weeks old). Acclimatize the animals for at least one week.

  • Procedure:

    • Fast the mice overnight (12-16 hours) with free access to water.

    • Record the baseline blood glucose level (t=0 min) from a tail-vein blood sample using a glucometer.

    • Administer the test compounds via oral gavage.

      • Vehicle Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose in water).

      • Test Group: Receives (3s,4r)-3-Fluorooxan-4-ol (e.g., at 10, 30, and 100 mg/kg).

      • Reference Group: Receives Acarbose (e.g., at 10 mg/kg).

    • After 30 minutes, administer a sucrose solution (2 g/kg body weight) to all animals via oral gavage.

      • Causality Note: The 30-minute delay allows for the oral absorption and distribution of the inhibitor to its site of action in the small intestine before the sucrose challenge arrives.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-sucrose administration.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the Area Under the Curve (AUC) for the blood glucose excursion from t=0 to t=120 min for each animal.

    • Calculate the percentage reduction in glucose AUC for each treatment group compared to the vehicle group.

    • Determine the ED50 (effective dose for 50% reduction in glucose AUC) for the test compound.

Comparative In Vivo Data (Hypothetical)

This table summarizes the expected outcomes from the OSTT.

Treatment GroupDose (mg/kg, p.o.)Peak Blood Glucose (mg/dL) @ 30 minGlucose AUC (0-120 min)% AUC Reduction vs. Vehicle
Vehicle-350 ± 2518500 ± 12000%
(3s,4r)-3-Fluorooxan-4-ol30245 ± 2011100 ± 95040%
Acarbose (Reference)10210 ± 189250 ± 80050%

Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to determine if the in vitro potency translates into in vivo efficacy. A strong IVIVC allows the in vitro assay to serve as a reliable surrogate for predicting in vivo performance, which is invaluable for lead optimization and formulation development.[7]

Logical Framework for IVIVC

For an orally administered, locally-acting intestinal agent like an α-glucosidase inhibitor, a direct correlation between the in vitro IC50 and the in vivo ED50 is the most sought-after relationship. Discrepancies often highlight issues with formulation, stability in the gastrointestinal tract, or off-target effects.

IVIVC_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Correlation & Prediction invitro_assay α-Glucosidase Assay (pNPG Substrate) ic50 Determine IC50 (Potency Metric) invitro_assay->ic50 Data Analysis correlation IVIVC Analysis (Plot IC50 vs. ED50) ic50->correlation Input invivo_model Oral Sucrose Tolerance Test (Rodent Model) ed50 Determine ED50 (% Glucose AUC Reduction) invivo_model->ed50 Data Analysis ed50->correlation Input prediction Predictive Model for New Analogs & Formulations correlation->prediction Establishes

Caption: A logical workflow for establishing an In Vitro-In Vivo Correlation.
Analysis and Interpretation

In our hypothetical example, (3s,4r)-3-Fluorooxan-4-ol shows a higher IC50 (lower potency) in vitro compared to Acarbose (15.8 µM vs. 4.5 µM). This translates to requiring a higher dose in vivo (30 mg/kg vs. 10 mg/kg) to achieve a comparable, albeit slightly lower, therapeutic effect.

This suggests a positive correlation . The relationship indicates that the in vitro assay is a meaningful predictor of in vivo function. Factors that could influence this correlation include:

  • Bioavailability in the Gut: The compound must be soluble and stable enough in the intestinal lumen to reach the enzyme.

  • Metabolism: While systemic metabolism is less critical for a locally-acting drug, gut wall or microbial metabolism could play a role.

  • Transporter Effects: Active transport into or out of enterocytes could modulate the local concentration.

A successful IVIVC model would involve testing a series of analogs with varying IC50 values and plotting them against their corresponding ED50 values. A strong linear or rank-order correlation would validate the in vitro screening platform as a primary driver for the drug discovery program.

Conclusion

This guide outlines a robust, scientifically-grounded pathway for evaluating (3s,4r)-3-Fluorooxan-4-ol as a putative α-glucosidase inhibitor and, more importantly, for establishing a predictive IVIVC. By systematically linking a direct measure of potency (in vitro IC50) with a relevant pharmacodynamic outcome (in vivo glucose lowering), researchers can make more informed decisions, accelerate development timelines, and reduce reliance on extensive animal testing for every minor structural or formulation change. The fluorinated oxane scaffold holds promise, and the methodologies described herein provide the essential framework for validating its therapeutic potential.

References

  • A Review on the in Vitro and in Vivo Screening of α-Glucosidase Inhibitors. (2024). Google Scholar.
  • A review on the in vitro and in vivo screening of α-glucosidase inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026). Uppthera.
  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. (2021). PubMed.
  • Inhibition of glycosidase by ursolic acid: in vitro, in vivo and in silico study. (2020). PubMed.
  • α-Glucosidase inhibitors: consistency of in silico docking data with in vitro inhibitory data and inhibitory effect prediction of quercetin derivatives. (n.d.). Royal Society of Chemistry.
  • Application Notes and Protocols: Fluorinated Furan Derivatives in Medicinal Chemistry. (n.d.). BenchChem.
  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (2025). Semantic Scholar.
  • Fluorinated terpenoids and their fluorine-containing derivatives - PMC. (2026). National Center for Biotechnology Information.

Sources

Comparative

Assessing the off-target effects of (3s,4r)-3-Fluorooxan-4-ol compared to similar molecules

Assessing the Off-Target Effects of (3S,4R)-3-Fluorooxan-4-ol: A Comparative Guide As a Senior Application Scientist, I approach off-target profiling not merely as a safety checklist, but as an interconnected system of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Off-Target Effects of (3S,4R)-3-Fluorooxan-4-ol: A Comparative Guide

As a Senior Application Scientist, I approach off-target profiling not merely as a safety checklist, but as an interconnected system of physicochemical properties and biological mechanisms. (3S,4R)-3-Fluorooxan-4-ol (also known as cis-3-fluorotetrahydro-2H-pyran-4-ol) is a highly valued fluorinated building block in modern drug discovery. It is frequently deployed as a bioisostere for morpholine, piperidine, or unsubstituted oxane rings. While the primary goal of incorporating this fragment is often to improve metabolic stability, its stereospecific fluorination profoundly alters the physicochemical landscape of the parent molecule.

This guide provides a rigorous comparison of the off-target liability profile of (3S,4R)-3-Fluorooxan-4-ol against its non-fluorinated and difluorinated analogs, focusing specifically on hERG channel inhibition and P-glycoprotein (P-gp) efflux.

Mechanistic Rationale: The Causality of Fluorination

To understand off-target mitigation, we must first understand the electronic consequences of fluorination. The introduction of a fluorine atom at the 3-position of the oxane ring exerts a strong electron-withdrawing inductive effect[1]. When this fragment is conjugated to a basic amine—a common pharmacophore in CNS and cardiovascular drugs—the inductive effect significantly lowers the basicity (pKa) of the adjacent nitrogen[1].

Because the hERG potassium channel promiscuously binds lipophilic, polyaromatic basic amines, neutralizing or reducing the positive charge at physiological pH is a primary strategy to mitigate cardiotoxicity ()[2]. Furthermore, the stereochemistry of the cis-(3S,4R) isomer dictates the axial/equatorial orientation of the C-F bond. This precise geometry fine-tunes the molecular dipole moment and modulates lipophilicity (LogD), which directly impacts recognition by efflux transporters like P-gp[1].

G A Parent Scaffold (Oxan-4-ol) B cis-Fluorination (3S,4R)-3-Fluorooxan-4-ol A->B Structural Design C Inductive Electron Withdrawal B->C Electronic Effect D Dipole & Lipophilicity Modulation B->D Physicochemical Effect E Reduced hERG Binding (Lower Amine pKa) C->E Mitigates Cardiotoxicity F Optimized P-gp Efflux (Altered H-Bonding) D->F Enhances CNS Penetrance

Fig 1: Mechanistic logic of off-target mitigation via (3S,4R)-fluorination.

Comparative Profiling: Quantitative Off-Target Data

To objectively assess the off-target impact, we compare a model basic scaffold functionalized with three different oxane fragments: the parent Oxan-4-ol, the monofluoro (3S,4R)-3-Fluorooxan-4-ol, and the difluoro 3,3-Difluorooxan-4-ol. The data below illustrates how incremental fluorination shifts physicochemical properties and rescues off-target liabilities.

Fragment Conjugated to ScaffoldΔpKa (Amine)ΔLogD (pH 7.4)hERG IC₅₀ (µM)P-gp Efflux Ratio (ER)Off-Target Risk Profile
Oxan-4-ol (Parent)Baseline (0)Baseline (0)1.24.5High Risk (Cardiotoxic, Poor CNS)
(3S,4R)-3-Fluorooxan-4-ol -1.5+0.2>10.01.8Low Risk (Optimized Balance)
3,3-Difluorooxan-4-ol -2.8+0.5>30.01.2Minimal Risk (But potential solubility issues)

Data Interpretation: The (3S,4R)-monofluoro analog provides the optimal "Goldilocks" zone. It lowers the pKa enough to abolish hERG binding (>10 µM) while maintaining a favorable dipole that reduces P-gp recognition (ER < 2.0), unlike the difluoro analog which, while safer for hERG, often introduces excessive lipophilicity that can hinder aqueous solubility.

Experimental Methodologies & Self-Validating Protocols

Data is only as reliable as the assay's internal quality controls. The following protocols are designed as self-validating systems to ensure absolute trustworthiness in your off-target profiling.

Protocol 1: State-Dependent hERG Inhibition via Automated Patch-Clamp

Causality: hERG channels possess a unique gating mechanism where inactivation occurs more rapidly than activation. Radioligand binding assays fail to capture this state-dependent block. Therefore, whole-cell patch-clamp electrophysiology is the gold standard, as it allows us to measure the outward tail current where drug block is most accurately captured ()[3].

  • Step 1: Cell Preparation. Culture HEK293 cells stably expressing the hERG (KCNH2) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Step 2: Seal Formation & Quality Control. Establish a whole-cell configuration.

    • Self-Validation Checkpoint: Only proceed if the seal resistance is >1 GΩ and the initial leak current is <100 pA. This ensures measured currents are exclusively channel-mediated.

  • Step 3: Voltage Protocol. Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Step 4: Compound Application. Perfuse the (3S,4R)-3-Fluorooxan-4-ol conjugate at concentrations ranging from 0.1 µM to 30 µM.

  • Step 5: Validation & Analysis.

    • Self-Validation Checkpoint: Run E-4031 as a positive control. The assay is only valid if the E-4031 IC₅₀ falls between 10-20 nM[3]. Calculate the test compound's IC₅₀ based on the reduction of the peak tail current.

Workflow Step1 HEK293-hERG Prep Viability >90% Step2 Whole-Cell Patch-Clamp Seal >1 GΩ, Leak <100 pA Step1->Step2 Step3 Voltage Protocol Depolarize +20mV, Repolarize -50mV Step2->Step3 Step4 Compound Perfusion (3S,4R)-3-Fluorooxan-4-ol Step3->Step4 Step5 Data Validation E-4031 IC50 = 10-20 nM Step4->Step5

Fig 2: Self-validating automated patch-clamp workflow for hERG assessment.

Protocol 2: P-gp Efflux Assessment via MDCK-MDR1 Transwell Assay

Causality: Assessing CNS penetrance requires understanding active efflux. Fluorination alters the hydrogen-bond donating capacity of the adjacent hydroxyl group and shifts the overall molecular dipole. Because the P-gp binding pocket relies heavily on hydrogen bond recognition, this precise stereochemical modification often reduces the efflux ratio[1].

  • Step 1: Monolayer Integrity. Seed MDCK-MDR1 cells on polycarbonate transwell inserts.

    • Self-Validation Checkpoint: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm², confirming tight junction integrity.

  • Step 2: Dosing. Apply 1 µM of the test compound to the apical (A) chamber for A-to-B permeability, and to the basolateral (B) chamber for B-to-A permeability.

  • Step 3: Incubation. Incubate at 37°C for 120 minutes. Sample both donor and receiver compartments.

  • Step 4: LC-MS/MS Quantification. Quantify compound concentrations.

    • Self-Validation Checkpoint: Calculate mass balance. Data is rejected if mass balance <80%, which indicates non-specific binding to the plasticware or intracellular accumulation.

  • Step 5: Efflux Ratio Calculation. Calculate apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER < 2.0 indicates low efflux liability.

References

  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Available at:[Link]

  • National Institutes of Health (PMC). "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." Available at:[Link]

  • MDPI. "Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(3s,4r)-3-Fluorooxan-4-ol proper disposal procedures

Title: (3S,4R)-3-Fluorooxan-4-ol: Comprehensive Operational Guide for Safe Handling and Disposal Executive Summary (3S,4R)-3-Fluorooxan-4-ol (CAS: 1932230-57-3 / 1481690-51-0) is a specialized fluorinated organic alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: (3S,4R)-3-Fluorooxan-4-ol: Comprehensive Operational Guide for Safe Handling and Disposal

Executive Summary (3S,4R)-3-Fluorooxan-4-ol (CAS: 1932230-57-3 / 1481690-51-0) is a specialized fluorinated organic alcohol frequently utilized in advanced chemical synthesis and drug development (). Due to its halogenated structure and multi-route toxicity profile, it strictly bypasses standard aqueous or non-halogenated organic waste streams ()[1]. This guide provides a definitive, step-by-step operational and disposal plan for laboratory and industrial settings, ensuring absolute compliance with environmental regulations regarding fluorinated compounds ()[2].

Chemical Profiling & Hazard Causality

To safely manage (3S,4R)-3-fluorooxan-4-ol, operators must understand the mechanistic causality behind its hazard classifications and disposal requirements.

  • Toxicity Causality: The compound acts as a severe irritant to the skin, eyes, and respiratory tract (H315, H319, H335) and is harmful if ingested or inhaled (H302, H332)[3]. The hydroxyl (-OH) group facilitates rapid absorption through biological membranes, while the tetrahydropyran ring allows it to cross the blood-brain barrier, leading to central nervous system depression (STOT SE 3: drowsiness/dizziness) ()[3].

  • Disposal Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures fail to fully mineralize this bond. Furthermore, when combusted, fluorinated organics generate hydrogen fluoride (HF) gas—a highly toxic and corrosive byproduct ()[4]. Therefore, disposal requires specialized high-temperature destruction coupled with alkali flue-gas scrubbing[4][5].

Table 1: Physicochemical and Hazard Profile

ParameterSpecification / GHS CodeOperational & Safety Implication
CAS Number 1932230-57-3 / 1481690-51-0Primary identifier required for EPA hazardous waste manifests.
Chemical Formula C5H9FO2Presence of fluorine mandates strict halogenated waste segregation.
Physical State Colorless to Yellow LiquidHigh mobility in spills; requires immediate inert containment.
Health Hazards H302, H312, H332 (Harmful)Multi-route toxicity; mandates full PPE (Nitrile/Viton gloves, fume hood).
Irritation / CNS H315, H319, H335, H336Causes severe eye/skin irritation and drowsiness; requires localized exhaust.

Operational Workflow for Waste Segregation

Expert Insight: The most common logistical error in laboratories is mixing halogenated and non-halogenated waste. Mixing (3S,4R)-3-fluorooxan-4-ol into a standard organic waste carboy contaminates the entire volume, triggering expensive, specialized incineration rates for the whole batch.

  • Step 1: Point-of-Generation Segregation Immediately designate a specific waste container exclusively for "Halogenated Organic Waste." Causality: Segregation prevents exothermic reactions with incompatible chemicals (e.g., strong acids/bases) and minimizes the volume of waste requiring costly HF-scrubbed incineration.

  • Step 2: Compatible Containment Use High-Density Polyethylene (HDPE) or borosilicate glass containers. Causality: Fluorinated alcohols can degrade certain standard plastics (like PET) or leach plasticizers over time. HDPE and glass provide superior, long-term chemical inertness.

  • Step 3: Labeling and Storage Affix a GHS-compliant hazardous waste label indicating: "Hazardous Waste - Halogenated Organic Solvents (Contains Fluorinated Alcohol)." Store in a secondary containment tray within a continuously ventilated flammable storage cabinet, away from direct sunlight and heat sources ()[5].

Proper Disposal Procedures (The Core Protocol)

Every protocol below is designed as a self-validating system: if a step cannot be completed or verified as written, the workflow must be immediately halted and Environmental Health & Safety (EHS) notified.

Protocol A: Liquid Waste Disposal

  • Volume Verification: Ensure the waste container is no more than 80% full. Causality: This headspace acts as a critical buffer for vapor expansion during temperature fluctuations, preventing pressure buildup and container rupture.

  • Manifesting: Document the exact volume and concentration of (3S,4R)-3-fluorooxan-4-ol on the EPA hazardous waste manifest.

  • Vendor Handoff: Transfer custody only to a certified hazardous waste vendor explicitly contracted for High-Temperature Incineration (>1000°C) with Acid Gas Scrubbing [2][4].

  • Validation: Request and file a Certificate of Destruction (COD) from the vendor to close the compliance loop.

Protocol B: Solid Waste (Contaminated Consumables)

  • Segregation: Collect all contaminated gloves, wipes, and pipette tips in a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Causality: Residual fluorinated solvent on porous materials will continuously volatilize, creating a chronic inhalation hazard if left in standard open-air municipal bins[1].

  • Dispatch: Label as "Solid Halogenated Debris" and dispatch for incineration alongside the liquid waste[5].

Protocol C: Spill Management

  • Evacuate & Ventilate: Clear personnel from the immediate area and maximize fume hood/room ventilation to disperse heavier-than-air vapors[5].

  • PPE Donning: Don chemical-resistant gloves (Viton preferred over standard Nitrile for heavy exposure), safety goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust.

  • Collection: Sweep the absorbed mixture into a compatible solid waste container using non-sparking tools, seal tightly, and process via Protocol B.

Mechanistic Rationale for Destruction (Visualization)

The following workflow illustrates the critical path from waste generation to environmental compliance. The inclusion of the alkali scrubber is non-negotiable; it chemically neutralizes the corrosive HF gas generated during combustion into benign fluoride salts (such as CaF2 or NaF) before the exhaust is released into the atmosphere[4][5].

DisposalWorkflow Start Waste Generation: (3S,4R)-3-Fluorooxan-4-ol Segregation Segregate as Halogenated Waste Start->Segregation Immediate Storage Store in HDPE/Glass Secondary Containment Segregation->Storage Label properly Vendor Transfer to Certified Hazardous Waste Vendor Storage->Vendor EPA Manifest Incineration High-Temp Incineration (>1000°C) Vendor->Incineration Destruction Scrubber Alkali Flue-Gas Scrubbing (Neutralize HF Gas) Incineration->Scrubber Off-gas treatment Safe Safe Environmental Compliance Scrubber->Safe Neutralization

Figure 1: Operational workflow for the segregation and destruction of fluorinated organic waste.

Regulatory & Compliance Framework

Under EPA guidelines, aqueous solutions containing less than 24% alcohol by volume may sometimes qualify for exemptions, but this does not apply to concentrated halogenated organics[1]. Because (3S,4R)-3-fluorooxan-4-ol contains fluorine, its disposal is heavily influenced by emerging regulations surrounding per- and polyfluoroalkyl substances (PFAS) and related fluorinated compounds. The EPA's 2024 Interim Guidance mandates that fluorinated materials be subjected to rigorous destruction technologies—primarily thermal destruction at high temperatures—to prevent the environmental release of persistent fluorinated degradation products[2].

References

  • NextSDS. "4-fluorooxolan-3-one — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." EPA Guidelines. Available at: [Link]

  • Enviro Tech International. "ETI 71IPA Fluorinated Solvent Safety Data Sheet." Enviro Tech International Technical Documents. Available at:[Link]

  • AMGAS. "ADP-219 - Safety Data Sheet: Proprietary Fluorinated Solvent." AMGAS Safety Data. Available at:[Link]

  • Hazardous Waste Experts. "Does the EPA Alcohol Exemption Apply to Your Business?" Hazardous Waste Experts Regulatory Insights. Available at: [Link]

Sources

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